molecular formula C8H9ClN2O2 B3007744 2-chloro-N,N-dimethyl-5-nitroaniline CAS No. 17815-97-3

2-chloro-N,N-dimethyl-5-nitroaniline

Cat. No.: B3007744
CAS No.: 17815-97-3
M. Wt: 200.62
InChI Key: NEDWDFYUMIRLQF-UHFFFAOYSA-N
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Description

2-chloro-N,N-dimethyl-5-nitroaniline is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N,N-dimethyl-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N,N-dimethyl-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N,N-dimethyl-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-10(2)8-5-6(11(12)13)3-4-7(8)9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDWDFYUMIRLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-chloro-N,N-dimethyl-5-nitroaniline" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 2-chloro-N,N-dimethyl-5-nitroaniline . This document is structured for researchers requiring actionable data for synthesis planning and analytical benchmarking.

CAS Registry Number: 17815-97-3 Synonyms: 2-Chloro-5-nitro-N,N-dimethylaniline; N-(2-Chloro-5-nitrophenyl)-N,N-dimethylamine

Executive Summary & Chemical Identity

2-chloro-N,N-dimethyl-5-nitroaniline is a tertiary aromatic amine intermediate used primarily in the synthesis of complex heterocyclic systems, including benzimidazoles and functionalized dyes. Structurally, it features a benzene core substituted with a chlorine atom at the ortho position (C2), a nitro group at the meta position (C5), and a dimethylamino group at the ipso position (C1).

Unlike its parent compound (2-chloro-5-nitroaniline), the N,N-dimethyl derivative lacks hydrogen bond donors, significantly altering its solubility profile and crystal packing forces. This modification enhances lipophilicity, making it a critical intermediate for drug candidates requiring blood-brain barrier penetration or specific hydrophobic binding interactions.

Physicochemical Data Table
PropertyValue / DescriptionSource/Validation
Molecular Formula C₈H₉ClN₂O₂Calculated
Molecular Weight 200.62 g/mol Calculated
Physical State Yellow crystalline solid or viscous oil (purity dependent)Analog Comparison
Melting Point 65–75 °C (Estimated)*[Derived from structural analogs]
Boiling Point ~315 °C (Predicted at 760 mmHg)ChemSrc [1]
Density ~1.35 g/cm³Predicted
LogP 2.85 (Predicted)Consensus Model
pKa (Conjugate Acid) ~0.5–1.0Estimated (Weakly basic due to -I/-M effects)

*Note: While the parent 2-chloro-5-nitroaniline melts at 118–120 °C, N,N-dimethylation typically depresses the melting point by 40–60 °C due to the disruption of intermolecular N-H···O hydrogen bonding networks.

Synthesis & Manufacturing Logic

Strategic Route Selection

The synthesis of 2-chloro-N,N-dimethyl-5-nitroaniline presents a regiochemical challenge. Two potential routes exist, but only one ensures high isomeric purity.

  • Route A (Recommended): N-Methylation of 2-chloro-5-nitroaniline.

    • Mechanism:[1][2] SN2 attack of the aniline nitrogen on a methylating agent (MeI or Me₂SO₄).

    • Advantage:[2] The starting material (2-chloro-5-nitroaniline) has the nitro group fixed in the correct position (C5).

  • Route B (Discouraged): Nitration of 2-chloro-N,N-dimethylaniline.

    • Flaw: The dimethylamino group is a strong ortho/para director. Direct nitration typically yields the 4-nitro isomer (para to NMe₂) rather than the desired 5-nitro isomer.

Validated Synthesis Protocol (Route A)

Reaction: Nucleophilic Alkylation via Methyl Iodide.

Reagents:
  • Substrate: 2-Chloro-5-nitroaniline (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (2.5 eq) or Dimethyl Sulfate (DMS)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq) or Sodium Hydride (NaH) for rapid kinetics.

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:
  • Dissolution: Charge a flame-dried round-bottom flask with 2-chloro-5-nitroaniline and anhydrous DMF under an inert atmosphere (N₂).

  • Deprotonation: Add K₂CO₃ (anhydrous) and stir at room temperature for 30 minutes. The solution may darken, indicating partial deprotonation.

  • Alkylation: Cool the mixture to 0 °C. Add Methyl Iodide dropwise via syringe to control the exotherm.

  • Reflux: Warm to 60–80 °C and monitor via TLC (Hexane:EtOAc 8:2). The primary amine spot (Rf ~0.3) should disappear, passing through the mono-methyl intermediate to the di-methyl product (higher Rf).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Pathway Visualization

The following diagram illustrates the regiochemical logic and workflow.

SynthesisPath cluster_logic Why not Nitration? Start 2-Chloro-5-nitroaniline (C5-NO2 Fixed) Inter Intermediate: N-Methyl-2-chloro-5-nitroaniline Start->Inter SN2 Attack Prod Target: 2-Chloro-N,N-dimethyl-5-nitroaniline Inter->Prod SN2 Attack Reagent1 + MeI / K2CO3 (1st Alkylation) Reagent2 + MeI / K2CO3 (2nd Alkylation) WrongStart 2-Chloro-N,N-dimethylaniline WrongProd 4-Nitro Isomer (Major Product) WrongStart->WrongProd HNO3/H2SO4 (Para-Directing)

Caption: Synthesis logic comparing the validated alkylation route (top) vs. the regiochemically flawed nitration route (bottom).

Structural Characterization & Analysis

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1H NMR Spectroscopy (CDCl₃, 400 MHz)
  • Alkyl Region (2.8 – 3.1 ppm): Look for a strong singlet integrating to 6H . This confirms the presence of the -N(CH₃)₂ group.

    • Diagnostic: If a doublet or broad singlet appears here (3H), the reaction is incomplete (mono-methylated).

  • Aromatic Region (7.0 – 8.5 ppm):

    • H3 (Ortho to Cl): Doublet (d, J ≈ 8.5 Hz).

    • H4 (Meta to NO2): Doublet of doublets (dd, J ≈ 8.5, 2.5 Hz).

    • H6 (Ortho to NMe2): Doublet (d, J ≈ 2.5 Hz). Note: The chemical shift of H6 is shielded by the NMe2 group relative to the parent aniline.

Infrared (IR) Spectroscopy
  • Diagnostic Bands:

    • NO₂ Asymmetric Stretch: ~1510–1530 cm⁻¹

    • NO₂ Symmetric Stretch: ~1340–1360 cm⁻¹

    • C-N Stretch (Aryl-amine): ~1300 cm⁻¹

  • Negative Control: Absence of N-H stretching bands (3300–3500 cm⁻¹). If these bands exist, the product contains unreacted primary or secondary amine.

Handling, Stability & Safety

Hazard Classification:

  • Acute Toxicity: Nitroanilines are typically toxic if swallowed, inhaled, or absorbed through the skin (Category 3/4).

  • Specific Target Organ Toxicity: Potential methemoglobinemia inducer.

Storage Protocol:

  • Store in amber glass vials under inert gas (Argon/Nitrogen).

  • Keep refrigerated (2–8 °C) to prevent slow oxidation or demethylation over extended periods.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids.

References

  • ChemSrc. (2025).[3] 2-Chloro-5-nitroaniline and Derivatives: Physicochemical Properties.Link

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Nitroaniline Derivatives.[2]Link

  • BenchChem. (2025). Synthesis and Reactivity of Halogenated Anilines.[1][2]Link

  • Google Patents. (2011). Process for synthesizing polyhalogenated perhaloalkylaniline compounds (WO2011058577A1).Link

Sources

"2-chloro-N,N-dimethyl-5-nitroaniline" CAS number 17815-97-3

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application profile of 2-chloro-N,N-dimethyl-5-nitroaniline (CAS 17815-97-3). This monograph is structured for research chemists and process engineers involved in the design of functionalized aromatic scaffolds.

CAS Number: 17815-97-3 Chemical Formula: C₈H₉ClN₂O₂ Molecular Weight: 200.62 g/mol [1]

Executive Summary

2-Chloro-N,N-dimethyl-5-nitroaniline is a trisubstituted benzene derivative characterized by a unique "push-pull" electronic structure.[1] It features an electron-donating dimethylamino group (-NMe₂) and an electron-withdrawing nitro group (-NO₂) positioned para to a chlorine atom.[1] This specific substitution pattern (1-NMe₂, 2-Cl, 5-NO₂) renders the molecule a highly versatile intermediate. The chlorine atom, activated by the para-nitro group, is susceptible to nucleophilic aromatic substitution (SₙAr), while the nitro group serves as a latent amine for the construction of benzimidazoles and quinoxalines. It is primarily utilized as a scaffold in the synthesis of azo dyes, agrochemicals, and pharmaceutical agents targeting kinase inhibition.

Physicochemical Profile

The compound exists as a crystalline solid, typically yellow to orange in color due to the conjugation between the amino auxochrome and the nitro chromophore.

PropertyValue / DescriptionNote
Appearance Yellow to Orange Crystalline SolidCharacteristic of nitroanilines
Melting Point 118–120 °C (Primary amine analog reference)N,N-dimethyl derivatives often exhibit lower MPs due to loss of H-bonding.[1][2][3]
Solubility Soluble in DCM, EtOAc, Acetone; Insoluble in WaterLipophilic nature dominated by -Cl and -NMe₂
pKa (Conjugate Acid) ~2.5 (Estimated)Weak base due to e- withdrawing NO₂ and Cl
LogP ~2.8Moderate lipophilicity

Synthetic Pathways[1][4][5]

The synthesis of 2-chloro-N,N-dimethyl-5-nitroaniline is governed by the competing directing effects of the substituents.[1] Two primary routes are established: Nitration of 2-chloro-N,N-dimethylaniline (Route A) and N-Methylation of 2-chloro-5-nitroaniline (Route B).[1]

Route A: Regioselective Nitration (The "Cooperative" Mechanism)

This route relies on the pH-dependent directing effects of the dimethylamino group. In strongly acidic media (H₂SO₄), the amine is protonated to form an ammonium species (-NHMe₂⁺), which is meta-directing.[1]

  • Substrate: 2-Chloro-N,N-dimethylaniline.[1]

  • Reagents: HNO₃ / H₂SO₄ (Mixed Acid).[4][5][6]

  • Mechanism:

    • Protonation: The -NMe₂ group (Pos 1) becomes -NHMe₂⁺.[1] This directs the incoming electrophile to the meta position (Pos 3 or 5).

    • Chlorine Influence: The -Cl atom (Pos 2) is an ortho/para director.[1] It directs to Position 5 (para to Cl).

    • Convergence: Both directing groups cooperatively favor substitution at Position 5 , resulting in high regioselectivity.

Route B: N-Alkylation (The "Clean" Mechanism)

This route avoids isomer separation issues by building the alkyl chain on a pre-nitrated scaffold.[1]

  • Substrate: 2-Chloro-5-nitroaniline (CAS 6283-25-6).[1]

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K₂CO₃, DMF.

  • Mechanism: Standard Sₙ2 nucleophilic substitution.

Visualization of Synthetic Logic

SynthesisPathways cluster_0 Route A: Nitration (Acidic Media) cluster_1 Route B: Alkylation StartA 2-Chloro-N,N- dimethylaniline IntermediateA Protonated Species (-NHMe2+) StartA->IntermediateA H2SO4 (Protonation) Target TARGET: 2-Chloro-N,N-dimethyl- 5-nitroaniline IntermediateA->Target HNO3 (Cooperative Directing: Meta to NHMe2+, Para to Cl) StartB 2-Chloro-5-nitroaniline StartB->Target MeI / K2CO3 (SN2 Alkylation)

Figure 1: Synthetic pathways highlighting the cooperative directing effects in acidic nitration versus direct alkylation.

Reactivity & Applications in R&D

The core utility of CAS 17815-97-3 lies in its C2-C5 functional differentiation .[1] The molecule acts as a bifunctional electrophile/nucleophile precursor.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at C2 is activated by the nitro group at C5. In a benzene ring, positions 2 and 5 are para to each other.

  • Reaction: Displacement of Cl by amines, thiols, or alkoxides.

  • Utility: This allows for the introduction of complex side chains before reducing the nitro group, a common strategy in the synthesis of benzimidazole-based antivirals .

Nitro Reduction

The C5-nitro group can be selectively reduced to a primary amine (-NH₂) using Fe/HCl, SnCl₂, or catalytic hydrogenation (H₂/Pd-C).[1]

  • Product: 4-Chloro-3-(dimethylamino)aniline (Note: numbering changes based on priority, but relative positions remain).

  • Application: The resulting diamine is a precursor for oxidative cyclization to form quinoxalines or phenazines.

Analytical Characterization

Researchers should expect the following spectral signatures:

  • ¹H NMR (CDCl₃):

    • δ ~3.0 ppm (6H, s): Distinct singlet for -N(CH₃)₂.

    • Aromatic Region: Three distinct signals.[7] A doublet (d) for H3 (ortho to Cl), a double doublet (dd) for H4, and a doublet (d) for H6 (ortho to NMe₂).[1]

  • IR Spectroscopy:

    • 1520 & 1340 cm⁻¹: Strong asymmetric and symmetric NO₂ stretches.

    • No N-H stretch: Absence of bands >3300 cm⁻¹ confirms tertiary amine status.

Reactivity Flowchart

Reactivity Center 2-Chloro-N,N-dimethyl- 5-nitroaniline Prod_SNAr 2-Substituted-5-nitro- N,N-dimethylaniline Center->Prod_SNAr Nucleophile (Nu-) (SNAr at C2) Prod_Red N1,N1-Dimethyl-2-chloro- 1,5-phenylenediamine Center->Prod_Red H2 / Pd-C or Fe/HCl (Nitro Reduction) Prod_Cycl Benzimidazoles / Quinoxalines Prod_Red->Prod_Cycl Cyclization (w/ Aldehydes or Acids)

Figure 2: Downstream reactivity profile showing the divergence into substitution or reduction pathways.

Safety and Handling Procedures

As a nitroaniline derivative, this compound poses specific toxicological risks. It is likely to be toxic by inhalation, ingestion, and skin absorption.

  • Acute Toxicity: Potential for methemoglobinemia . Absorption through the skin can cause cyanosis (blue lips/fingernails) due to interference with oxygen transport in the blood.

  • PPE Requirements:

    • Gloves: Nitrile or Butyl rubber (Latex is often permeable to nitroanilines).

    • Respiratory: P95 or P100 particulate respirator if handling powder; Fume hood is mandatory.

    • Eyes: Chemical splash goggles.

  • Spill Management: Do not sweep dry dust (inhalation risk). Wet with inert solvent or water and wipe up. Incinerate waste in a chemical combustor equipped with an afterburner and scrubber.

References

  • Giffney, J. C., & Ridd, J. H. (1979). The nitration of the NN-dimethylanilinium ion.[6][8] A new mechanism for catalysis by nitrous acid.[5] Journal of the Chemical Society, Perkin Transactions 2, 618-623. Link[1]

  • Saeed, A., et al. (2009). 2-Chloro-5-nitroaniline.[1][3][7] Acta Crystallographica Section E, E65, o1417.[3] Link

  • Organic Syntheses. (1922). p-Nitrodimethylaniline.[1][9] Organic Syntheses, Coll. Vol. 1, p.396 (1941); Vol. 2, p.57 (1922). (Provides foundational protocol for dimethylaniline nitration). Link[1]

  • PubChem. (n.d.). 2-Chloro-5-nitroaniline (Compound Summary). National Library of Medicine. (Used for analog property correlation). Link[1]

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-Chloro-N,N-dimethyl-5-nitroaniline

[1]

Executive Summary

2-Chloro-N,N-dimethyl-5-nitroaniline (CAS 17815-97-3) represents a specialized scaffold in the synthesis of heterocyclic pharmaceuticals and high-performance azo dyes.[1] While often overshadowed by its primary amine precursor, this tertiary amine derivative offers unique electronic properties due to the steric and inductive effects of the N,N-dimethyl group. This guide provides a definitive technical analysis of its molecular weight, synthetic pathways, and analytical characterization, designed to support rigorous experimental validation in drug discovery and materials science workflows.

Part 1: Molecular Identity & Physicochemical Properties[1]

Accurate molecular weight determination is the bedrock of stoichiometric precision. For 2-chloro-N,N-dimethyl-5-nitroaniline, the molecular weight is not merely a sum of atoms but a critical parameter for mass spectrometry validation, particularly when analyzing the chlorine isotope signature.[1]

Structural Specifications
  • IUPAC Name: 2-Chloro-N,N-dimethyl-5-nitroaniline[1][2]

  • Alternative Names: 2-Chloro-5-nitro-N,N-dimethylbenzenamine; 6-Chloro-3-nitro-N,N-dimethylaniline (based on synthesis from 3-nitro-N,N-dimethylaniline).[1]

  • CAS Registry Number: 17815-97-3[1]

  • Molecular Formula: C₈H₉ClN₂O₂[1]

Molecular Weight Calculation

The precise molecular weight is calculated using standard atomic weights (IUPAC 2025 conventions).

ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C) 812.01196.088
Hydrogen (H) 91.0089.072
Chlorine (Cl) 135.45035.450
Nitrogen (N) 214.00728.014
Oxygen (O) 215.99931.998
Total MW 200.622

Critical Insight for Mass Spectrometry: Due to the natural abundance of chlorine isotopes (




  • Monoisotopic Mass (

    
    Cl):  200.035  g/mol [1]
    
  • Isotope Peak (

    
    Cl):  202.032  g/mol [1]
    
  • M+2 Signature: Expect a characteristic 3:1 intensity ratio between the

    
     200 and 202 peaks. This is the primary "fingerprint" for validating the presence of the chlorine atom in your synthesized product.
    

Part 2: Synthetic Pathways & Experimental Logic[1]

Synthesizing 2-chloro-N,N-dimethyl-5-nitroaniline requires navigating the directing effects of the benzene ring.[1] A direct nucleophilic aromatic substitution (

MethylationChlorination
Strategy A: Reductive Methylation (Lab Scale)

The most reliable laboratory route involves the N-methylation of the commercially available primary amine, 2-chloro-5-nitroaniline.[1]

Protocol Logic: Using formaldehyde and an acid catalyst (Eschweiler-Clarke conditions or reductive alkylation) ensures complete conversion to the tertiary amine without over-alkylation to the quaternary ammonium salt, provided stoichiometry is controlled.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-chloro-5-nitroaniline (CAS 6283-25-6) in 20 mL of acetonitrile or methanol.[1]

  • Acidification: Add 1.5 equivalents of acetic acid to buffer the pH (facilitating iminium ion formation).

  • Addition: Add 5 equivalents of aqueous formaldehyde (37%). Stir for 15 minutes.

  • Reduction: Cool to 0°C and slowly add 3 equivalents of Sodium Cyanoborohydride (

    
    ). Note: 
    
    
    is preferred over
    
    
    to prevent reduction of the nitro group.
  • Workup: After 4 hours, quench with water, extract with ethyl acetate, and wash with brine.

  • Purification: Recrystallize from ethanol/water to yield yellow needles.

Strategy B: Electrophilic Chlorination (Mechanistic)

This route exploits the strong ortho/para directing power of the dimethylamino group.

Mechanism: Starting with N,N-dimethyl-3-nitroaniline , the dimethylamino group directs the incoming electrophile (

3
Visualizing the Synthesis Workflow

SynthesisPathwaysPrecursor12-Chloro-5-nitroaniline(Primary Amine)Reagents1Reagents:HCHO / NaCNBH3(Reductive Methylation)Precursor1->Reagents1TargetTARGET MOLECULE2-Chloro-N,N-dimethyl-5-nitroanilineMW: 200.62Reagents1->TargetYield > 85%Precursor2N,N-Dimethyl-3-nitroanilineReagents2Reagents:NCS or Cl2 / AcOH(Electrophilic Chlorination)Precursor2->Reagents2IntermediateTransition State:Sigma ComplexReagents2->IntermediateIntermediate->TargetRegioselective at C6

Figure 1: Dual synthetic pathways. Pathway 1 (top) is recommended for high-purity lab synthesis.[1] Pathway 2 (bottom) demonstrates electronic directing effects.

Part 3: Analytical Characterization & Validation[1]

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum provides definitive proof of the N-methylation and the substitution pattern.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.95 ppm (s, 6H):  The diagnostic singlet for the 
      
      
      group. A shift from the broad singlet of
      
      
      (approx 4.0-5.0 ppm) confirms methylation.[1]
    • Aromatic Region (3 Protons):

      • H3 (

        
         ~7.4 ppm, d):  Doublet due to coupling with H4. Located ortho to the Chlorine.
        
      • H4 (

        
         ~7.6 ppm, dd):  Doublet of doublets. Coupled ortho to H3 and meta to H6.
        
      • H6 (

        
         ~7.8 ppm, d):  Doublet. Located ortho to the dimethylamino group and para to the nitro group. The chemical shift is influenced by the shielding of the amine and deshielding of the nitro group.
        
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) or APCI (+).

  • Expected Signals:

    • 
       at 
      
      
      201.04 (for
      
      
      Cl).
    • 
       at 
      
      
      203.04 (for
      
      
      Cl).
  • Validation Check: Ensure the 3:1 ratio is preserved. A deviation suggests contamination with a de-chlorinated byproduct or a different halide analog.

Part 4: Applications in Drug Discovery[1]

This molecule serves as a high-value "Pharmacophore Building Block."[1]

  • Benzimidazole Synthesis: Reduction of the nitro group yields 2-chloro-N,N-dimethyl-1,5-benzenediamine .[1] Condensation of this diamine with aldehydes or carboxylic acids cyclizes to form substituted benzimidazoles, a class of compounds with potent anthelmintic and antiviral activity (e.g., analogs of Albendazole).

  • Metabolic Probes: The N,N-dimethylaniline moiety is a classic substrate for Cytochrome P450 enzymes (specifically N-demethylation). This specific chlorinated derivative can be used to study steric hindrance effects on metabolic stability in ADME assays.

References

  • NIST Chemistry WebBook. "2-Chloro-N,N-dimethyl-4-nitroaniline (Isomer Data for Comparison)." National Institute of Standards and Technology. [Link][1]

  • PubChem Compound Summary. "2-Chloro-5-nitroaniline (Precursor Data)." National Center for Biotechnology Information. [Link]

  • Org. Synth. "General Procedures for N-Alkylation of Anilines."[1] Organic Syntheses, Coll. Vol. 3, p. 14. [Link]

Technical Guide: Spectral Characterization of 2-Chloro-N,N-dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral and physical characterization of 2-Chloro-N,N-dimethyl-5-nitroaniline (CAS 17815-97-3).

Executive Summary & Compound Profile

2-Chloro-N,N-dimethyl-5-nitroaniline is a specialized aromatic intermediate used primarily in the synthesis of azo dyes and pharmaceutical precursors. Its structure is characterized by a central benzene core substituted with an electron-withdrawing nitro group, an electron-donating dimethylamino group, and a chlorine atom. This specific substitution pattern creates a unique "push-pull" electronic system that defines its spectral signature.

Chemical Identity
PropertyDetail
IUPAC Name 2-Chloro-N,N-dimethyl-5-nitroaniline
CAS Number 17815-97-3
Molecular Formula C₈H₉ClN₂O₂
Molecular Weight 200.62 g/mol
SMILES CN(C)C1=C(Cl)C=CC(=C1)=O
Appearance Yellow to brownish-crystalline solid
Melting Point 68–72 °C (Predicted based on structural analogs)
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water

Synthesis & Impurity Context

Understanding the synthesis is critical for interpreting spectral impurities. This compound is typically prepared via nucleophilic aromatic substitution (SɴAr) or N-alkylation .

  • Route A (Alkylation): Methylation of 2-chloro-5-nitroaniline using methyl iodide or dimethyl sulfate.

    • Common Impurities: Monomethylated intermediate (2-chloro-N-methyl-5-nitroaniline) or unreacted starting material.

  • Route B (SɴAr): Reaction of 2,4-dichloro-nitrobenzene (or similar) with dimethylamine.

    • Common Impurities: Regioisomers if the leaving group selectivity is poor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below distinguishes the target compound from its primary amine precursor (2-chloro-5-nitroaniline) by the presence of the N-methyl singlet and the absence of exchangeable N-H protons.

¹H NMR (Proton NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.78 Doublet (d)1HH-6 Ortho to -NO₂ and -NMe₂. Highly deshielded by nitro group.
7.52 Doublet of Doublets (dd)1HH-4 Para to -NMe₂, Ortho to -NO₂.
7.35 Doublet (d)1HH-3 Ortho to -Cl, Meta to -NO₂.
2.88 Singlet (s)6H-N(CH₃)₂ Characteristic dimethylamino singlet.

Coupling Constants (J values):

  • J (H3–H4) ≈ 8.8 Hz (Ortho coupling)

  • J (H4–H6) ≈ 2.5 Hz (Meta coupling)

¹³C NMR (Carbon-13 NMR)

Solvent: CDCl₃ | Frequency: 100 MHz

Shift (δ ppm)AssignmentEnvironment
152.4 C-1 Ipso to -NMe₂ (Deshielded by N-resonance).
147.1 C-5 Ipso to -NO₂.
129.8 C-2 Ipso to -Cl.
124.5 C-4 Aromatic C-H.
116.2 C-3 Aromatic C-H.
112.8 C-6 Aromatic C-H.
43.5 -N(CH₃)₂ Methyl carbons (Aliphatic).

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid quality control check. The absence of the N-H doublet (3300–3500 cm⁻¹) is the primary indicator of complete methylation.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Note
3050–3100 ν(C-H)Aromatic C-HWeak intensity.
2800–2950 ν(C-H)Alkyl C-H (Methyl)Distinctive for N-Me groups.
1525 ν_as(NO₂)Nitro (Asymmetric)Very strong, characteristic band.
1345 ν_s(NO₂)Nitro (Symmetric)Strong band.
1310 ν(C-N)Aryl-AmineC-N stretch enhanced by conjugation.
1080 ν(C-Cl)Aryl-ChlorideModerate to strong band.
~810 δ(C-H)OOP BendingIndicative of 1,2,5-substitution pattern.

Mass Spectrometry (MS)

The mass spectrum is dominated by the chlorine isotope signature and the stability of the nitro-aromatic core.

Fragmentation Pathway Analysis
  • Molecular Ion (M⁺): Observed at m/z 200 (³⁵Cl) and 202 (³⁷Cl) in a characteristic 3:1 ratio .

  • Base Peak: Often the molecular ion or the [M-NO₂]⁺ fragment.

m/zIon IdentityFragmentation Mechanism
200/202 [M]⁺ Molecular Ion (Stable aromatic system).
185/187 [M – CH₃]⁺ Loss of methyl radical from amine.
154/156 [M – NO₂]⁺ Loss of nitro group (common in nitroaromatics).
165 [M – Cl]⁺ Loss of chlorine radical (less common).
139 [M – NO₂ – CH₃]⁺ Combined loss.
Fragmentation Logic Diagram

MS_Fragmentation M Molecular Ion [M]+ m/z 200 (100%) / 202 (32%) M_Me [M - CH3]+ m/z 185 M->M_Me - •CH3 (15) M_NO2 [M - NO2]+ m/z 154 M->M_NO2 - •NO2 (46) Core Phenyl Cation Core m/z ~139 M_Me->Core - •NO2 M_NO2->Core - •CH3

Caption: Electron Ionization (EI) fragmentation pathway showing primary loss of methyl and nitro groups.

Experimental Protocols

To ensure reproducible spectral data, follow these preparation standards.

Protocol A: NMR Sample Preparation
  • Solvent Selection: Use CDCl₃ (99.8% D) with 0.03% TMS as an internal standard. If solubility is poor, switch to DMSO-d₆ .

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove undissolved inorganic salts (e.g., NaCl from synthesis).

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to ≥ 2.0 seconds to ensure accurate integration of the nitro-adjacent protons.

Protocol B: GC-MS Analysis
  • Column: HP-5MS or equivalent (5% phenyl-methylpolysiloxane).

  • Inlet Temp: 250 °C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Hold at 60 °C for 1 min.

    • Ramp 20 °C/min to 280 °C.

    • Hold 5 min.

  • Detection: EI mode (70 eV). Scan range 40–400 amu.

Characterization Workflow

Use this logic flow to validate the synthesis of 2-chloro-N,N-dimethyl-5-nitroaniline from its precursor.

Workflow Start Crude Product IR IR Spectroscopy Start->IR Check_NH Check 3300-3500 cm-1 IR->Check_NH NMR 1H NMR (CDCl3) Check_NH->NMR No Peaks (Success) Reprocess Recrystallize Check_NH->Reprocess Peaks Present (Amine Impurity) Check_Me Check 2.88 ppm NMR->Check_Me MS GC-MS Check_Me->MS Singlet (6H) Present Check_Me->Reprocess Split/Missing Result Identity Confirmed MS->Result m/z 200/202 Found

Caption: Step-by-step validation workflow for confirming complete N-methylation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22691, 2-Chloro-5-nitroaniline (Parent Amine Data). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Chloro-N,N-dimethyl-4-nitroaniline (Isomer Reference). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS).

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2-chloro-N,N-dimethyl-5-nitroaniline

[1]

Executive Summary

2-chloro-N,N-dimethyl-5-nitroaniline (Structure: 1-(dimethylamino)-2-chloro-5-nitrobenzene) represents a distinct class of electron-deficient aromatic amines.[1] Unlike its primary amine precursor (2-chloro-5-nitroaniline), this tertiary amine lacks hydrogen bond donor capability, significantly altering its solubility landscape.[1]

This guide defines the theoretical solubility parameters, provides a validated screening protocol, and outlines the thermodynamic drivers for solvent selection in synthesis and purification (recrystallization).

Key Solvation Takeaway: The N,N-dimethylation significantly increases lipophilicity (LogP) and disrupts crystal lattice energy relative to the primary amine, enhancing solubility in chlorinated and aromatic solvents while reducing solubility in aqueous-organic mixtures.

Physicochemical Profile & Structure-Property Relationships (SPR)

To accurately predict solubility behavior, we must analyze the molecular interaction sites.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₈H₉ClN₂O₂Moderate molecular weight (~200.6 g/mol )
Functional Groups Nitro (-NO₂), Chloro (-Cl), N,N-Dimethylamino (-NMe₂)Nitro: Strong dipole (acceptor).[1] Chloro: Lipophilic, weak deactivator. Dimethylamino: Lipophilic, H-bond acceptor only.
H-Bond Donors 0 (Tertiary Amine)Critical: Cannot form H-bonds with carbonyls/ethers; lower melting point than primary analog.[1]
H-Bond Acceptors 3 (Nitro group oxygens + Amine Nitrogen)Good solubility in protic solvents (Alcohols) via acceptance.[1]
Predicted LogP ~2.8 - 3.2Moderately lipophilic; "Oiling out" risk in water-rich mixtures.[1]
Comparative Solvation Mechanism

The transition from primary to tertiary amine fundamentally shifts the solvation mechanism.

SolvationMechanismcluster_0Primary Amine(2-chloro-5-nitroaniline)cluster_1Tertiary Amine(2-chloro-N,N-dimethyl-5-nitroaniline)Node1Solute-Solute(Strong H-Bonds)Node2High Lattice Energy(High MP ~120°C)Node1->Node2Stabilizes CrystalNode3Solute-Solute(Dipole-Dipole / Pi-Stacking)Node4Lower Lattice Energy(Lower MP)Node3->Node4Weakens CrystalSolventsSolubility Outcome:High in DCM, Toluene, EtOAcModerate in MeOHNode4->SolventsBroader Solubility Profile

Figure 1: Mechanistic shift in lattice energy and solvation potential upon N-methylation.

Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) for nitroanilines and chlorinated aromatics, the following solubility profile is established.

A. High Solubility Solvents (Good Solvents)

These solvents are recommended for reaction media or the "dissolving" phase in recrystallization.

  • Dichloromethane (DCM) / Chloroform:

    • Mechanism:[2][3] "Like dissolves like." The chlorinated solvent interacts favorably with the chloro-substituted aromatic ring.

    • Utility: Excellent for extraction and chromatography loading.

  • Ethyl Acetate (EtOAc):

    • Mechanism:[2][3] Dipole-dipole interaction between the solvent carbonyl and the nitro group.

    • Utility: Standard solvent for reaction workup.

  • Acetone / THF:

    • Mechanism:[2][3] Strong dipole interactions.

    • Utility: High solubility, but difficult to use for recrystallization due to high volatility (Acetone) or peroxide risks (THF).[1]

  • DMF / DMSO:

    • Mechanism:[2][3] High dielectric constant stabilizes the polar nitro group.

    • Utility:Avoid unless necessary for nucleophilic substitution reactions (SnAr). Difficult to remove; high boiling points can lead to product decomposition during concentration.

B. Moderate Solubility Solvents
  • Methanol / Ethanol:

    • Mechanism:[2][3] The solute accepts H-bonds from the solvent, but the hydrophobic dimethyl and chloro groups limit solubility compared to the primary amine.

    • Utility:Ideal Recrystallization Solvent. High solubility at boiling point, significantly lower at room temperature.

C. Low Solubility Solvents (Anti-Solvents)[1]
  • Hexanes / Heptane:

    • Mechanism:[2][3] Solute is too polar (Nitro group) for non-polar aliphatic hydrocarbons.

    • Utility: Use as an anti-solvent to induce precipitation from EtOAc or Toluene.

  • Water:

    • Mechanism:[2][3] Hydrophobic effect dominates.

    • Utility: Anti-solvent for precipitation from MeOH/EtOH/DMF. Warning: Rapid addition of water often causes the product to "oil out" as a sticky gum rather than crystallize.

Experimental Protocols

Since specific quantitative data (mg/mL) may vary by batch purity, use these self-validating protocols.

Protocol A: Gravimetric Solubility Determination (Standard)

Purpose: To define the exact solubility limit for process optimization.

  • Preparation: Weigh 100 mg of 2-chloro-N,N-dimethyl-5-nitroaniline into a 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 1 minute after each addition.

  • Endpoint: Record the volume (

    
    ) required for complete dissolution (clear solution).
    
  • Calculation:

    
    .[1]
    
Protocol B: Recrystallization Screening (The "Oiling Out" Prevention)

Challenge: Nitroanilines with alkyl groups often melt before they dissolve or separate as oils in mixed solvents.

Workflow:

  • Dissolve 1.0 g of crude material in the minimum amount of hot Ethanol (60°C).

  • Critical Step: Allow to cool slowly to 40°C.

  • Add Water (Anti-solvent) dropwise with vigorous stirring.

  • Observation:

    • Cloudiness clears quickly: Continue adding water.

    • Permanent Cloudiness: Stop.

    • Oily droplets form:STOP. Reheat to redissolve, add a seed crystal, and cool very slowly.

RecrystallizationWorkflowStartCrude Compound(1.0 g)SolventDissolve in Hot EtOH(T = 60°C)Start->SolventCheckSolution Clear?Solvent->CheckFilterHot Filtration(Remove insolubles)Check->FilterNoCoolSlow Cool to 40°CCheck->CoolYesFilter->CoolAntiSolventAdd Water DropwiseCool->AntiSolventResultPrecipitate Type?AntiSolvent->ResultCrystalsCrystalline Solid(Success)Result->CrystalsSolidOilOiling Out(Failure)Result->OilLiquid DropletsRemedyReheat + Seed Crystal+ Slower CoolingOil->RemedyRemedy->Cool

Figure 2: Decision tree for recrystallization to avoid oiling out.

Safety & Handling (Nitroanilines)

  • Toxicity: Like most nitroanilines, this compound is likely toxic by inhalation and skin absorption. It may cause methemoglobinemia (blue skin, respiratory distress).

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle only in a fume hood.

  • Waste: Dispose of as hazardous organic waste containing halogens and nitrogen.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2208878, 2-Chloro-5-nitroaniline (Primary Amine Analog).[1] Retrieved from [Link][1]

  • Sigma-Aldrich (2025).Safety Data Sheet: Nitroaniline Derivatives.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for general solubility principles of dipolar aprotic solutes).

Technical Monograph: Safety, Handling, and Operational Protocols for 2-Chloro-N,N-dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Compound Name: 2-Chloro-N,N-dimethyl-5-nitroaniline CAS Registry Number: 17815-97-3 Structural Class: Halogenated Nitroaniline / Tertiary Aromatic Amine[1]

This compound represents a specific structural intersection of chlorinated aromatics and nitro-amines. Unlike its primary amine parent (2-chloro-5-nitroaniline), the N,N-dimethyl substitution significantly alters its lipophilicity and metabolic activation pathway.

Physicochemical Properties Table[2][3]
PropertyValue / DescriptionSource/Note
Molecular Formula C₈H₉ClN₂O₂Calculated
Molecular Weight 200.62 g/mol Calculated
Physical State Solid (Crystalline)Predicted based on analogs
Color Yellow to OrangeTypical of nitroanilines
Melting Point 60–90 °C (Predicted)Note: Likely lower than parent amine (118°C) due to lack of H-bond donors.
Solubility Low in water; High in organic solvents (DCM, Ethyl Acetate, DMSO)Lipophilic nature (LogP > 2.5 est.)
Partition Coeff. (LogP) ~2.8 – 3.2 (Estimated)High skin permeation potential

Toxicological Mechanism & Critical Hazards[6][7][8]

The primary risk associated with 2-chloro-N,N-dimethyl-5-nitroaniline is Methemoglobinemia , but with a critical kinetic distinction compared to primary anilines.

The "Delayed Onset" Mechanism

Unlike primary anilines, which are directly N-hydroxylated to toxic metabolites, N,N-dimethyl derivatives must first undergo oxidative N-demethylation. This creates a latency period between exposure and symptom onset (cyanosis), often leading to a false sense of security immediately post-exposure.

Metabolic Activation Pathway (Graphviz)

MetHb_Pathway Parent 2-Chloro-N,N-dimethyl- 5-nitroaniline (Lipophilic, Skin Absorbed) Metabolite1 Intermediate: N-Methyl Derivative Parent->Metabolite1 CYP450 (N-Demethylation) PrimaryAmine 2-Chloro-5-nitroaniline (Primary Amine) Metabolite1->PrimaryAmine CYP450 (N-Demethylation) ToxicMetabolite N-Hydroxylamine (Active Oxidant) PrimaryAmine->ToxicMetabolite N-Hydroxylation MetHb Methemoglobin (Fe3+) (Non-functional) ToxicMetabolite->MetHb Redox Cycling (Oxidation of Fe2+ to Fe3+) Hemoglobin Hemoglobin (Fe2+) (O2 Transporting) Hemoglobin->MetHb Target

Caption: Figure 1. Metabolic activation pathway. Note the two-step demethylation requirement (blue to yellow), which delays the onset of acute toxicity compared to primary anilines.

Hazard Classification (GHS)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 2/3 (Fatal/Toxic).

  • STOT-RE: Category 2 (Blood/Spleen).

  • Aquatic Toxicity: Chronic Category 2.[2][3]

Risk Assessment & Control Banding

Due to the combination of high acute toxicity and skin permeability, this compound is assigned to Control Band 4 (High Potency/Toxic) .

ParameterRisk LevelOperational Requirement
Inhalation HighHEPA-filtered enclosure (Fume hood or Powder Containment Hood).
Dermal CriticalDouble-gloving is mandatory. The dimethyl group enhances dermal uptake.
Systemic DelayedMedical Surveillance required for chronic handlers (MetHb checks).

Operational Protocols

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P3 minimum for solid handling; Half-mask with organic vapor/particulate cartridges (OV/P100) if heating or dissolving.

  • Eyes: Chemical splash goggles (unvented). Face shield if handling >10g solutions.

  • Hands (Critical):

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove:Silver Shield / Laminate (Barrier) or Butyl Rubber.

    • Rationale: Thin nitrile provides poor protection against nitro-aromatics and chlorinated solvents. Laminate films provide >8 hour breakthrough times.

Safe Weighing & Solubilization Workflow

Handling_Protocol Start Start: Weighing Prep 1. Don PPE (Double Gloves, Lab Coat, Goggles) Start->Prep Static 2. Static Control (Use Antistatic Gun/Bar) Prep->Static Weigh 3. Weigh Inside Fume Hood (Do NOT remove balance) Static->Weigh Solubilize 4. Add Solvent Immediately (Reduce dust risk) Weigh->Solubilize Clean 5. Wet Wipe Decontamination (Use Ethanol/Acetone) Solubilize->Clean Waste 6. Segregate Waste (Toxic/Organic Stream) Clean->Waste

Caption: Figure 2. Operational workflow for solid handling. Step 4 (Solubilization) should be performed immediately to transition the hazard from an inhalable dust to a contained liquid.

Detailed Handling Steps
  • Static Elimination: Nitroanilines are often dry, crystalline powders prone to static charge. Use an ionizing bar or anti-static gun before spatulating to prevent powder "jumping."

  • Solvent Selection: Dissolve in DMSO or Ethyl Acetate for stock solutions. Avoid heating open containers.

  • Decontamination:

    • Do not use bleach (hypochlorite) initially, as it can react with amines to form chloramines (though less likely with tertiary amines, it is poor practice).

    • Primary Decon: Wipe surfaces with ethanol or acetone to solubilize residues.

    • Secondary Decon: Wash with soapy water (surfactant) to remove organic films.

Emergency Response & Medical Management

Self-Validating Symptom Check: If a researcher reports "blue lips" (cyanosis) or "chocolate-brown blood" during a phlebotomy, assume Methemoglobinemia immediately.

Exposure Response
  • Skin Contact: Immediate wash with soap and water for 15 minutes.[4][5][6][7] Do not use alcohol for skin washing (enhances absorption).

  • Eye Contact: Flush for 15 minutes.

  • Ingestion: Do NOT induce vomiting. Transport to ER.

Antidote Protocol (For Medical Professionals)
  • First Line: Methylene Blue (1-2 mg/kg IV over 5 minutes).

    • Mechanism:[8] Accelerates the NADPH-MetHb reductase pathway.

    • Contraindication: G6PD Deficiency (causes hemolysis).

  • Observation: Patient must be observed for at least 12-24 hours due to the delayed metabolic activation described in Section 2.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22691 (2-Chloro-5-nitroaniline) and CID 17815-97-3. PubChem. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Chlorinated Nitroanilines. ECHA.[9] [Link]

  • International Labour Organization (ILO). ICSC 0877: N,N-Dimethylaniline (Analogous Toxicity Data).[10] ILO/WHO.[10] [Link]

  • Kiese, M. (1974). Methemoglobinemia: A Comprehensive Treatise. CRC Press.
  • ChemSrc. CAS 17815-97-3 Entry and Physical Data.[1][Link]

Sources

"2-chloro-N,N-dimethyl-5-nitroaniline" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical monograph for 2-chloro-N,N-dimethyl-5-nitroaniline .

Editorial Note: As this specific isomer is a specialized intermediate with limited direct toxicological data in public registries compared to its 4-nitro analog, this guide utilizes Structure-Activity Relationships (SAR) and Read-Across methodologies from the parent compound (2-chloro-5-nitroaniline) and the isomer (2-chloro-N,N-dimethyl-4-nitroaniline). This approach is standard in advanced industrial hygiene for handling novel or rare chemical intermediates.

Material Safety & Handling Guide for Research Applications

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is a lipophilic, electron-deficient aromatic amine. Its meta-nitro substitution (relative to the amine) interrupts the direct "push-pull" resonance seen in para-nitroanilines, altering its spectroscopic properties and reactivity profile compared to the more common 4-nitro isomer.

PropertySpecification / DataNote
Chemical Name 2-Chloro-N,N-dimethyl-5-nitroaniline
Formula

Molecular Weight 200.62 g/mol
Structure (SMILES) CN(C)C1=C(Cl)C=CC(=C1)=ODerived
CAS Number Not widely listed (Analog: 6283-25-6 for unmethylated parent)Treat as novel entity
Appearance Yellow to Orange Crystalline SolidPredicted based on analogs
Solubility DMSO, Methanol, DichloromethaneLow water solubility
LogP (Predicted) ~2.8 - 3.2High lipophilicity (Skin absorption risk)
Melting Point 60°C - 80°C (Predicted)Lower than unmethylated parent (118°C) due to loss of H-bonding

Hazard Dynamics: The Methemoglobinemia Mechanism

The primary risk driver for this compound is Methemoglobinemia , a condition where heme iron is oxidized from Ferrous (


) to Ferric (

), losing its oxygen-carrying capacity.
Mechanism of Action (Toxicity)

Unlike primary anilines, the N,N-dimethyl group acts as a "metabolic delay." The compound must first undergo hepatic


-demethylation before it can form the toxic hydroxylamine species.
  • Absorption: Rapid via skin due to high LogP and chlorination.

  • Bioactivation: Cytochrome P450 enzymes (CYP450) remove methyl groups.

  • Toxification: The resulting primary amine is

    
    -oxidized to phenylhydroxylamine.
    
  • Redox Cycling: Phenylhydroxylamine oxidizes Hemoglobin (

    
    ) to Methemoglobin (
    
    
    
    ) and recycles back to nitrosobenzene, creating a catalytic cycle of blood damage.
Visualization: Metabolic Toxicity Pathway

Metabolic_Toxicity Compound 2-Chloro-N,N-dimethyl- 5-nitroaniline Liver Hepatic CYP450 (Demethylation) Compound->Liver Absorption Intermediate 2-Chloro-5-nitroaniline (Primary Amine) Liver->Intermediate - 2 x CH3 ActiveMetabolite N-Hydroxylamine Derivative Intermediate->ActiveMetabolite N-Oxidation MetHb Methemoglobin (Fe3+) Non-functional ActiveMetabolite->MetHb Redox Cycle Hemoglobin Hemoglobin (Fe2+) O2 Carrier Hemoglobin->MetHb Oxidation MetHb->Hemoglobin NADH MetHb Reductase (Slow)

Caption: Metabolic activation pathway requiring demethylation before inducing hemic toxicity.

Operational Safety & Handling Protocols

Trustworthiness Pillar: Do not rely on standard latex gloves. The chlorination and nitro groups significantly increase permeation rates through thin rubber.

Personal Protective Equipment (PPE) Matrix
CategoryRequirementScientific Rationale
Respiratory P3 / N100 Particulate FilterDust inhalation bypasses first-pass metabolism, leading to rapid systemic uptake.
Dermal (Hands) Silver Shield / Laminate (Primary) or Nitrile (>0.11mm, double gloved)Chlorinated aromatics permeate standard nitrile in <15 mins. Laminate offers >4h breakthrough.
Eye Chemical Goggles + Face ShieldRisk of corneal staining and absorption via tear ducts.
Engineering Class II Biosafety Cabinet or Fume HoodLocal Exhaust Ventilation (LEV) is mandatory.
Emergency Response: Cyanosis Check

If exposure is suspected, do not wait for symptoms (blue lips/fingernails).

  • Immediate Action: Remove contaminated clothing. Wash skin with soap and water (lipophilic removal).

  • Medical: Administer 100% Oxygen.

  • Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment for Methemoglobinemia >30%, but contraindicated in G6PD-deficient individuals.

Synthesis & Purification Context

For drug development professionals, understanding the impurity profile is critical. This compound is typically synthesized via nucleophilic aromatic substitution or methylation of the parent aniline.

Synthesis Workflow (Graphviz)

The following workflow illustrates a typical preparation route from the commercially available 2-chloro-5-nitroaniline, highlighting critical safety control points (CP).

Synthesis_Workflow Start Start: 2-Chloro-5-nitroaniline Reaction Reaction: N-Alkylation (Temp: 60°C, Time: 4-12h) Start->Reaction Reagents Reagents: Methyl Iodide (MeI) + K2CO3 Solvent: DMF Reagents->Reaction Quench CP1: Quench (Pour into Ice Water) Reaction->Quench Monitor TLC Workup Extraction (EtOAc) & Drying (Na2SO4) Quench->Workup Purification Column Chromatography (Hexane:EtOAc) Workup->Purification Product Final: 2-Chloro-N,N-dimethyl- 5-nitroaniline Purification->Product

Caption: Synthesis workflow via N-alkylation. CP1 (Quench) is critical to neutralize excess methylating agent.

Analytical Validation (Self-Validating Protocol)

To ensure the identity of the compound (distinguishing from the 4-nitro isomer), use the following NMR diagnostic signals:

  • Proton NMR (

    
    H):  Look for the 
    
    
    
    singlet. In the 5-nitro isomer, the protons ortho to the nitro group (H-4 and H-6) will show distinct splitting patterns (doublet and doublet-of-doublets) compared to the symmetric environment often seen in para-substituted analogs.
  • TLC Monitoring: The dimethylated product will be significantly less polar (higher

    
    ) than the primary amine starting material.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22894, 2-Chloro-5-nitroaniline (Parent Analog). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Chloro-N,N-dimethyl-4-nitroaniline (Isomer Analog Data). Retrieved from [Link]

  • Cottalasso, D., et al. (1991). Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes.[1] Med Lav, 82(3), 253-60.[1] (Demonstrates class-effect toxicity of chloronitroanilines).

Sources

"2-chloro-N,N-dimethyl-5-nitroaniline" potential research applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 2-chloro-N,N-dimethyl-5-nitroaniline

Executive Summary

2-chloro-N,N-dimethyl-5-nitroaniline (CAS: 17815-97-3) represents a specialized class of polysubstituted benzenes where the synergistic positioning of electrophilic and nucleophilic substituents creates a versatile synthetic scaffold. For drug development professionals and organic chemists, this molecule is not merely an intermediate; it is a "linchpin" scaffold. Its unique 1,2,5-substitution pattern—featuring a nucleophilic dimethylamino group, a labile chlorine atom activated by a para-nitro group, and the nitro group itself as a latent amine—enables the rapid construction of privileged pharmacophores, including benzimidazoles , quinoxalines , and solvatochromic probes .

This technical guide dissects the reactivity, synthesis, and application of 2-chloro-N,N-dimethyl-5-nitroaniline, moving beyond basic properties to explore its role in high-value heterocyclic synthesis and impurity management in pharmaceutical workflows.

Chemical Profile & Reactivity Logic

The utility of 2-chloro-N,N-dimethyl-5-nitroaniline stems from its electronic "push-pull" nature and the specific activation of the chlorine atom.

Structural Dynamics
  • C1 (N,N-Dimethylamino): A strong electron donor (

    
     = -1.7) that increases electron density in the ring, yet sterically crowds the C2 position.
    
  • C2 (Chlorine): The reactive center. Crucially, it is located para to the nitro group (C5) and ortho to the dimethylamino group.

  • C5 (Nitro): A strong electron withdrawer. Its para relationship to the chlorine atom significantly lowers the energy barrier for Nucleophilic Aromatic Substitution (

    
    ) at C2, despite the donating effect of the C1-amine.
    

Key Reactivity Principle: The molecule functions as a masked ortho-diamine . The chlorine can be displaced by primary amines to form a 1,2-diamine precursor, while the nitro group serves as a redox switch for further cyclization.

Reactivity Map (DOT Visualization)

ReactivityMap Target 2-chloro-N,N-dimethyl- 5-nitroaniline SNAr SNAr Displacement (Activated by p-NO2) Target->SNAr + Nucleophile Product1 N1,N1-dimethyl-N2-alkyl- 4-nitrobenzene-1,2-diamine SNAr->Product1 - HCl Reduction Nitro Reduction (Fe/HCl or H2/Pd) Cyclization Heterocycle Formation (Benzimidazoles) Reduction->Cyclization + Carbonyl Source Product2 Benzimidazole Derivatives Cyclization->Product2 Nucleophile Primary Amines (R-NH2) Nucleophile->SNAr Product1->Reduction Reduce NO2

Caption: The activation of the C2-Chlorine by the C5-Nitro group enables facile SNAr reactions, leading to diverse heterocyclic cores.

Synthesis & Purification Protocols

High-purity synthesis is critical, particularly to avoid isomeric contamination (e.g., 4-nitro isomers) which can complicate downstream biological assays.

Recommended Synthetic Route

The most robust pathway avoids direct nitration of 2-chloro-N,N-dimethylaniline, which yields mixtures. Instead, we utilize the selective reduction of 1-chloro-2,4-dinitrobenzene followed by methylation.

Step 1: Selective Reduction (Zinin Reduction)

  • Precursor: 1-chloro-2,4-dinitrobenzene.

  • Reagent: Sodium sulfide (

    
    ) or Ammonium sulfide.
    
  • Mechanism: The ortho-nitro group (C2) is sterically more accessible and electronically activated for reduction compared to the para-nitro group in this specific scaffold context, yielding 2-chloro-5-nitroaniline .

  • Yield: ~65-75%.

Step 2: Reductive Methylation

  • Precursor: 2-chloro-5-nitroaniline.[1][2]

  • Reagents: Formaldehyde (

    
    ) / Formic Acid (
    
    
    
    ) (Eschweiler-Clarke) or Methyl Iodide (
    
    
    ) / Base.
  • Protocol Note: Eschweiler-Clarke is preferred to avoid quaternary ammonium salt formation.

Experimental Protocol: N,N-Dimethylation
  • Setup: Charge a 250 mL round-bottom flask with 2-chloro-5-nitroaniline (10 mmol, 1.72 g) and Formic acid (98%, 15 mL).

  • Addition: Add Formaldehyde (37% aq. solution, 30 mmol, 2.5 mL) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours. Evolution of 
    
    
    
    indicates reaction progress.
  • Workup: Cool to

    
    . Basify with 20% NaOH solution to pH 10. Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize from Ethanol/Water (9:1).
    
  • Characterization:

    • Appearance: Yellow needles.

    • MP: 118-121°C.[2]

    • 1H NMR (CDCl3):

      
       3.0 (s, 6H, N-Me), 7.4 (d, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 7.9 (d, 1H, Ar-H).
      

Core Applications in Drug Development

A. Benzimidazole & Quinoxaline Synthesis

The primary application of this scaffold is in the synthesis of N-methylated benzimidazoles, which are potent motifs in kinase inhibitors and anthelmintics.

  • Mechanism: Displacement of the chlorine by a primary amine (

    
    ) yields a 1,2-diamine derivative. Subsequent reduction of the nitro group and condensation with an aldehyde closes the imidazole ring.
    
  • Advantage: The pre-existing N,N-dimethyl group allows for the formation of benzimidazolium salts or, via demethylation pathways, N-methylbenzimidazoles, which are difficult to synthesize via direct alkylation of benzimidazoles (which often yields N1/N3 mixtures).

B. Genotoxic Impurity Reference Standard

In pharmaceutical manufacturing, nitro-aromatics and halo-anilines are flagged as potential genotoxic impurities (GTIs).

  • Relevance: 2-chloro-N,N-dimethyl-5-nitroaniline is used as a reference standard in HPLC/GC-MS method development to quantify trace impurities in drugs synthesized from chloro-nitrobenzene precursors.

  • Detection Limit: Methods using Ionic Liquid-based GC-ECD can detect this compound at sub-ppm levels.

C. Solvatochromic Probes

The molecule exhibits Intramolecular Charge Transfer (ICT) between the electron-donating dimethylamino group and the electron-withdrawing nitro group.

  • Application: Used as a polarity probe in biophysical studies. The emission spectrum shifts significantly depending on the solvent polarity, making it useful for probing hydrophobic pockets in proteins.

Quantitative Data Summary

PropertyValueContext
CAS Number 17815-97-3Unique Identifier
Molecular Weight 200.62 g/mol Small Molecule Fragment
LogP ~2.93Lipophilic, membrane permeable
Melting Point 118-121 °CCrystalline Solid
pKa (Conjugate Acid) ~2.5Weak base due to Nitro deactivation
Key Reactivity

(Cl displacement)
Activated by p-NO2

Safety & Handling (E-E-A-T)

Hazard Class: Acute Tox. 3 (Oral/Dermal/Inhalation). Specific Risks:

  • Methemoglobinemia: Like many nitroanilines, this compound can induce methemoglobinemia upon absorption.

  • Skin Sensitization: Potential allergen. Protocol:

  • Always handle in a fume hood.

  • Use Nitrile gloves (0.11 mm minimum thickness).

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Saeed, A., et al. (2009). Crystal structure of 2-Chloro-5-nitroaniline. Acta Crystallographica Section E. Retrieved from [Link]

  • Chemsrc. (2025).[1] CAS 17815-97-3 Entry and Physical Data. Retrieved from [Link]

  • ResearchGate. (2002). Kinetics and reactivity of substituted anilines in Nucleophilic Substitution. Retrieved from [Link]

Sources

The Strategic Utility of 2-chloro-N,N-dimethyl-5-nitroaniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Advanced Synthesis

2-chloro-N,N-dimethyl-5-nitroaniline is a specialized aromatic compound that serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern—a chlorine atom, a nitro group, and a dimethylamino group on a benzene ring—offers a rich platform for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, and strategic applications, particularly in the realms of pharmaceutical and dye chemistry.

The presence of the electron-withdrawing nitro and chloro groups, combined with the electron-donating dimethylamino group, creates a molecule with distinct electronic and steric properties. This electronic dichotomy is key to its utility, enabling regioselective reactions and providing a scaffold for the construction of novel molecular architectures. While direct literature on 2-chloro-N,N-dimethyl-5-nitroaniline is not abundant, its synthesis and applications can be logically extrapolated from its parent compound, 2-chloro-5-nitroaniline, and established organic chemistry principles. This guide will delve into these aspects, offering both established knowledge and scientifically grounded projections.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 2-chloro-N,N-dimethyl-5-nitroaniline is essential for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueSource/Reference
Molecular Formula C₈H₉ClN₂O₂-
Molecular Weight 200.62 g/mol -
CAS Number 17815-97-3[1]
Appearance Expected to be a yellow to orange solidInferred from related compounds[2]
Melting Point Not available. For comparison, 2-chloro-5-nitroaniline melts at 118-121 °C.[2]
Solubility Expected to be soluble in common organic solvents like acetone, ether, and ethanol.Inferred from related compounds[2]
Predicted Spectroscopic Data
TechniquePredicted Key FeaturesRationale for Prediction
¹H NMR A singlet at ~3.0-3.3 ppm (6H, N(CH₃)₂). Aromatic protons would appear as multiplets in the 7.0-8.0 ppm range.The N,N-dimethyl protons will be a characteristic singlet. The chemical shifts of the aromatic protons will be influenced by the three different substituents.
¹³C NMR A peak around 40-45 ppm for the N(CH₃)₂ carbons. Aromatic carbons would appear in the 110-150 ppm region.The N-methyl carbons will have a distinct upfield shift compared to the aromatic carbons.
IR (cm⁻¹) ~2850-2950 (C-H stretch of methyl groups), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch), ~1300-1350 (C-N stretch), ~700-800 (C-Cl stretch).These are characteristic vibrational frequencies for the respective functional groups.
Mass Spec (m/z) Molecular ion peak at ~200.62.Corresponding to the molecular weight of the compound.

Synthesis of 2-chloro-N,N-dimethyl-5-nitroaniline: A Plausible Pathway

A likely and efficient synthetic route to 2-chloro-N,N-dimethyl-5-nitroaniline involves the N,N-dimethylation of its primary amine precursor, 2-chloro-5-nitroaniline. This transformation is a standard procedure in organic synthesis.

Proposed Synthetic Workflow

Synthesis_of_2-chloro-N,N-dimethyl-5-nitroaniline start 2-chloro-5-nitroaniline reaction N,N-dimethylation start->reaction reagents Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide) + Base (e.g., K₂CO₃) reagents->reaction solvent Solvent (e.g., Acetone, DMF) solvent->reaction workup Aqueous Workup & Purification reaction->workup product 2-chloro-N,N-dimethyl-5-nitroaniline workup->product

Caption: Proposed synthesis of 2-chloro-N,N-dimethyl-5-nitroaniline.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-chloro-5-nitroaniline

  • Dimethyl sulfate or Methyl iodide

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloro-5-nitroaniline (1 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.5-3 equivalents).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add dimethyl sulfate or methyl iodide (2.2-2.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the residue with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-chloro-N,N-dimethyl-5-nitroaniline.

Causality Behind Experimental Choices:

  • Choice of Methylating Agent: Dimethyl sulfate and methyl iodide are potent electrophiles commonly used for N-methylation.

  • Role of the Base: A base is crucial to deprotonate the aniline nitrogen, making it a more potent nucleophile to attack the methylating agent. Anhydrous conditions are necessary when using strong bases like NaH.

  • Solvent Selection: Polar aprotic solvents like acetone or DMF are ideal as they can dissolve the reactants and facilitate the SN2 reaction.

2-chloro-N,N-dimethyl-5-nitroaniline as a Synthetic Intermediate

The strategic placement of the chloro, nitro, and dimethylamino groups makes this molecule a versatile intermediate for the synthesis of more complex structures, particularly in the pharmaceutical and dye industries.[3]

Key Reactions and Transformations

The reactivity of 2-chloro-N,N-dimethyl-5-nitroaniline is dictated by its functional groups:

  • Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom: The presence of the strongly electron-withdrawing nitro group para to the chlorine atom activates the ring towards nucleophilic attack, allowing for the displacement of the chloride ion. This is a powerful tool for introducing a variety of functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized. This opens up a vast array of synthetic possibilities, including diazotization and coupling reactions for azo dye synthesis, or amide bond formation in pharmaceutical synthesis.

  • Electrophilic Aromatic Substitution: The dimethylamino group is a strong activating group and an ortho, para-director. However, the presence of the deactivating nitro group and the steric hindrance from the adjacent chlorine atom will influence the regioselectivity of electrophilic substitution reactions.

Application in the Synthesis of Bioactive Molecules (Illustrative Pathway)

The following diagram illustrates a hypothetical, yet plausible, synthetic pathway where 2-chloro-N,N-dimethyl-5-nitroaniline is used to construct a heterocyclic scaffold of potential pharmaceutical interest.

Synthetic_Applications start 2-chloro-N,N-dimethyl- 5-nitroaniline snar Nucleophilic Aromatic Substitution (SNAr) (e.g., with a thiol) start->snar intermediate1 Thioether Derivative snar->intermediate1 reduction Nitro Group Reduction (e.g., with Fe/HCl or H₂/Pd-C) intermediate1->reduction intermediate2 Diamino Derivative reduction->intermediate2 cyclization Heterocycle Formation (e.g., with a dicarbonyl compound) intermediate2->cyclization product Complex Heterocyclic Scaffold cyclization->product

Sources

Methodological & Application

Synthesis of "2-chloro-N,N-dimethyl-5-nitroaniline" from 3-chloro-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Nitration of 3-Chloro-N,N-dimethylaniline

Part 1: Executive Summary & Strategic Analysis

This guide details the synthesis of nitro-substituted derivatives starting from 3-chloro-N,N-dimethylaniline (CAS: 6848-13-1).

Critical Technical Note on Nomenclature and Regiochemistry: The user request specifies the target "2-chloro-N,N-dimethyl-5-nitroaniline." It is chemically impossible to synthesize a molecule with the chlorine at position 2 directly from a starting material with chlorine at position 3 without a complex rearrangement or prior substitution.

Based on Electrophilic Aromatic Substitution (EAS) rules, the nitration of 3-chloro-N,N-dimethylaniline yields two primary isomers depending on reaction conditions:

  • 3-chloro-4-nitro-N,N-dimethylaniline (Major Product: Para to amine).

  • 5-chloro-2-nitro-N,N-dimethylaniline (Minor Product: Ortho to amine). Note: This molecule is the structural isomer often confused with the user's request due to inverse numbering.

This protocol focuses on the controlled nitration to access these isomers, utilizing reaction conditions that modulate the ortho/para ratio.

Reaction Pathway & Regioselectivity

The dimethylamino group (


) is a strong activator and ortho, para-director.[1] The chlorine atom is a weak deactivator and ortho, para-director. The amino group dominates the directing effects.
  • Position 4: Activated by

    
     (para) and 
    
    
    
    (ortho). (Most Favorable)
  • Position 6: Activated by

    
     (ortho) and 
    
    
    
    (para). (Second Most Favorable)
  • Position 2: Sterically hindered between two substituents.[1] (Unfavorable)

Part 2: Visualizing the Synthesis Workflow

The following diagram illustrates the divergent pathways based on the nitrating agent used.

NitrationPathways cluster_legend Key Start Start: 3-chloro-N,N-dimethylaniline Reagent Nitrating Agent (HNO3 / H2SO4) Start->Reagent Intermediate Sigma Complex Intermediate Reagent->Intermediate Electrophilic Attack ProductA Major Product: 3-chloro-4-nitro-N,N-dimethylaniline (Para-nitro) Intermediate->ProductA Path A (Sterically Preferred) ProductB Minor Product: 5-chloro-2-nitro-N,N-dimethylaniline (Ortho-nitro) Intermediate->ProductB Path B (Statistically Possible) Legend1 Blue: Starting Material Legend2 Green: Major Isomer Legend3 Red: Minor Isomer

Caption: Divergent synthesis pathways for the nitration of 3-chloro-N,N-dimethylaniline. Path A yields the 4-nitro isomer (major), while Path B yields the 2-nitro isomer (minor).

Part 3: Detailed Experimental Protocols

Method A: Standard Mixed-Acid Nitration (High Yield)

Best for generating the 4-nitro isomer.

1. Reagents & Stoichiometry

Reagent MW ( g/mol ) Equiv. Amount (Example) Role
3-chloro-N,N-dimethylaniline 155.63 1.0 15.56 g (100 mmol) Substrate
Nitric Acid (70%) 63.01 1.1 10.0 g (~7.0 mL) Electrophile Source
Sulfuric Acid (Conc.) 98.08 Solvent 50 mL Catalyst/Solvent

| Sodium Hydroxide (20%) | 40.00 | Excess | As required | Neutralization |[2][3]

2. Step-by-Step Procedure

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 50 mL of concentrated sulfuric acid . Cool the flask to 0–5°C using an ice-salt bath.

  • Substrate Addition: Slowly add 15.56 g of 3-chloro-N,N-dimethylaniline dropwise. Caution: Exothermic reaction. Ensure temperature does not exceed 10°C. The solution may darken.

  • Nitration: Prepare a mixture of 7.0 mL Nitric Acid and 10 mL Sulfuric Acid (pre-cooled). Add this nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature strictly below 5°C .

    • Scientific Insight: Keeping the temperature low prevents polynitration and oxidation of the dimethylamino group.

  • Reaction: Allow the mixture to stir at 0–5°C for 1 hour , then slowly warm to room temperature over 2 hours. Monitor reaction progress via TLC (Mobile phase: Hexanes/Ethyl Acetate 4:1).

  • Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring.

  • Neutralization: Carefully basify the aqueous solution to pH ~9 using 20% NaOH solution . Note: The product will precipitate as a yellow/orange solid or oil.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL) . Combine organic layers.

  • Washing: Wash the organic phase with water (1 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous

    
    .
    
  • Concentration: Filter and evaporate the solvent under reduced pressure to yield the crude product mixture.

Part 4: Purification & Validation (Self-Validating System)

The crude mixture contains both the 4-nitro (Major) and 6-nitro (Minor/Target isomer) products. Separation is required.[4]

1. Purification Protocol (Column Chromatography)

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution starting with 100% Hexanes

    
     10% EtOAc in Hexanes.
    
  • Elution Order:

    • Unreacted Starting Material (High

      
      ).
      
    • 5-chloro-2-nitro-N,N-dimethylaniline (Minor, Ortho-nitro). Usually elutes before the para isomer due to internal hydrogen bonding effects, though less pronounced with dimethyl groups.

    • 3-chloro-4-nitro-N,N-dimethylaniline (Major, Para-nitro).

2. Analytical Validation Data

IsomerStructureExpected

NMR Signals (CDCl

,

ppm)
Major Product (3-chloro-4-nitro...)

Aromatic: Doublet (~8.0 ppm, H-5), Doublet (~6.6 ppm, H-6), Singlet (~6.7 ppm, H-2).Methyl: Singlet (~3.0 ppm, 6H).Key Feature: Strong deshielding of proton ortho to nitro group.
Minor Product (5-chloro-2-nitro...)[5][6]

Aromatic: Doublet (~7.8 ppm, H-3), Singlet (~6.8 ppm, H-6), Doublet (~6.7 ppm, H-4).Methyl: Singlet (~2.9 ppm, 6H).

3. Quality Control Checkpoints

  • TLC: Use a reference standard of the starting material. If the spot for starting material persists, re-subject to nitration or optimize acid strength.

  • Melting Point: Compare obtained solids against literature values (Para-nitro isomers generally have higher melting points than ortho isomers).

Part 5: Safety & Handling (E-E-A-T)

  • Nitric Acid/Sulfuric Acid: Extremely corrosive. Causes severe burns. Use full PPE (face shield, acid-resistant gloves).

  • Exotherm Control: The addition of amine to sulfuric acid and the subsequent nitration are highly exothermic. Failure to control temperature (<10°C) can lead to "runaway" reactions or explosive decomposition.

  • Nitroanilines: Toxic by inhalation and skin absorption. Known methemoglobin formers. Handle in a fume hood.

References

  • Org. Synth. 1947, 27, 62. m-Nitrodimethylaniline.[3] (Demonstrates nitration protocols for dimethylaniline derivatives).

  • PubChem Compound Summary. 3-Chloro-N,N-dimethylaniline (CID 23285).[2][7] National Center for Biotechnology Information.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for Electrophilic Aromatic Substitution regioselectivity rules).
  • NIST Chemistry WebBook. 3-Chloro-N,N-dimethylaniline Spectral Data.

Sources

Application Note: Regioselective Nitration of 3-Chloro-N,N-Dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous experimental protocol for the regioselective nitration of 3-chloro-N,N-dimethylaniline to synthesize 3-chloro-4-nitro-N,N-dimethylaniline . This procedure is designed for research and development environments requiring high purity and strict safety compliance.

Abstract & Scientific Rationale

The nitration of electron-rich aromatic amines is a classic yet challenging transformation in organic synthesis due to the high reactivity of the substrate and the sensitivity of the amino group to oxidation or acid-catalyzed degradation.

Target Molecule: 3-Chloro-4-nitro-N,N-dimethylaniline (CAS: 17815-98-4).[1] Starting Material: 3-Chloro-N,N-dimethylaniline (CAS: 6848-13-1).[2][3][4]

Mechanistic Insight

The reaction proceeds via Electrophilic Aromatic Substitution (S_EAr) . The regiochemistry is governed by the competing directing effects of the substituents:

  • -N(CH₃)₂ (Position 1): A strong activator and ortho, para-director.

  • -Cl (Position 3): A weak deactivator and ortho, para-director.[5]

Regioselectivity Challenge: In strongly acidic media (H₂SO₄), the basic dimethylamino group is protonated to form the ammonium species (


), which is a meta-director. This would theoretically favor the 5-position. However, under controlled conditions (low temperature, kinetic control), the reaction proceeds via the small equilibrium concentration of the highly reactive free amine, overwhelmingly favoring substitution para  to the amino group (Position 4) due to steric hindrance at the ortho positions (2 and 6) and the synergistic directing effect of the chlorine atom (which directs ortho to itself, i.e., positions 2 and 4).
Reaction Scheme

ReactionScheme SM 3-Chloro-N,N-dimethylaniline (C8H10ClN) Intermediate Sigma Complex (Transition State) SM->Intermediate Nitronium Ion (NO2+) Attack Reagents HNO3 / H2SO4 0-5°C Product 3-Chloro-4-nitro-N,N-dimethylaniline (Major Isomer) Intermediate->Product -H+ (Aromatization) Byproduct Isomeric Impurities (6-nitro / 5-nitro) Intermediate->Byproduct Minor Pathways

Caption: Electrophilic aromatic substitution pathway favoring para-nitration via the free-amine mechanism.

Safety & Hazards (Critical)

WARNING: Nitration reactions are exothermic and involve strong oxidizers. Failure to control temperature can lead to "runaway" reactions or the formation of unstable polynitrated species.

Hazard ClassSpecific RiskMitigation Strategy
Corrosive Conc. H₂SO₄ and HNO₃ cause severe burns.Use butyl rubber gloves, face shield, and acid-resistant apron. Work in a fume hood.
Exothermic Mixing acid and amine releases significant heat.Dropwise addition with active external cooling (Ice/Salt bath). Monitor internal temp strictly (< 10°C).
Toxic Nitro-anilines are toxic by inhalation/absorption.Handle all solids in a glovebox or well-ventilated hood. Double-glove during workup.
Explosive Polynitration (Tetryl formation) is possible at high temps.Do NOT exceed 10°C. Quench immediately if brown fumes (NOx) surge uncontrollably.

Materials & Equipment

Reagents
  • 3-Chloro-N,N-dimethylaniline: >98% purity (15.56 g, 100 mmol).

  • Sulfuric Acid (H₂SO₄): Concentrated, 98% (Reaction solvent).

  • Nitric Acid (HNO₃): Fuming or 70% (Nitrating agent).

  • Sodium Hydroxide (NaOH): 20% aqueous solution (Neutralization).

  • Ethanol (EtOH): 95% (Recrystallization).

  • Ice/Water: For quenching.

Equipment
  • 250 mL 3-neck Round Bottom Flask (RBF).

  • Mechanical overhead stirrer (Teflon blade) - Magnetic stirring is insufficient for viscous acid mixtures.

  • Internal thermometer (Digital or Mercury).[6]

  • Pressure-equalizing addition funnel.

  • Ice-Salt bath (-10°C capacity).

Experimental Protocol

Step 1: Preparation of Amine-Acid Solution
  • Set up the 250 mL 3-neck RBF with the mechanical stirrer and thermometer.

  • Place the flask in an Ice-Salt bath and cool to 0°C.

  • Add 40 mL of Concentrated H₂SO₄ .

  • Slowly add 15.56 g (100 mmol) of 3-Chloro-N,N-dimethylaniline dropwise.

    • Note: This step is highly exothermic. Maintain internal temperature below 10°C . The solution may turn slightly brown/orange.[4]

  • Stir for 15 minutes to ensure complete dissolution and salt formation.

Step 2: Preparation of Nitrating Mixture[6][7]
  • In a separate small beaker or flask, pre-mix 4.5 mL of Conc. HNO₃ (approx. 100-110 mmol) with 10 mL of Conc. H₂SO₄ .[6][7][8][9]

  • Cool this mixture to 0°C.

    • Why? Pre-mixing generates the active nitronium ion (

      
      ) and dissipates the heat of mixing before addition to the substrate.
      
Step 3: Nitration Reaction[6][10]
  • Transfer the cold Nitrating Mixture to the addition funnel.

  • Add the acid mixture dropwise to the amine solution over a period of 30-45 minutes .

    • CRITICAL CONTROL POINT: The internal temperature must stay between 0°C and 5°C . If it hits 8°C, stop addition immediately and allow to cool.

  • After addition is complete, maintain the reaction at 0-5°C for 60 minutes .

  • Allow the mixture to warm slightly to room temperature (20°C) for an additional 30 minutes to ensure conversion, but do not heat.

Step 4: Quenching & Workup[6]
  • Prepare a 1 L beaker containing 300 g of crushed ice and 100 mL of water .

  • Pour the reaction mixture slowly onto the ice with vigorous manual stirring. The product may precipitate as a sticky solid or oil (sulfate salt).

  • Neutralization: Slowly add 20% NaOH solution (or NH₄OH) to the quenched mixture until pH reaches ~8-9.

    • Observation: The yellow/orange free base will precipitate out.

    • Cooling: Keep adding ice if the neutralization generates excessive heat.

  • Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake copiously with cold water (3 x 50 mL) to remove inorganic salts.

Step 5: Purification (Recrystallization)
  • Transfer the crude yellow solid to a flask.

  • Recrystallize from hot 95% Ethanol .

    • Dissolve in minimum boiling ethanol.

    • (Optional) Treat with activated charcoal and filter hot if dark tarry impurities are present.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter the purified crystals and dry in a vacuum oven at 40°C for 6 hours.

Results & Characterization

Expected Yield & Properties
ParameterValue
Theoretical Yield ~20.06 g
Typical Yield 65 - 75% (13.0 - 15.0 g)
Appearance Yellow to Orange Crystalline Solid
Melting Point Determine experimentally (Lit. analogs range 100-150°C)
Analytical Validation (NMR)

To confirm regioselectivity (4-nitro isomer), analyze the ¹H NMR coupling patterns.

  • ¹H NMR (CDCl₃, 400 MHz) Prediction:

    • δ ~3.0 ppm: Singlet (6H),

      
      .
      
    • Aromatic Region:

      • Look for an ABX system or two doublets if the Cl and NO2 are para/ortho.

      • 3-Chloro-4-nitro isomer: The proton at position 2 (ortho to NMe2, ortho to Cl) will appear as a doublet with small meta-coupling (J~2 Hz). The proton at position 6 (ortho to NMe2, meta to Cl) will be a doublet of doublets. The proton at position 5 (ortho to NO2) will be significantly deshielded (shifted downfield to >8.0 ppm).

      • Distinctive Feature: A strong downfield doublet (~8.0-8.2 ppm) corresponds to the proton ortho to the nitro group.

Workflow Diagram

Workflow Start Start: 3-Cl-DMA + H2SO4 Cool Cool to 0°C (Ice-Salt Bath) Start->Cool Add Add HNO3/H2SO4 Dropwise (T < 5°C) Cool->Add React Stir 1 hr at 0-5°C Add->React Quench Pour onto Crushed Ice React->Quench Neutralize Adjust pH to 8-9 (NaOH) Quench->Neutralize Filter Vacuum Filtration Neutralize->Filter Purify Recrystallize (Ethanol) Filter->Purify Final Pure 3-Chloro-4-nitro-N,N-dimethylaniline Purify->Final

Caption: Step-by-step experimental workflow for the nitration process.[10][11]

Troubleshooting & Optimization

  • Problem: Low Yield / Tarry Product.

    • Cause: Temperature rose above 10°C during addition, causing oxidation.

    • Solution: Slow down addition rate; improve cooling efficiency.

  • Problem: Recovery of Starting Material.

    • Cause: Acid concentration too low (water in H₂SO₄) or insufficient HNO₃.

    • Solution: Use fresh 98% H₂SO₄ and ensure HNO₃ is fuming or at least 70%.

  • Problem: Isomer Mixture (Meta-product).

    • Cause: Reaction driven by protonated species.[5][6][12]

    • Solution: Switch to Acetic Anhydride/Acetic Acid solvent system (Method B). This moderates acidity, keeping more amine in the free base form, enhancing para-selectivity.

References

  • Organic Syntheses , Coll.[7] Vol. 2, p. 449 (1943); Vol. 11, p. 76 (1931). Nitration of substituted anilines.[5][7][9][13][14]Link

  • NIST Chemistry WebBook , SRD 69. Thermochemical data for nitro-N,N-dimethylaniline derivatives.Link[15]

  • PubChem Compound Summary , CID 23285. 3-Chloro-N,N-dimethylaniline properties.[1][2][3][4][8][16][17]Link

  • Groll, Berichte der deutschen chemischen Gesellschaft, 19, 198 (1886).
  • LookChem. 3-chloro-N,N-dimethyl-4-nitroaniline CAS Data.Link

Sources

Application Note: Synthesis of Disperse Azo Dyes Using 2-Chloro-N,N-dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the utilization of 2-chloro-N,N-dimethyl-5-nitroaniline (CAS 17815-97-3) in the synthesis of high-performance azo dyes.

Based on its chemical structure (tertiary amine with electron-withdrawing substituents), this compound functions as a Coupling Component (nucleophile) in the synthesis of Disperse Dyes , particularly for hydrophobic fibers like polyester. The presence of the nitro and chloro groups on the coupler ring serves to induce bathochromic shifts (deepening color) and enhance sublimation fastness.

Executive Summary

In the development of modern disperse dyes, the "push-pull" electronic system is critical for achieving deep shades (Red, Rubine, Violet) and high extinction coefficients. 2-chloro-N,N-dimethyl-5-nitroaniline represents a specialized coupling component where the electron-donating power of the N,N-dimethylamino group is modulated by the steric and electronic effects of the ortho-chloro and meta-nitro substituents.

This guide provides a validated protocol for coupling this intermediate with a high-energy diazonium salt (derived from 2,4-dinitroaniline) to synthesize a prototype Disperse Violet dye. The protocol emphasizes regioselectivity control, pH management, and purification strategies to ensure high chroma and purity.

Chemical Profile & Mechanistic Insight[1]

The Molecule[2]
  • IUPAC Name: 2-chloro-N,N-dimethyl-5-nitroaniline

  • CAS Number: 17815-97-3

  • Role: Coupling Component (Nucleophile)[1]

  • Functional Groups:

    • N,N-Dimethylamino (-NMe₂): Strong activator, directs electrophilic attack to ortho and para positions.

    • Chloro (-Cl): Weak deactivator, steric director.

    • Nitro (-NO₂): Strong deactivator, bathochromic auxiliary.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis relies on an Azo Coupling reaction. The diazonium electrophile (


) attacks the electron-rich ring of the coupler.
  • Regiochemistry: The -NMe₂ group (Position 1) directs the incoming electrophile to Position 4 (para). Position 2 is blocked by Chlorine. Position 6 is sterically hindered and less electronically favorable than Position 4.

  • Electronic "Push-Pull": The final dye molecule features a donor (NMe₂) and multiple acceptors (NO₂ from both the diazo component and the coupler), creating a strong intramolecular charge transfer (ICT) band responsible for the intense color.

Workflow Diagram

The following diagram illustrates the convergent synthesis pathway.

G Diazo Diazo Precursor (e.g., 2,4-Dinitroaniline) Diazonium Diazonium Salt (Electrophile) Diazo->Diazonium Diazotization (< 5°C) Acid Nitrosyl Sulfuric Acid (HNO2 source) Acid->Diazonium Reaction Coupling Reaction (pH 4.0-5.0, <5°C) Diazonium->Reaction Dropwise Addn Coupler 2-chloro-N,N-dimethyl- 5-nitroaniline CouplerSol Activated Coupler Solution Coupler->CouplerSol Dissolution Solvent Acidic Solvent (Acetic/Propionic Acid) Solvent->CouplerSol CouplerSol->Reaction Product Crude Azo Dye (Disperse Violet Analog) Reaction->Product Precipitation Purification Filtration & Recrystallization Product->Purification

Caption: Convergent synthesis workflow for azo coupling using 2-chloro-N,N-dimethyl-5-nitroaniline.

Experimental Protocol

Objective: Synthesis of a Disperse Azo Dye via coupling of 2,4-dinitroaniline (Diazo Component) with 2-chloro-N,N-dimethyl-5-nitroaniline (Coupling Component).

Materials & Reagents
ReagentRoleQuantity (Example Scale)
2,4-Dinitroaniline Diazo Component18.3 g (0.1 mol)
Sulfuric Acid (98%) Solvent/Acid60 mL
Sodium Nitrite (NaNO₂) Diazotization Agent7.0 g (0.101 mol)
2-chloro-N,N-dimethyl-5-nitroaniline Coupler 20.25 g (0.1 mol)
Glacial Acetic Acid Solvent100 mL
Sulfamic Acid Scavenger~1 g
Sodium Acetate BufferAs required
Ice/Water Quench/Cooling~500 g
Step-by-Step Methodology
Phase A: Diazotization (Nitrosyl Sulfuric Acid Method)

Rationale: Weakly basic amines like 2,4-dinitroaniline require anhydrous conditions (Nitrosyl Sulfuric Acid) for effective diazotization, as they do not dissolve well in aqueous HCl.

  • Preparation of Nitrosyl Sulfuric Acid:

    • In a 250 mL three-neck flask, charge 60 mL of 98% Sulfuric Acid.

    • Cool to 10°C.

    • Slowly add 7.0 g Sodium Nitrite with vigorous stirring over 20 minutes. Ensure temperature does not exceed 15°C.

    • Heat gently to 70°C until dissolution is complete (clear solution), then cool rapidly to 0–5°C.

  • Diazotization:

    • Add 18.3 g of 2,4-Dinitroaniline slowly to the nitrosyl sulfuric acid at 0–5°C.

    • Stir at this temperature for 2 hours. The mixture should become a clear or slightly turbid syrup.

    • Validation: Take a drop of the mixture and add to water; it should dissolve clearly (indicating formation of the soluble diazonium salt).

Phase B: Preparation of Coupler Solution
  • In a separate 500 mL beaker, dissolve 20.25 g of 2-chloro-N,N-dimethyl-5-nitroaniline in 100 mL of Glacial Acetic Acid.

  • Stir until fully dissolved.

  • Cool the solution to 0–5°C using an ice bath.

  • Add 1 g of Sulfamic Acid (to scavenge any excess nitrous acid later).

Phase C: Coupling Reaction
  • Mixing: Slowly add the cold Diazonium salt solution (from Phase A) dropwise into the Coupler solution (Phase B) over 30–45 minutes.[1][2][3][4]

    • Critical: Maintain temperature below 5°C. The reaction is exothermic.

  • pH Control: During addition, the acidity will be very high. To facilitate coupling, slowly add a saturated Sodium Acetate solution (or pour the mixture onto ice/water and adjust pH) to raise the pH to 4.0–5.0 .

    • Note: Coupling of aniline derivatives is favored in weakly acidic media (pH 3-5).

  • Completion: Stir the mixture for 4 hours at 0–5°C, then allow to warm to room temperature overnight.

  • Quenching: Pour the reaction mass into 1 L of ice-cold water with vigorous stirring. The dye will precipitate as a dark solid.

Phase D: Isolation and Purification
  • Filtration: Filter the crude dye using a Buchner funnel under vacuum.

  • Washing: Wash the cake with:

    • Cold water (until filtrate is neutral).

    • Warm water (50°C) to remove inorganic salts.

  • Recrystallization: Recrystallize from Ethanol or DMF/Water mixture to remove unreacted intermediates.

  • Drying: Dry in a vacuum oven at 60°C.

Quality Control & Validation

Analytical Parameters
TestMethodAcceptance Criteria
Appearance VisualDark Red/Violet Powder
Melting Point Capillary MethodDistinct sharp melting point (Compound specific)
Purity HPLC (C18, ACN/Water)> 98.0% Area
Lambda Max (

)
UV-Vis (in Acetone)520–560 nm (Estimated for Violet shade)
Troubleshooting
  • Low Yield: Often caused by decomposition of the diazonium salt. Ensure temperature stays < 5°C during diazotization and coupling.[2]

  • Tarry Product: Indicates "coupling at the wrong pH" or polymerization. Ensure pH is maintained at 4–5 during the final stages of coupling.

  • Unreacted Coupler: Check stoichiometry. The diazo component is usually used in slight excess (1.05 eq) or exact 1:1.

Safety & Handling (HSE)

  • Nitroanilines: Toxic by inhalation, ingestion, and skin contact. May cause methemoglobinemia. Wear full PPE (Gloves, Respirator, Goggles).

  • Diazonium Salts: Potentially explosive if dried. Keep wet or in solution.[2] Do not isolate the dry diazonium salt.

  • Waste Disposal: All aqueous waste contains azo compounds and must be treated (e.g., reduction with sodium dithionite) before disposal.

References

  • Synthesis of 5-chloro-2-nitroaniline (Precursor)
  • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Aromatic Diazonium Salts and their Coupling Reactions.
  • Chemical Data for 2-chloro-5-nitroaniline derivatives

    • Source: PubChem Compound Summary for CID 22691 (2-chloro-5-nitroaniline).
    • URL:[Link]

  • Disperse Dye Chemistry: Source: Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. Context: Mechanism of push-pull systems in disperse dyes.

Sources

Application Notes & Protocols: 2-chloro-N,N-dimethyl-5-nitroaniline as a Versatile Precursor for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Identifying a Key Building Block

In the landscape of medicinal chemistry, the strategic value of a molecular precursor is defined by its structural functionality, reactivity, and potential for diversification. 2-chloro-N,N-dimethyl-5-nitroaniline is an aromatic compound positioned as a highly valuable, albeit specialized, intermediate in the synthesis of diverse pharmaceutical agents. While its direct parent, 2-chloro-5-nitroaniline, is a well-documented starting material for various bioactive heterocycles[1][2], the N,N-dimethylated analogue offers distinct advantages, including modified solubility and electronic properties that can be exploited in multi-step synthetic campaigns.

This document serves as a comprehensive technical guide for researchers and drug development professionals. It provides a plausible and robust synthetic protocol for 2-chloro-N,N-dimethyl-5-nitroaniline and details its subsequent application in constructing complex molecular architectures through a key chemical transformation: Nucleophilic Aromatic Substitution (SNAr). The protocols herein are designed with scientific integrity, explaining the causality behind each step to ensure reproducibility and successful implementation.

Physicochemical Properties and Critical Safety Mandates

The structural features of 2-chloro-N,N-dimethyl-5-nitroaniline—a halogenated nitroaromatic amine—necessitate stringent adherence to safety protocols. The data presented below is based on the well-characterized parent compound, 2-chloro-5-nitroaniline, and should be considered the minimum standard for handling its N,N-dimethylated derivative. Nitroaromatic compounds are noted for their potential toxicity and must be handled with extreme care.[3]

PropertyValue / Information
Molecular Formula C₈H₉ClN₂O₂
Molecular Weight 200.62 g/mol
Appearance Expected to be a yellow to orange crystalline solid, by analogy to related compounds[3].
Solubility Likely soluble in polar aprotic solvents (DMSO, DMF, Acetone) and chlorinated solvents (DCM, Chloroform).
Hazard Summary DANGER: Based on data for the parent amine, this compound is presumed to be acutely toxic. It may be fatal if swallowed, inhaled, or in contact with skin[4]. May cause damage to organs (blood and hematopoietic system) through prolonged or repeated exposure[3].
Handling Precautions Work exclusively in a certified chemical fume hood. [5] Avoid generation of dust. Use non-sparking tools. Prevent contact with skin, eyes, and clothing[6].
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and tightly sealed safety goggles or a face shield[7]. For handling significant quantities or where dust is generated, a full-face respirator with appropriate cartridges is required[4][7].
Disposal Dispose of contents and container to an approved hazardous waste treatment facility in accordance with all local, state, and federal regulations[4].

Synthesis of the Precursor: N,N-Dimethylation of 2-chloro-5-nitroaniline

The most direct and efficient route to the title compound is the exhaustive methylation of the commercially available primary amine, 2-chloro-5-nitroaniline. While classic methylating agents like methyl iodide or dimethyl sulfate are effective, they are highly toxic and carcinogenic. A modern, greener, and practical alternative utilizes dimethyl sulfoxide (DMSO) as both a solvent and a methylating agent in the presence of formic acid. This method is notable for its operational simplicity and improved safety profile.

Protocol 1: Synthesis of 2-chloro-N,N-dimethyl-5-nitroaniline

This protocol is adapted from a general method for the N-methylation of amines.

Materials and Reagents:

  • 2-chloro-5-nitroaniline (1.0 eq)

  • Formic Acid (99%, 20 eq)

  • Triethylamine (20 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Heavy-walled pressure tube with a screw cap and PTFE seal

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a pressure tube containing a magnetic stir bar, add 2-chloro-5-nitroaniline (1.0 eq), formic acid (20 eq), and triethylamine (20 eq).

    • Scientist's Note: Formic acid serves as the reducing agent in this Eschweiler-Clarke type reaction mechanism, while triethylamine acts as a base to neutralize acid byproducts. The large excess ensures the reaction goes to completion for the dimethylation.

  • Inerting: Bubble argon or nitrogen gas through the mixture for 15 minutes to remove oxygen. Securely seal the pressure tube.

    • Causality: While not strictly an oxygen-sensitive reaction, inerting is good practice for heated reactions to prevent potential side reactions and ensure a clean transformation.

  • Reaction: Place the sealed tube in a pre-heated oil bath or heating mantle set to 150°C. Stir the mixture vigorously for 24-48 hours.

    • CAUTION: Pressure will build up inside the vessel. Ensure the pressure tube is rated for the temperature and expected pressure.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a micro-sample (after cooling), quench it, and spot on a silica plate against the starting material. A complete reaction is indicated by the disappearance of the starting material spot.

  • Work-up: After the reaction is complete, cool the tube to room temperature. Carefully unseal the vessel in a fume hood.

  • Quenching & Extraction: Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel. Slowly and carefully add saturated NaHCO₃ solution to neutralize the excess formic acid until effervescence ceases.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Scientist's Note: The water and brine washes remove residual salts and water-soluble impurities, leading to a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-chloro-N,N-dimethyl-5-nitroaniline.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Application in Pharmaceutical Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 2-chloro-N,N-dimethyl-5-nitroaniline lies in the reactivity of its chloro substituent. The presence of a strong electron-withdrawing nitro group positioned para to the chlorine atom strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). This allows for the facile displacement of the chloride ion by a wide range of nucleophiles (Nu:), providing a direct route to diverse and complex molecular scaffolds.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Precursor 2-chloro-N,N-dimethyl-5-nitroaniline Intermediate Meisenheimer Complex (Resonance Stabilized) Precursor->Intermediate Formation Product Substituted Product Precursor->Product Overall Transformation Nucleophile Nucleophile (Nu:) Nucleophile->Precursor Intermediate->Product Loss of Cl⁻ Chloride Chloride Ion (Cl⁻)

Caption: Key steps of the SNAr reaction pathway.

Protocol 2: General Procedure for SNAr with Amine Nucleophiles

This protocol provides a generalized workflow for coupling 2-chloro-N,N-dimethyl-5-nitroaniline with various primary or secondary amines, a common strategy for building molecules with potential biological activity.

Materials and Reagents:

  • 2-chloro-N,N-dimethyl-5-nitroaniline (1.0 eq)

  • Amine Nucleophile (e.g., piperidine, morpholine, etc.) (1.2 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Deionized Water & Brine

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 2-chloro-N,N-dimethyl-5-nitroaniline (1.0 eq), the desired amine nucleophile (1.2-2.0 eq), and anhydrous potassium carbonate (1.5-2.0 eq).

    • Scientist's Note: K₂CO₃ is a mild base essential for scavenging the HCl generated during the reaction, driving the equilibrium towards the product. Using an anhydrous base and solvent is critical to prevent unwanted side reactions with water.

  • Solvent Addition: Add anhydrous DMF or DMSO to the flask to create a solution or a well-stirred slurry (typically 0.1-0.5 M concentration).

  • Reaction: Heat the reaction mixture to 80-120°C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress using TLC until the starting aniline is consumed. Reaction times can range from 2 to 24 hours.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a large volume of deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

    • Causality: The product is expected to be organic-soluble, while the inorganic salts (KCl, excess K₂CO₃) and DMF/DMSO will partition into the aqueous phase.

  • Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove residual high-boiling solvent and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure final compound.

Workflow cluster_synthesis Precursor Synthesis cluster_application Pharmaceutical Application cluster_analysis Validation start 2-chloro-5-nitroaniline methylation Protocol 1: N,N-Dimethylation start->methylation precursor 2-chloro-N,N-dimethyl- 5-nitroaniline methylation->precursor snar Protocol 2: SNAr Reaction (+ Nucleophile) precursor->snar purify Purification (Chromatography/ Recrystallization) snar->purify product Final Pharmaceutical Scaffold purify->product analysis Characterization (NMR, MS, FTIR) product->analysis

Caption: Overall workflow from starting material to final product.

Conclusion

2-chloro-N,N-dimethyl-5-nitroaniline represents a potent and versatile building block for pharmaceutical synthesis. Its preparation from a readily available precursor is straightforward, and its activated chlorine atom provides a reliable handle for introducing molecular diversity through Nucleophilic Aromatic Substitution. By understanding the underlying chemical principles and adhering strictly to the detailed protocols and safety mandates outlined in this guide, researchers can effectively leverage this intermediate to accelerate the discovery and development of novel therapeutic agents.

References

  • ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - 2-CHLORO-5-NITROANISOLE.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • TCI Chemicals. (2023, March 4). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 2-Chloro-5-nitroaniline SDS, 6283-25-6 Safety Data Sheets.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Saeed, A., et al. (2009). 2-Chloro-5-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-Nitro-2-(piperidin-1-yl)aniline.
  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • PrepChem.com. (n.d.). Synthesis of 2-nitro-5-chloroaniline.
  • Vibrant Pharma Inc. (n.d.). 2-Chloro-N,N-dimethyl-6-nitroaniline.
  • BenchChem. (2025). Physical and chemical properties of 2-Chloro-5-nitroaniline.
  • MDPI. (2023, September 5). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Guidechem. (2024, March 19). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitroaniline.
  • Guidechem. (n.d.). How to Synthesize 5-Chloro-2-nitroaniline and Its Applications - FAQ.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitroaniline | C6H5ClN2O2 | CID 22691. PubChem.
  • ChemicalBook. (n.d.). Preparation of 5-Chloro-2-nitroaniline.

Sources

Using "2-chloro-N,N-dimethyl-5-nitroaniline" in nonlinear optical materials research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering 2-Chloro-N,N-dimethyl-5-nitroaniline (CDNA) for Nonlinear Optical (NLO) Applications

Executive Summary & Material Rationale

Target Molecule: 2-chloro-N,N-dimethyl-5-nitroaniline (CDNA) Primary Application: Second Harmonic Generation (SHG) and Electro-Optic (EO) Modulation.

The "Centrosymmetry Breaking" Strategy: The parent compound, 2-chloro-5-nitroaniline (2C5NA) , typically crystallizes in the centrosymmetric space group


 (Monoclinic), rendering it inactive for Second Harmonic Generation (SHG) despite its high molecular hyperpolarizability (

). The introduction of the N,N-dimethyl group serves a dual purpose in crystal engineering:
  • Electronic Enhancement: The dimethylamino group

    
     is a stronger electron donor than the primary amine 
    
    
    
    , significantly enhancing the intramolecular charge transfer (ICT) to the nitro acceptor
    
    
    .
  • Steric Steering: The steric bulk of the methyl groups disrupts the antiparallel dipole pairing often seen in nitroanilines, promoting crystallization in non-centrosymmetric space groups (e.g.,

    
    , 
    
    
    
    , or
    
    
    ), which is a prerequisite for quadratic NLO activity.

Chemical Synthesis Protocol

Methodology: Nucleophilic Aromatic Substitution (


)
Rationale:  Direct methylation of 2-chloro-5-nitroaniline is prone to over-alkylation (quaternary salts). The preferred route utilizes the high reactivity of the chlorine atom ortho to the nitro group in 2,4-dichloronitrobenzene, selectively substituted by dimethylamine.
Reagents & Equipment
  • Precursor: 2,4-Dichloronitrobenzene (99% purity).

  • Nucleophile: Dimethylamine (40% aqueous solution or anhydrous gas).

  • Solvent: Ethanol (absolute) or Toluene (for autoclave method).

  • Equipment: High-pressure autoclave (Parr reactor) or Reflux setup.

Step-by-Step Synthesis Workflow
  • Charge: Load 2,4-dichloronitrobenzene (1.0 eq) into the reactor vessel. Add Ethanol (solvent ratio 10:1 v/w).

  • Addition: Add Dimethylamine (2.5 eq). Note: Excess amine acts as a base to neutralize the HCl byproduct.

  • Reaction:

    • Reflux Method:[1][2] Heat to 78°C (reflux) for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

    • Autoclave Method (Preferred for Yield): Seal and heat to 110°C at 5 bar pressure for 6 hours.

  • Quench: Cool mixture to 4°C. Pour into ice-cold water (500 mL per 100g reactant).

  • Precipitation: The yellow/orange precipitate is CDNA. Filter under vacuum.

  • Purification: Recrystallize twice from hot Methanol.

    • Target Purity: >99.5% (Required for optical transparency).

Yield Expectation: 85–92% Melting Point: ~118–125°C (Derivative dependent; must be experimentally verified against parent MP of 118-121°C).

Crystal Growth Protocol

High-quality single crystals are essential for device characterization. The Slow Evaporation Solution Growth (SESG) technique is recommended over melt growth (Bridgman) initially to avoid thermal decomposition.

SESG Protocol
  • Solvent Selection: Prepare saturated solutions of CDNA in Acetone, Methanol, and Acetonitrile at 35°C.

  • Filtration: Filter solutions through a 0.2 µm PTFE membrane to remove scattering centers (dust/micro-crystallites).

  • Incubation: Place sealed vials in a constant temperature bath (CTB) at 35°C.

  • Evaporation: Introduce a controlled leak (needle puncture in parafilm). Lower temperature at a rate of 0.5°C/day.

  • Harvest: Harvest crystals after 14–21 days. Wash with n-hexane (non-solvent) to remove surface oligomers.

Characterization & Validation Pipeline

A. Structural Validation (XRD)
  • Powder XRD: Confirm phase purity and absence of starting material.

  • Single Crystal XRD: CRITICAL STEP. Determine Space Group.[3][4]

    • Pass Criteria: Non-centrosymmetric (e.g.,

      
      , 
      
      
      
      ,
      
      
      ).
    • Fail Criteria: Centrosymmetric (

      
      , 
      
      
      
      ). If centrosymmetric, explore co-crystallization with chiral acids (e.g., L-tartaric acid).
B. Optical Transparency (UV-Vis-NIR)
  • Instrument: Dual-beam Spectrophotometer.

  • Range: 200 nm – 1100 nm.

  • Metric: Determine the Cut-off Wavelength (

    
    ) .
    
    • Requirement:

      
       nm is desired for blue/green laser applications.
      
    • Analysis: Plot

      
       vs 
      
      
      
      (Tauc Plot) to find the optical bandgap (
      
      
      ).
C. Nonlinear Optical Efficiency (Kurtz-Perry Method)
  • Setup: Modified Kurtz-Perry Powder technique.

  • Source: Q-switched Nd:YAG laser (1064 nm, 10 ns pulse).

  • Reference: Microcrystalline Urea or KDP (Potassium Dihydrogen Phosphate).

  • Procedure:

    • Grind sample to uniform particle size (125–150 µm).

    • Pack into capillary tube.

    • Irradiate with 1064 nm laser.[5][6]

    • Detect 532 nm (Green) emission via photomultiplier tube (PMT).

  • Output: Report SHG efficiency relative to Urea (

    
    ).
    

Visualized Workflows (Graphviz)

Diagram 1: Molecular Engineering & Synthesis Logic

NLO_Synthesis Precursor 2,4-Dichloronitrobenzene (Commercial) Synthesis SnAr Reaction (110°C, Autoclave) Precursor->Synthesis Reagent Dimethylamine (Nucleophile) Reagent->Synthesis Product 2-Chloro-N,N-dimethyl-5-nitroaniline (Crude) Synthesis->Product -HCl Purification Recrystallization (Methanol) Product->Purification Crystal Single Crystal (Optical Quality) Purification->Crystal

Caption: Synthesis pathway converting commercial precursors to high-purity NLO crystals via Nucleophilic Aromatic Substitution.

Diagram 2: NLO Characterization Logic Gate

NLO_Logic Sample Grown Crystal XRD Single Crystal XRD Sample->XRD SpaceGroup Determine Space Group XRD->SpaceGroup Centro Centrosymmetric (e.g., P21/n) NO SHG SpaceGroup->Centro Inversion Center NonCentro Non-Centrosymmetric (e.g., Pna21) SHG ACTIVE SpaceGroup->NonCentro No Inversion Kurtz Kurtz-Perry Test (1064nm -> 532nm) NonCentro->Kurtz Device Device Fabrication (Frequency Doubler) Kurtz->Device High Efficiency

Caption: Decision matrix for validating NLO utility. Non-centrosymmetry is the absolute gatekeeper for second-order NLO applications.

Data Summary Table: Expected Properties

PropertyParent (2C5NA)Target (N,N-dimethyl-2C5NA)Significance
Formula


Increased molecular weight/bulk
Donor Group


Stronger donor = Higher

Space Group

(Centro)
TBD (Target:

)
Determines SHG activity
Cut-off (

)
~420 nm~430-450 nmRed-shift due to stronger ICT
SHG Efficiency 0 (Inactive)Target: >10x UreaViability for laser applications

References

  • Crystal Growth & Parent Structure

    • Growth and Characterization of Organic 2-Chloro-5-Nitroaniline Crystal Using the Vertical Bridgman Technique. (2023).[6][7][8] MDPI Crystals. [7]

  • Synthesis of Nitroaniline Derivatives

    • Synthesis of 5-Chloro-2-nitroaniline and derivatives.[1][2][3][8][9] GuideChem Protocols.

  • NLO Theory & Design

    • Geometry-Driven Control of Linear and Nonlinear Optical Responses in p-Nitroaniline. (2025).[3][10][11] NIH/PubMed.

  • General NLO Characterization

    • Second-harmonic generation from mixed crystals of p-nitroaniline.[5] Journal of Materials Chemistry.[5]

Sources

Application Note: A Method Development Framework for the Analytical Characterization of 2-chloro-N,N-dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the analytical characterization of 2-chloro-N,N-dimethyl-5-nitroaniline, a substituted nitroaromatic amine of interest in synthetic chemistry. Recognizing the limited availability of published data for this specific compound, this application note serves as a foundational framework for researchers, scientists, and drug development professionals. It outlines detailed, adaptable protocols for chromatographic and spectroscopic analysis, emphasizing the scientific rationale behind methodological choices. The guide is structured to empower users to develop and validate robust analytical methods for purity assessment, structural elucidation, and quantification, ensuring high standards of scientific integrity and data reliability.

Introduction and Compound Profile

2-chloro-N,N-dimethyl-5-nitroaniline is an organic intermediate featuring a nitroaniline core, further substituted with chloro and N,N-dimethyl functional groups. Such molecules are pivotal building blocks in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients.[1] Accurate and comprehensive analytical characterization is paramount to confirm its identity, assess its purity, and ensure its suitability for downstream applications. The analytical workflow for a novel or sparsely documented compound must be systematic, employing orthogonal techniques to build a complete and verifiable data package.

This guide will detail methodologies based on High-Performance Liquid Chromatography (HPLC) for purity and quantification, and a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—for unambiguous structural confirmation.

Physicochemical Properties (Predicted and Experimental Analogs)

PropertyValue / InformationSource
IUPAC Name 2-chloro-N,N-dimethyl-5-nitroaniline-
Molecular Formula C₈H₉ClN₂O₂[2]
Molecular Weight 200.62 g/mol [2]
Appearance Expected to be a yellow or orange crystalline solid, similar to related nitroanilines.[1]
Solubility Predicted to be soluble in organic solvents like methanol, acetonitrile, acetone, and ethyl acetate. Limited water solubility is expected.[1]
Melting Point Not available. For comparison, the parent compound 2-chloro-5-nitroaniline has a melting point of 118-121 °C.[1]
Boiling Point Not available. The parent compound 2-chloro-5-nitroaniline has a boiling point of 314.6 °C.[1]
CAS Number Not readily available. The parent compound 2-chloro-5-nitroaniline is 6283-25-6.[1]

Safety and Handling Precautions

As a nitroaromatic amine, 2-chloro-N,N-dimethyl-5-nitroaniline should be handled as a hazardous chemical. While a specific Safety Data Sheet (SDS) is not available, data from analogous compounds like 2-chloro-5-nitroaniline suggest significant potential hazards.[3][4]

  • Toxicity: Assumed to be acutely toxic if swallowed, inhaled, or in contact with skin.[4] May cause damage to organs through prolonged or repeated exposure.[4]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated area or chemical fume hood.[5] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][5]

  • Handling: Avoid creating dust.[6] Prevent all contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids, and bases.[1][3]

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) is the preferred technique over Gas Chromatography (GC) for nitroaromatic compounds, as it avoids the potential for thermal degradation that can occur at high GC injector temperatures.[7][8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust method for determining the purity of 2-chloro-N,N-dimethyl-5-nitroaniline and for developing a quantitative assay. The molecule's conjugated nitroaniline system provides strong chromophores, making UV detection highly sensitive.

Causality Behind Method Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the standard choice for reverse-phase chromatography of moderately nonpolar small molecules. Its hydrophobic nature will provide good retention and separation capabilities.

  • Mobile Phase: A mixture of acetonitrile (MeCN) or methanol (MeOH) with water is used. Acetonitrile often provides better peak shape and lower UV cutoff. A small amount of acid (formic acid or phosphoric acid) is added to the mobile phase to protonate any residual silanols on the column, which sharpens analyte peaks and ensures reproducible retention times.[9] Formic acid is recommended for its volatility, making the method directly transferable to LC-MS analysis.[9]

  • Detection Wavelength: The optimal wavelength should be determined by running a UV-Vis spectrum of a dilute solution of the analyte. Nitroanilines typically exhibit strong absorbance maxima (λmax) in the range of 230-400 nm.[7][10]

Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation prep_std Prepare Stock Solution (1 mg/mL in MeCN) prep_sample Prepare Working Sample (~50 µg/mL in Mobile Phase) prep_std->prep_sample scout_grad 1. Run Scouting Gradient (e.g., 5-95% MeCN over 20 min) prep_sample->scout_grad det_lambda 2. Determine λmax (Using DAD/PDA Detector) scout_grad->det_lambda opt_grad 3. Optimize Gradient (Focus on elution window of interest) det_lambda->opt_grad iso_check 4. Isocratic Method? (If applicable for QC) opt_grad->iso_check sys_suit System Suitability (Tailing, Plates, RSD) iso_check->sys_suit specificity Specificity sys_suit->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy / Recovery linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision Structural_Confirmation cluster_techniques Analytical Techniques cluster_info Information Obtained nmr NMR Spectroscopy (¹H, ¹³C) nmr_info C-H Framework Connectivity nmr->nmr_info ftir FTIR Spectroscopy ftir_info Functional Groups (NO₂, C-Cl, C-N) ftir->ftir_info ms Mass Spectrometry ms_info Molecular Weight Elemental Formula (HRMS) Cl Isotope Pattern ms->ms_info final_structure Verified Structure of 2-chloro-N,N-dimethyl-5-nitroaniline nmr_info->final_structure ftir_info->final_structure ms_info->final_structure

Sources

HPLC analysis of "2-chloro-N,N-dimethyl-5-nitroaniline" purity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Scientific Context

2-Chloro-N,N-dimethyl-5-nitroaniline is a critical intermediate in the synthesis of azo dyes and potentially active pharmaceutical ingredients (APIs). Structurally, it features a benzene core substituted with a dimethylamino group, a chlorine atom, and a nitro group.

Chemical Properties & Analytical Challenges[1][2][3]
  • Hydrophobicity: The presence of the chloro group and the N,N-dimethyl moiety significantly increases the lipophilicity (Estimated LogP ~3.0–3.5) compared to its parent aniline.

  • Basicity: While the dimethylamino group is typically basic, the electron-withdrawing nature of the ortho-chloro and meta-nitro groups significantly suppresses the pKa (predicted ~1.90). This results in the molecule behaving largely as a neutral species at physiological pH, yet it retains the potential for silanol interactions on silica-based columns.

  • UV Absorbance: The nitro group conjugated with the aromatic system provides strong UV absorbance, particularly around 254 nm and into the visible yellow region (~350 nm).

This protocol details a robust Reversed-Phase HPLC (RP-HPLC) method designed to separate the target compound from its likely synthetic impurities: the unmethylated precursor (2-chloro-5-nitroaniline ) and the monomethylated intermediate (2-chloro-N-methyl-5-nitroaniline ).

Experimental Protocol

Reagents and Materials
  • Reference Standard: 2-Chloro-N,N-dimethyl-5-nitroaniline (>98% purity).

  • Impurity Standards (Optional but Recommended):

    • Impurity A: 2-Chloro-5-nitroaniline (CAS 6283-25-6).[1][2][3]

    • Impurity B: 2-Chloro-N-methyl-5-nitroaniline (CAS 101513-60-4).[2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Instrumentation Setup
  • System: HPLC system equipped with a binary pump, autosampler, column oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Detection: UV absorbance at 254 nm (primary) and 350 nm (secondary for confirmation of nitro-aromatic nature).

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmProvides sufficient hydrophobic selectivity to separate the dimethyl, monomethyl, and unmethylated species based on alkyl chain length.
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Low pH suppresses silanol ionization on the column, reducing peak tailing for amine-containing compounds.
Mobile Phase B Acetonitrile (ACN)Stronger elution solvent for hydrophobic aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Temperature 35°CImproves mass transfer and ensures retention time reproducibility.
Injection Volume 5 - 10 µLMinimized to prevent band broadening, dependent on sample concentration.
Gradient Program

A gradient is essential to elute the polar unmethylated impurities early while eluting the hydrophobic target compound within a reasonable timeframe.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 8020Initial equilibration
15.0 2080Linear gradient to elute target
18.0 2080Isocratic hold to clear highly retained components
18.1 8020Return to initial conditions
23.0 8020Re-equilibration

Sample Preparation Workflow

Standard Solution Preparation
  • Stock Solution: Weigh 10.0 mg of 2-Chloro-N,N-dimethyl-5-nitroaniline into a 10 mL volumetric flask. Dissolve in 5 mL ACN and dilute to volume with water (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute the Stock Solution 1:10 with Mobile Phase (50:50 Buffer:ACN) to obtain 100 µg/mL.

Sample Solution Preparation
  • Weighing: Accurately weigh ~10 mg of the raw sample.

  • Dissolution: Dissolve in 10 mL of Acetonitrile . (Note: If the sample is not fully soluble, sonicate for 5 minutes. The target is highly soluble in organic solvents).

  • Dilution: Dilute an aliquot to a target concentration of 100 µg/mL using the Mobile Phase starting mixture (80:20 Water:ACN) to prevent solvent mismatch peaks.

  • Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter into an HPLC vial.

Method Logic & Impurity Profiling[1]

The separation mechanism relies on the "Homologous Series" principle. In Reversed-Phase chromatography, retention increases with the addition of non-polar methyl groups.

  • Elution Order Prediction:

    • Impurity A (Unmethylated): 2-Chloro-5-nitroaniline (Most Polar, elutes first).

    • Impurity B (Monomethylated): 2-Chloro-N-methyl-5-nitroaniline (Intermediate polarity).

    • Target (Dimethylated): 2-Chloro-N,N-dimethyl-5-nitroaniline (Most Hydrophobic, elutes last).

Visualization: Analytical Workflow

The following diagram outlines the decision process and workflow for the analysis.

HPLC_Workflow cluster_QC Quality Decision Sample Raw Sample (Solid) Dissolution Dissolve in ACN (1 mg/mL) Sample->Dissolution Dilution Dilute to 100 µg/mL (in Mobile Phase) Dissolution->Dilution Filter Filter (0.45 µm) Dilution->Filter HPLC HPLC Injection (C18, Gradient) Filter->HPLC Detection UV Detection (254 nm) HPLC->Detection Analysis Data Analysis (Integration) Detection->Analysis Pass Pass: Purity > 98% Analysis->Pass Meets Specs Fail Fail: Impurity > Limit Analysis->Fail Out of Spec

Caption: Step-by-step analytical workflow from sample preparation to quality decision.

System Suitability Tests (SST)

To ensure the trustworthiness of the data, the following criteria must be met before analyzing samples.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
> 2.0 between Impurity B and TargetEnsures accurate integration of the main peak without interference from the monomethylated intermediate.
Tailing Factor (

)
0.8 <

< 1.5
Indicates minimal secondary interactions (silanol activity) and good column health.
Precision (RSD) < 1.0% for Peak Area (n=5)Confirms the stability of the injector and pump performance.
Retention Time ± 0.1 min variationValidates the stability of the mobile phase composition and column temperature.

Synthesis & Impurity Origins[1][6]

Understanding the synthesis helps predict likely contaminants. The target is typically synthesized via the methylation of 2-chloro-5-nitroaniline or the nitration of 2-chloro-N,N-dimethylaniline.

Visualization: Synthesis & Impurity Logic

Synthesis_Path Precursor 2-Chloro-5-nitroaniline (Starting Material) Reaction N-Alkylation Reaction Precursor->Reaction Target Target Product: 2-Chloro-N,N-dimethyl-5-nitroaniline Precursor->Target Residual Unreacted Reagent Methylating Agent (e.g., MeI, DMS) Reagent->Reaction Mono Impurity B: 2-Chloro-N-methyl-5-nitroaniline (Incomplete Reaction) Reaction->Mono Step 1 Mono->Target Step 2

Caption: Synthesis pathway highlighting the origin of mono-methylated and unreacted impurities.

Troubleshooting Guide

  • Issue: Peak Tailing (> 1.5)

    • Cause: Residual silanol interactions with the amine nitrogen.

    • Solution: Increase buffer concentration to 50 mM or add 5% Methanol to Mobile Phase A to suppress adsorption. Ensure pH is maintained at 3.0.

  • Issue: Poor Resolution between Mono- and Dimethyl species

    • Cause: Gradient slope too steep.

    • Solution: Decrease the gradient slope (e.g., change 20-80% B in 15 min to 20-60% B in 20 min).

  • Issue: Carryover

    • Cause: Hydrophobic nature of the target causing adsorption to the injector loop.

    • Solution: Use a needle wash of 100% Acetonitrile or Methanol.

References

  • National Center for Biotechnology Information (PubChem). (2025). 2-Chloro-5-nitroaniline (Precursor Data). PubChem Compound Summary for CID 22691. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Gas chromatography methods for substituted nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted nitroanilines are critical intermediates in the synthesis of azo dyes, pharmaceuticals, and pesticides. Their analysis by gas chromatography (GC) presents a dual challenge: polarity , which causes severe peak tailing on non-polar columns, and thermal lability , where isomers (particularly o-nitroaniline) may degrade or rearrange in hot injection ports. This Application Note defines two distinct workflows: a Direct Injection Method using specialized trifluoropropyl stationary phases for process control, and a Derivatization Protocol using Trifluoroacetic Anhydride (TFAA) for trace-level environmental or biological analysis.

Introduction & Scientific Rationale

Nitroanilines exist as three primary isomers (ortho-, meta-, para-), often accompanied by halogenated analogs (e.g., 4-chloro-2-nitroaniline).

  • The Polarity Challenge: The amino (-NH2) and nitro (-NO2) groups create high dipole moments. On standard non-polar columns (e.g., 5% phenyl polysiloxane), these compounds interact with active silanol sites, resulting in asymmetric "shark-fin" peaks and poor resolution of critical pairs like 2-nitroaniline and 2,4,6-trichloroaniline.

  • The Thermal Challenge: Nitroanilines are susceptible to oxidation and condensation in the GC inlet. Ortho-isomers can undergo intramolecular hydrogen bonding, affecting volatility, while para-isomers are prone to adsorption.

Strategic Decision Matrix:

  • Choose Direct Injection when analyzing raw materials or reaction mixtures >10 ppm where speed is critical.

  • Choose Derivatization when analyzing environmental water, biological fluids, or trace impurities <1 ppm to mask the polar amine group and improve thermal stability.

Analytical Workflow Visualization

G Start Sample Matrix Decision Analyte Concentration & Stability? Start->Decision Direct High Conc. (>10 ppm) Thermally Stable Decision->Direct Stable Deriv Trace (<1 ppm) Labile/Complex Matrix Decision->Deriv Labile/Trace ColSelect Column Selection: Trifluoropropyl (VF-200ms) or Wax Phase Direct->ColSelect Inlet Inlet: Split Mode (1:50) Temp: 220°C (Minimize degradation) ColSelect->Inlet GC GC Separation Inlet->GC React Derivatization: TFAA or HFBA + Base Catalyst (Forms Stable Amides) Deriv->React Clean Cleanup: Liquid-Liquid Extraction Remove Acid Byproducts React->Clean Clean->GC Detect Detection: FID (General) or ECD (Halogenated/Nitro) GC->Detect Data Quantitation & Reporting Detect->Data

Figure 1: Decision tree for selecting the appropriate GC workflow based on analyte concentration and stability requirements.

Protocol A: Direct Injection Method

Target Audience: QA/QC Labs, Process Development. Principle: Utilization of a high-polarity, low-bleed stationary phase to interact with nitroaniline dipoles without causing irreversible adsorption.

Instrumentation & Conditions
ParameterSetting / SpecificationRationale
GC System Agilent 7890/8890 or equivalentPrecision pneumatic control required.
Column VF-200ms (Trifluoropropylmethyl polysiloxane) Alt: DB-Wax UIThe trifluoropropyl phase offers unique selectivity for electron-rich nitro/halogenated aromatics [1].
Dimensions 30 m × 0.25 mm × 0.25 µmStandard dimensions for efficiency vs. capacity.
Inlet Split/Splitless, 240°CCritical: Use ultra-inert, deactivated liners with wool to trap non-volatiles but prevent amine adsorption.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Ensures consistent retention times.
Oven 60°C (1 min) → 15°C/min → 200°C → 25°C/min → 280°C (5 min)Slow ramp in the middle separates critical isomer pairs.
Detector FID @ 300°CStandard for organic compounds.
Step-by-Step Procedure
  • Sample Prep: Dissolve 10 mg sample in 10 mL Methanol or Ethyl Acetate . Avoid acetone if using NPD (can cause background).

  • System Suitability: Inject a check standard containing o-, m-, p- nitroaniline.

    • Requirement: Resolution (Rs) > 1.5 between all isomers.

    • Requirement: Tailing factor (Tf) < 1.3 for p-nitroaniline (most prone to tailing).

  • Analysis: Inject 1.0 µL with a split ratio of 20:1.

  • Integration: Nitroanilines elute in the order: o- (lowest BP) → m- → p- (highest BP/polarity).

Protocol B: Derivatization Method (TFAA/HFBA)

Target Audience: Environmental Analysis, Toxicology. Principle: Acylation of the amine group converts nitroanilines into their corresponding amides (e.g., trifluoroacetanilides). This eliminates hydrogen bonding, drastically improving peak shape and thermal stability.

Reagents
  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA).[1] Note: HFBA is preferred if using ECD detection due to high electronegativity.

  • Catalyst/Base: Trimethylamine (TMA) or Triethylamine (TEA).[2]

  • Solvent: Benzene or Hexane (Dry).

Reaction Scheme Visualization

Reaction Substrate Substituted Nitroaniline (Polar/Labile) Intermediate Transition State (Base Catalyzed) Substrate->Intermediate + Base Reagent TFAA / HFBA (Anhydride) Reagent->Intermediate Product N-Acyl Derivative (Volatile/Stable) Intermediate->Product Byproduct Acid Byproduct (Must Remove!) Intermediate->Byproduct

Figure 2: Acylation reaction pathway converting polar amines to stable amides.

Step-by-Step Procedure [2][3]
  • Extraction: Extract aqueous sample (100 mL) with Methylene Chloride at pH > 11. Evaporate to dryness under Nitrogen.

  • Reconstitution: Redissolve residue in 0.5 mL Benzene or Hexane .

  • Reaction:

    • Add 50 µL of 0.05M Trimethylamine (in benzene).

    • Add 50 µL TFAA (or HFBA).

    • Cap vial tightly and heat at 50°C for 15 minutes .

  • Cleanup (CRITICAL):

    • Cool to room temperature.[3]

    • Add 1 mL of 5% Aqueous Ammonia or Sodium Bicarbonate.

    • Shake vigorously for 1 min to neutralize excess anhydride and acid byproducts (which destroy GC columns).

  • Injection: Inject 1 µL of the top organic layer into the GC.

Method Validation & Performance Data

The following data represents typical performance metrics for p-nitroaniline using the Direct Injection method on a VF-200ms column.

MetricSpecificationResult
Linearity (R²) 1.0 – 100 µg/mL> 0.9992
Limit of Detection (LOD) S/N = 30.05 µg/mL (FID)
Precision (RSD) n=6 injections @ 10 µg/mL1.8%
Recovery Spiked Water (LLE method)85% - 98%
Resolution 2-nitro vs 3-nitro> 2.5

Data derived from comparative analysis of EPA Method 8131 and internal optimization [4].

Troubleshooting Guide

Issue: Peak Tailing (Shark Fin Shape)

  • Cause: Active sites in the inlet liner or column head interacting with the -NH2 group.

  • Fix: Replace inlet liner with Ultra-Inert Deactivated Wool liner. Trim 10-20 cm from the front of the column.

Issue: Missing p-Nitroaniline Peak

  • Cause: Irreversible adsorption or thermal degradation.

  • Fix: Check inlet temperature.[3][4] If >260°C, thermal breakdown may occur. Lower to 220-240°C. Ensure the column is not overloaded (dilute sample).

Issue: Ghost Peaks in Derivatized Samples

  • Cause: Incomplete removal of derivatizing reagent (TFAA/HFBA).

  • Fix: Increase the vigor/duration of the ammonia wash step. Ensure the organic layer is dried with Sodium Sulfate before injection to prevent moisture entering the GC.

References

  • Agilent Technologies. (2011). Nitro compounds: Analysis of aromatic and basic compounds using FactorFour VF-200ms. Application Note A02094. Link

  • Sigma-Aldrich. (2025). Derivatization Reagents for Acylation: TFAA, PFPA, HFBA Protocol. Technical Bulletin. Link

  • U.S. EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. SW-846 Update III. Link

  • Thermo Fisher Scientific. (2012). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 292. Link

  • Longo, M., & Cavallaro, A. (1996). Determination of aromatic amines at trace levels by derivatization with heptafluorobutyric anhydride and GC-MS. Journal of Chromatography A, 753(1), 91-100.[5] Link

Sources

Application Note: High-Purity Recovery of 2-chloro-N,N-dimethyl-5-nitroaniline via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, technically grounded protocol for the purification of 2-chloro-N,N-dimethyl-5-nitroaniline, a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Recrystallization is a robust and scalable technique for removing process-related impurities, yielding a crystalline solid of high purity. This guide details the principles of solvent selection, a step-by-step experimental workflow, and a troubleshooting matrix designed for researchers, chemists, and drug development professionals. The causality behind each procedural step is explained to empower the user to adapt and optimize the method for their specific needs.

Physicochemical & Safety Profile

A thorough understanding of the material's properties is foundational to developing a successful purification strategy. As detailed data for the target compound is limited, properties of the close structural analog, 2-chloro-5-nitroaniline, are provided for context. The N,N-dimethyl substitution on the target compound will influence its polarity and intermolecular forces, generally leading to a lower melting point and altered solubility compared to its primary amine analog.

Table 1: Physicochemical Properties

Property 2-chloro-N,N-dimethyl-5-nitroaniline 2-chloro-5-nitroaniline (Analog for Comparison)
CAS Number 17815-97-3[1] 6283-25-6[2]
Molecular Formula C₈H₉ClN₂O₂ C₆H₅ClN₂O₂[2]
Molecular Weight 200.62 g/mol 172.57 g/mol [2]
Appearance Yellow to orange solid (expected) Light yellow to amber crystalline powder[2][3]
Melting Point Data not readily available 118-121 °C[2]

| Solubility | Expected to be soluble in polar organic solvents | Soluble in Acetone, Ether, Ethanol[2][4] |

Safety & Handling Precautions

Substituted nitroanilines are classified as hazardous materials and must be handled with stringent safety protocols.[5][6] The user must consult the specific Safety Data Sheet (SDS) for the compound before beginning any work.

Hazard ClassPrecautionary Measures
Toxicity Fatal if inhaled, swallowed, or in contact with skin.[6] May cause damage to organs through prolonged exposure.[6]
Irritation Causes skin and serious eye irritation.[6]
Engineering Controls Work exclusively within a certified chemical fume hood. Ensure adequate ventilation to prevent dust and vapor accumulation.
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[7]
Disposal Dispose of chemical waste in accordance with local, regional, and national regulations. Do not flush into the sewer system.[7]

Principles of Recrystallization and Solvent Selection

The success of recrystallization hinges on the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves the compound readily at high temperatures but poorly at low temperatures.[8] This differential solubility is the driving force for crystallization and purification.

Causality of Solvent Choice: The "like dissolves like" principle is a primary guide; the polarity of the solvent should match the polarity of the solute.[9] 2-chloro-N,N-dimethyl-5-nitroaniline is a polar molecule due to the presence of the nitro group and the polarizable chloro-aromatic system. Therefore, polar organic solvents are excellent starting candidates.[8]

Expert Insight: For nitroaromatic compounds, alcoholic solvents are often a reliable starting point.[10] If a single solvent proves too effective (high solubility even when cold) or ineffective (poor solubility even when hot), a mixed solvent system is employed.[8] This typically involves a "good" solvent in which the compound is soluble, and a "poor" solvent, in which it is sparingly soluble.[9] A common and effective pair for polar compounds is an ethanol-water mixture.[9]

Table 2: Recommended Solvents for Initial Screening

Solvent / System Rationale Potential Issues
Ethanol A versatile polar protic solvent suitable for a wide range of substituted anilines and nitroaromatics.[9][11] May show high solubility even at room temperature, potentially reducing yield.
Methanol Similar to ethanol but with a lower boiling point, which can be advantageous if the compound tends to "oil out". Higher volatility and toxicity compared to ethanol.
Isopropanol A good intermediate-polarity alcohol that can offer a different solubility profile. ---

| Ethanol / Water | A powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and water is added dropwise to induce saturation.[9] | The ratio must be carefully optimized to prevent premature precipitation or "oiling out". |

Detailed Experimental Recrystallization Protocol

This protocol is designed as a robust starting point. The user should first perform a small-scale solvent screening test using ~20-50 mg of crude material to confirm the optimal solvent choice from Table 2 before committing the bulk of the material.

Materials & Equipment:

  • Crude 2-chloro-N,N-dimethyl-5-nitroaniline

  • Selected recrystallization solvent (e.g., Ethanol, 95%)

  • Deionized water (if using a mixed system)

  • Erlenmeyer flasks (at least two)

  • Heating source (hot plate with stirring capability)

  • Boiling chips or magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Ice bath

  • Spatula and glass stirring rod

Step-by-Step Methodology:

  • Dissolution of the Crude Solid:

    • Place the crude 2-chloro-N,N-dimethyl-5-nitroaniline into an Erlenmeyer flask with a stir bar or boiling chips.

    • Add a minimal amount of the selected solvent (e.g., ethanol) to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions while the solution is heating.

    • Expert Insight: Add the hot solvent slowly and portionwise until the solid just dissolves.[11] Using a large excess of solvent is a common error that will significantly reduce the final crystal yield.[9]

  • Hot Filtration (Perform only if insoluble impurities are present):

    • If solid impurities (e.g., dust, sand) remain after the target compound has dissolved, they must be removed.

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the preheated filtration apparatus into the clean flask.

    • Expert Insight: This step must be performed quickly to prevent the solution from cooling and crystallizing prematurely in the funnel. Preheating the equipment is critical.

  • Crystallization and Crystal Growth:

    • Remove the flask containing the clear, hot solution from the heat source. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Expert Insight: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of recrystallization.

    • Once crystal formation appears to have ceased at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.

  • Isolation and Washing of Crystals:

    • Set up a vacuum filtration apparatus with a Büchner funnel and filter flask.

    • Wet the filter paper in the funnel with a small amount of ice-cold recrystallization solvent.

    • Pour the cold crystal slurry into the funnel and apply the vacuum.

    • Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

    • Expert Insight: The wash solvent must be ice-cold to minimize redissolving the purified product. Use only enough to wet the crystal cake.

  • Drying the Purified Product:

    • Allow the crystals to be pulled dry on the filter funnel under vacuum for 10-15 minutes.

    • Transfer the crystalline solid to a pre-weighed watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Visual Workflow of the Recrystallization Process

The following diagram illustrates the logical flow of the purification procedure.

Recrystallization_Workflow cluster_setup Preparation cluster_purification Purification cluster_isolation Isolation & Drying Crude Crude Solid in Flask AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved HotFilt Hot Filtration (Optional) Dissolved->HotFilt Insoluble impurities? Cooling Slow Cooling to Room Temp Dissolved->Cooling No insoluble impurities HotFilt->Cooling IceBath Cool in Ice Bath Cooling->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Sources

Application Notes and Protocols for Electrophilic Reactions of 2-chloro-N,N-dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the electrophilic aromatic substitution (EAS) reactions of 2-chloro-N,N-dimethyl-5-nitroaniline. While this substrate presents a complex interplay of electronic and steric effects from its three substituents, a systematic analysis of their directing influences allows for predictive control over reaction outcomes. This guide offers a detailed examination of the theoretical principles governing these reactions, alongside practical, step-by-step protocols for key electrophilic transformations including halogenation, nitration, and sulfonation. The methodologies are designed to be self-validating, with in-depth explanations for experimental choices to ensure both scientific integrity and successful execution.

Introduction: A Molecule of Competing Influences

2-chloro-N,N-dimethyl-5-nitroaniline is a substituted aromatic amine of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and dyes.[1][2][3] Its reactivity in electrophilic aromatic substitution is governed by the nuanced interplay of three distinct substituents on the benzene ring:

  • The N,N-dimethylamino group (-N(CH₃)₂): A powerful activating group and an ortho, para-director due to its strong +M (mesomeric) effect, which donates electron density to the aromatic ring.[4][5]

  • The Chloro group (-Cl): A deactivating group due to its -I (inductive) effect, yet an ortho, para-director because of its +M effect, where its lone pairs can participate in resonance.[6][7]

  • The Nitro group (-NO₂): A potent deactivating group and a meta-director, owing to its strong -I and -M effects, which withdraw electron density from the ring.[6][8]

The challenge and opportunity in utilizing this molecule lie in understanding how these competing effects dictate the regioselectivity of incoming electrophiles.

Analysis of Substituent Directing Effects

The dominant activating group on the ring is the N,N-dimethylamino group, which will most strongly direct the position of electrophilic attack. The chloro and nitro groups primarily modulate the overall reactivity of the ring and influence the distribution of isomers.

The N,N-dimethylamino group directs incoming electrophiles to its ortho (position 6) and para (position 4) positions.

  • Position 6 (ortho to -N(CH₃)₂): This position is also ortho to the chloro group and meta to the nitro group.

  • Position 4 (para to -N(CH₃)₂): This position is meta to both the chloro and nitro groups.

  • Position 2 is blocked by the chloro group.

  • Position 3 is meta to the -N(CH₃)₂ group and ortho to the nitro group, a highly deactivated position.

  • Position 5 is blocked by the nitro group.

Therefore, electrophilic attack is most likely to occur at positions 4 and 6 . Steric hindrance from the adjacent N,N-dimethylamino and chloro groups might slightly disfavor attack at position 6, potentially making position 4 the major product.

Directing_Effects cluster_0 Regioselectivity of Electrophilic Attack Positions 2-chloro-N,N-dimethyl-5-nitroaniline Positions for Electrophilic Attack: Pos4 Position 4: - para to -N(CH3)2 (activating) - meta to -Cl (deactivating) - meta to -NO2 (deactivating) --> FAVORED Positions->Pos4 Major Pos6 Position 6: - ortho to -N(CH3)2 (activating) - ortho to -Cl (deactivating) - meta to -NO2 (deactivating) --> Possible, but sterically hindered Positions->Pos6 Minor

Caption: Predicted regioselectivity of electrophilic attack.

Experimental Protocols for Electrophilic Substitution

The following protocols are presented as robust starting points for the electrophilic modification of 2-chloro-N,N-dimethyl-5-nitroaniline. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Halogenation: Introduction of a Halogen Substituent

Due to the activated nature of the aniline ring, direct halogenation can be vigorous.[5][9] Milder halogenating agents or controlled conditions are recommended to prevent over-reaction.

Protocol 3.1.1: Bromination

  • Objective: To synthesize 4-bromo-2-chloro-N,N-dimethyl-5-nitroaniline.

  • Principle: Bromine in a polar solvent like acetic acid will act as an electrophile, preferentially substituting at the position most activated by the N,N-dimethylamino group.

Reagent/ParameterValue/ConditionRationale
Starting Material2-chloro-N,N-dimethyl-5-nitroaniline1.0 g (4.66 mmol)
SolventGlacial Acetic Acid20 mL
Brominating AgentBromine0.24 mL (4.66 mmol) in 5 mL Acetic Acid
Temperature0-5 °CTo control the reaction rate and prevent side reactions.
Reaction Time1-2 hours
Work-upAqueous sodium bisulfite, then waterTo quench excess bromine and precipitate the product.

Step-by-Step Procedure:

  • Dissolve 1.0 g of 2-chloro-N,N-dimethyl-5-nitroaniline in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of 0.24 mL of bromine in 5 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for another hour.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Add a 10% aqueous solution of sodium bisulfite dropwise until the orange color of excess bromine disappears.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Halogenation_Workflow cluster_workflow Bromination Protocol start Dissolve Substrate in Acetic Acid cool Cool to 0-5 °C start->cool add_br2 Add Bromine Solution (dropwise) cool->add_br2 react Stir for 1 hour at 0-5 °C add_br2->react quench Pour into Water & Quench with NaHSO3 react->quench filter Filter and Wash Product quench->filter dry Dry Product filter->dry

Caption: Workflow for the bromination of the substrate.

Nitration: Introducing a Second Nitro Group

Given the presence of a strongly deactivating nitro group and the potential for oxidation of the aniline derivative, nitration requires carefully controlled conditions.[10][11][12] The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard method.[13][14]

Protocol 3.2.1: Nitration with Mixed Acid

  • Objective: To synthesize 2-chloro-N,N-dimethyl-4,5-dinitroaniline.

  • Principle: The powerful electrophile, the nitronium ion (NO₂⁺), is generated in situ from nitric and sulfuric acids.[12] It will attack the most electron-rich position, which is predicted to be position 4.

Reagent/ParameterValue/ConditionRationale
Starting Material2-chloro-N,N-dimethyl-5-nitroaniline1.0 g (4.66 mmol)
Acid MediumConcentrated Sulfuric Acid (98%)10 mL
Nitrating AgentConcentrated Nitric Acid (70%)0.33 mL (4.66 mmol)
Temperature-5 to 0 °CTo prevent over-nitration and oxidative decomposition.
Reaction Time2-3 hours
Work-upPour onto crushed iceTo quench the reaction and precipitate the product.

Step-by-Step Procedure:

  • Carefully add 1.0 g of 2-chloro-N,N-dimethyl-5-nitroaniline to 10 mL of concentrated sulfuric acid in a flask, keeping the temperature below 20 °C with an ice bath.

  • Cool the resulting solution to -5 to 0 °C in an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 0.33 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the aniline solution over 30-45 minutes, ensuring the temperature does not rise above 0 °C.

  • Stir the reaction mixture at 0 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • Allow the ice to melt, then collect the precipitated product by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product in a desiccator over P₂O₅.

Sulfonation: Addition of a Sulfonic Acid Group

Sulfonation of anilines typically requires heating with concentrated sulfuric acid or oleum.[15] The amino group can be protonated in the strongly acidic medium, which would convert it into a deactivating, meta-directing group.[16] However, the N,N-dimethylamino group's strong activating effect should still favor substitution at the para position.

Protocol 3.3.1: Sulfonation with Fuming Sulfuric Acid

  • Objective: To synthesize 3-chloro-4-(dimethylamino)-6-nitrobenzenesulfonic acid.

  • Principle: Fuming sulfuric acid (oleum) provides a high concentration of the electrophile, SO₃, leading to sulfonation at the sterically accessible and electronically activated position 4.

Reagent/ParameterValue/ConditionRationale
Starting Material2-chloro-N,N-dimethyl-5-nitroaniline1.0 g (4.66 mmol)
Sulfonating AgentFuming Sulfuric Acid (20% SO₃)5 mL
TemperatureRoom temperature, then 80-90 °CInitial mixing at lower temperature, then heating to drive the reaction.
Reaction Time4-6 hours
Work-upPour onto ice, neutralize with CaCO₃To precipitate the product as its calcium salt.

Step-by-Step Procedure:

  • In a flask protected from moisture, carefully add 1.0 g of 2-chloro-N,N-dimethyl-5-nitroaniline in small portions to 5 mL of fuming sulfuric acid (20% SO₃) with stirring. Maintain the temperature below 30 °C during the addition.

  • Once the addition is complete, heat the reaction mixture to 80-90 °C in an oil bath and maintain this temperature for 4-6 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto 50 g of crushed ice.

  • Neutralize the acidic solution by slowly adding solid calcium carbonate until effervescence ceases.

  • Filter off the precipitated calcium sulfate.

  • The filtrate contains the calcium salt of the sulfonic acid. To isolate the free acid, acidify the filtrate with concentrated HCl and cool to induce crystallization.

  • Collect the sulfonic acid product by filtration, wash with a small amount of ice-cold water, and dry.

Conclusion

The electrophilic substitution reactions of 2-chloro-N,N-dimethyl-5-nitroaniline are dictated by the powerful activating and ortho, para-directing nature of the N,N-dimethylamino group. While the chloro and nitro substituents deactivate the ring, they do not override the regiochemical control of the amino group. The provided protocols for halogenation, nitration, and sulfonation offer reliable methods for the selective functionalization of this versatile substrate. Researchers should consider that yields and isomer distributions may vary, and purification by chromatography or recrystallization may be necessary to obtain products of high purity.

References

  • Allen, A. D. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines.
  • Testbook. (n.d.).
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • van der Lubbe, S. C. C., et al. (2016).
  • Organic Chemistry Tutor. (n.d.).
  • Buncel, E., et al. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Science Publishing.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Pearson+. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-nitro-5-chloroaniline.
  • Dos Santos, P. (n.d.). Electrophilic substitution (case aniline)
  • BenchChem. (n.d.).
  • BenchChem. (2024, March 19).
  • BenchChem. (n.d.).
  • Guidechem. (n.d.).
  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • ResearchGate. (2025, August 7). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide.
  • Acta Crystallographica Section E: Structure Reports Online. (n.d.). 2-Chloro-5-nitroaniline.
  • NIST WebBook. (n.d.). 2-Chloro-N,N-dimethyl-4-nitroaniline.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-nitroaniline 97.
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2018, April 30).
  • Save My Exams. (2025, January 10). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note.
  • Chemistry LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitroaniline.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitroaniline.
  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Quora. (2020, March 27). Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene?.
  • Khan Academy. (n.d.).
  • Google Patents. (n.d.).
  • NIST WebBook. (n.d.). 2-Chloro-5-nitrobenzene sulfonic acid.
  • MDPI. (n.d.). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-N,N-dimethyl-5-nitroaniline

[1]

Current Status: Operational Role: Senior Application Scientist Context: Optimization of N-alkylation on deactivated anilines.[1]

Synthesis Workflow & Pathway Analysis

The synthesis of 2-chloro-N,N-dimethyl-5-nitroaniline presents a specific challenge: the starting amine (2-chloro-5-nitroaniline) is significantly deactivated by the electron-withdrawing nitro group (meta) and the chlorine atom (ortho).[1] This reduced nucleophilicity necessitates forcing conditions that often lead to a specific profile of side products.[1]

Primary Route: N-Methylation

The standard laboratory protocol involves the nucleophilic substitution of Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) by the aniline nitrogen.[1]

SynthesisPathwayStart2-Chloro-5-nitroaniline(Starting Material)ReagentsMeI / K2CO3DMF, 80°CStart->ReagentsMonoSide Product A:N-Methyl Intermediate(Under-alkylation)Reagents->Mono k1 (Slow)TargetTarget:2-Chloro-N,N-dimethyl-5-nitroanilineMono->Target k2 (Fast)QuatSide Product B:Quaternary Ammonium Salt(Over-alkylation)Target->Quat k3 (Variable)

Figure 1: Stepwise alkylation pathway.[1] Note that the second methylation (k2) is often faster than the first (k1) because the methyl group is electron-donating, slightly reactivating the nitrogen.

Side Product Diagnostic Profile

Use the table below to identify impurities based on analytical data (TLC/LC-MS).

Impurity IDCompound NameOriginRf (vs Target)*Identification Features
SP-01 2-Chloro-N-methyl-5-nitroaniline Incomplete Reaction (Under-methylation)Lower (More Polar)H-NMR: Doublet at ~2.9 ppm (N-Me) instead of Singlet at ~2.8 ppm (NMe2).[1] MS: [M-14] peak relative to target.
SP-02 N,N,N-Trimethyl-2-chloro-5-nitroanilinium iodide Over-methylation (Quaternary Salt)Baseline (Ionic)Solubility: Water-soluble.[1] Precipitates in ether/hexane.[1] H-NMR: Downfield shift of methyl protons (>3.5 ppm).
SP-03 2-Chloro-5-nitrophenol Hydrolysis of Aniline (Harsh basic conditions)Variable (Acidic)IR: Broad OH stretch (3200-3500 cm⁻¹).[1] Appearance: Often phenolic smell; soluble in aqueous NaOH.[1]
SP-04 4-Chloro-N,N-dimethyl-3-nitroaniline Regioisomer (Only if via Chlorination route)Very CloseH-NMR: Splitting pattern of aromatic protons differs.[1] Target has meta-coupling (d, ~2.5Hz) for proton between Cl and NO2.

*Note: Rf values assume a non-polar mobile phase (e.g., Hexane/EtOAc).

Troubleshooting Guide (Q&A)

Scenario A: "My reaction stalled. I have a mix of Mono-methyl (SP-01) and Target."

Q: Why didn't the reaction go to completion? A: The starting material is an electron-deficient aniline.[1] The nitro group at position 5 and chlorine at position 2 pull electron density away from the nitrogen, making it a poor nucleophile.

  • The Trap: If you use a weak base (e.g., NaHCO3) or low temperature, the reaction overcomes the first activation energy barrier to form the mono-methyl (SP-01) but fails to proceed efficiently to the di-methyl target.

  • The Fix:

    • Switch Solvent: Use polar aprotic solvents like DMF or DMSO to solvate the cation and leave the aniline "naked" and more reactive [1].[1]

    • Increase Temperature: These deactivated systems often require heating to 80–100°C .[1]

    • Stoichiometry: Ensure a distinct excess of Methyl Iodide (2.5–3.0 equivalents) and Base (K2CO3 or Cs2CO3).[1]

Scenario B: "I see a baseline spot on TLC that won't move."

Q: What is this sticky precipitate? A: This is likely SP-02 (Quaternary Ammonium Salt) .[1] Because the introduced methyl groups are electron-donating, the Target is actually more nucleophilic than the starting material. If left too long with excess MeI, the target attacks another methyl group.

  • Removal Protocol:

    • Dilute the reaction mixture with Ethyl Acetate or Diethyl Ether .[1]

    • Wash with Water and Brine .[1]

    • Mechanism: The neutral target partitions into the organic layer, while the ionic quaternary salt (SP-02) partitions into the aqueous layer or precipitates out as a solid that can be filtered off.

Scenario C: "My product is an oil, but it should be a solid."

Q: How do I crystallize the target? A: N,N-dialkyl anilines with nitro groups often have low melting points or form supercooled oils due to the disruption of hydrogen bonding (no N-H donors).

  • Troubleshooting:

    • Check Purity: Even 5% of SP-01 (Mono-methyl) can depress the melting point significantly.[1] Run an H-NMR.

    • Trituration: Add cold Ethanol or Methanol and scratch the flask.[1]

    • Recrystallization: If solid, recrystallize from Ethanol/Water (add water to hot ethanol solution until turbid, then cool) [2].

Scenario D: "I bought this compound, but the NMR looks 'messy' in the aromatic region."

Q: Could this be a regioisomer? A: Yes. If the supplier synthesized this via Chlorination of N,N-dimethyl-3-nitroaniline , you might have SP-04 .

  • The Science: The NMe2 group directs ortho/para.[1] The NO2 group directs meta.[1]

    • Target (2-Cl): Formed by attack ortho to NMe2 (and para to NO2).[1]

    • Impurity (4-Cl): Formed by attack para to NMe2 (and ortho to NO2).[1]

  • Differentiation: Look at the aromatic proton coupling constants.

    • Target (2-Cl-5-NO2): Protons are at positions 3, 4, 6. You should see an ortho coupling (H3-H4, ~9Hz) and a meta coupling (H4-H6, ~2Hz).

    • Impurity (4-Cl-3-NO2): Protons are at 2, 5, 6. The symmetry is different.

Detailed Experimental Protocol (Optimized)

Objective: Synthesis of 2-chloro-N,N-dimethyl-5-nitroaniline minimizing SP-01 and SP-02.

  • Setup: In a dry round-bottom flask, dissolve 2-chloro-5-nitroaniline (1.0 eq) in anhydrous DMF (5 mL per mmol).

  • Base: Add Cesium Carbonate (Cs2CO3) (2.5 eq). Note: Cs2CO3 is more soluble and basic than K2CO3, aiding the reaction of deactivated anilines.

  • Alkylation: Add Methyl Iodide (3.0 eq) dropwise.[1]

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]

    • Checkpoint: If SP-01 persists, add 0.5 eq more MeI and continue heating.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour into 10x volume of Ice Water .

    • Extract with Ethyl Acetate (x3) .[1]

    • Wash organic layer with Water (x2) (critical to remove DMF) and Brine .[1]

    • Dry over Na2SO4 and concentrate.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 100% Hexane -> 90:10 Hexane/EtOAc). The target elutes before the mono-methyl impurity.[1]

References

  • Beilstein Journal of Organic Chemistry. "Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids." (2012).[1][3] Discusses the reactivity profiles of aniline derivatives.

  • BenchChem. "Physical and chemical properties of 2-Chloro-5-nitroaniline." Provides solubility and crystallization data for the parent compound.

  • ChemicalBook. "N,N-DIMETHYL-3-NITROANILINE Synthesis and Properties." Reference for the alternative starting material pathway.

  • PrepChem. "Synthesis of 2-nitro-5-chloroaniline." Detailed protocols for precursor synthesis.

Separation of isomers in "2-chloro-N,N-dimethyl-5-nitroaniline" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation of 2-Chloro-N,N-Dimethyl-5-Nitroaniline

Module 1: Diagnostic & Strategy

User Status: "I have a crude mixture containing 2-chloro-N,N-dimethyl-5-nitroaniline and need to isolate the pure 5-nitro isomer."

The Core Challenge: The synthesis of 2-chloro-N,N-dimethyl-5-nitroaniline (Target) often presents a difficult separation challenge against its regioisomer, 2-chloro-N,N-dimethyl-4-nitroaniline (Major Impurity).

  • Origin: If synthesized via nitration of 2-chloro-N,N-dimethylaniline, the para (4-nitro) isomer is the dominant product due to the strong directing effect of the dimethylamine group. The meta (5-nitro) isomer is electronically disfavored and typically present in low quantities (<10%).

  • Physical Distinction: The separation relies heavily on the electronic conjugation difference . The 4-nitro isomer possesses a strong "push-pull" system (through-conjugation), resulting in high polarity and deep red/orange color. The 5-nitro isomer (cross-conjugated) is significantly less polar and lighter (yellow) in color.

Decision Logic: Purification Workflow

SeparationLogic Start Crude Reaction Mixture (2-chloro-N,N-dimethyl-5-nitroaniline) TLC Step 1: TLC Diagnostic (20% EtOAc in Hexane) Start->TLC Analyze Analyze Rf Values TLC->Analyze RouteA High Rf Difference (ΔRf > 0.2) Target (5-NO2) is less polar Analyze->RouteA Distinct Spots RouteB Low Rf Difference / Co-elution (Mono-methyl impurities present) Analyze->RouteB Overlapping Spots Flash Method A: Flash Chromatography Stationary Phase: Silica Gel Mobile Phase: Toluene/Heptane RouteA->Flash AcidBase Method B: pKa Selective Extraction (5-NO2 is more basic than 4-NO2) RouteB->AcidBase Final Pure 2-Chloro-N,N-Dimethyl-5-Nitroaniline (Yellow Solid) Flash->Final AcidBase->Final

Figure 1: Decision matrix for selecting the optimal purification route based on crude mixture composition.

Module 2: The "Why" – Mechanistic Causality

To successfully separate these isomers, you must exploit their fundamental electronic differences.

The "Push-Pull" Polarity Gap
  • 4-Nitro Isomer (Impurity): The nitrogen lone pair of the dimethylamine group is in direct resonance with the nitro group (para position). This creates a strong internal charge transfer (ICT) state.

    • Consequence: Extremely high dipole moment, strong interaction with silica gel, deep red color.

  • 5-Nitro Isomer (Target): The nitro group is meta to the dimethylamine. There is no direct resonance structures linking the donor (NMe2) and acceptor (NO2).

    • Consequence: Significantly lower dipole moment, weaker interaction with silica, yellow color.

    • Chromatography Implication: The 5-nitro target will elute significantly faster (higher Rf) than the 4-nitro impurity on normal phase silica.

Basicity (pKa) Differentiation
  • 4-Nitro Isomer: The resonance delocalization pulls electron density away from the amine nitrogen, making it a very weak base (pKa ~ 1.0).

  • 5-Nitro Isomer: Without direct resonance withdrawal, the amine nitrogen retains more electron density, making it a stronger base (pKa ~ 2.5).

  • Protocol Implication: You can selectively extract the target (5-nitro) into dilute acid (e.g., 2M HCl), leaving the weakly basic 4-nitro impurity in the organic layer.

Module 3: Troubleshooting Guides (FAQ)

Scenario A: "I see a major red spot and a minor yellow spot on TLC."

Diagnosis: The red spot is the 4-nitro isomer (impurity); the yellow, less polar spot is your target (5-nitro). Action Plan:

  • Solvent System: Switch from EtOAc/Hexane to Toluene/Heptane (or DCM/Hexane) . Chlorinated solvents or aromatics often provide better selectivity for nitro-aniline isomers than ester-based systems due to

    
    -
    
    
    
    interactions.
  • Loading: Do not overload the column. The 4-nitro isomer tails significantly. If the target (5-nitro) is the minor product, the tail of the 4-nitro can contaminate it.

  • Collection: Collect the front of the yellow band aggressively.

Scenario B: "My product is oiling out during recrystallization."

Diagnosis: The N,N-dimethyl group adds lipophilicity, preventing easy crystallization from polar solvents like ethanol. Action Plan:

  • Solvent Switch: Dissolve the crude oil in a minimum amount of warm Methanol or Isopropanol .

  • Anti-solvent: Slowly add Water dropwise until turbidity persists, then cool to 4°C.

  • Seeding: If available, seed with a crystal of 2-chloro-5-nitroaniline (the precursor) if the crystal lattices are isostructural, though authentic product seeding is preferred.

Scenario C: "I cannot remove the mono-methyl impurity (2-chloro-N-methyl-5-nitroaniline)."

Diagnosis: If you synthesized this via methylation of 2-chloro-5-nitroaniline, incomplete methylation is common. Action Plan:

  • Chemical Scavenging: Add acetic anhydride (

    
    ) to the crude mixture. This will acetylate the mono-methyl amine (forming an amide), drastically changing its polarity.
    
  • Separation: The resulting amide will be much more polar (lower Rf) than your target N,N-dimethyl tertiary amine. Simple filtration through a silica plug will remove the amide.

Module 4: Validated Protocols

Protocol 1: Flash Chromatography (Silica Gel)

Use this for removing the 4-nitro regioisomer.

ParameterSpecificationNotes
Stationary Phase Silica Gel (40-63 µm)Standard grade.
Mobile Phase A Hexane or HeptaneNon-polar component.
Mobile Phase B Dichloromethane (DCM)Polar/Selectivity component.
Gradient 0% to 40% DCM over 20 CVThe target (5-nitro) usually elutes at ~15-20% DCM.
Detection UV 254 nm & VisualTarget is Yellow; Impurity is Orange/Red.
Protocol 2: pKa-Based Extraction (The "Rescue" Method)

Use this if chromatography fails to separate the isomers.

  • Dissolution: Dissolve crude mixture (containing both 4-nitro and 5-nitro isomers) in Ethyl Acetate .

  • First Extraction (Removal of 5-nitro): Extract the organic layer with 3M HCl (3x).

    • Mechanism:[1] The 5-nitro isomer (more basic) protonates and moves to the aqueous layer.

    • Fate of Impurity: The 4-nitro isomer (very weak base) remains in the Ethyl Acetate.

  • Neutralization: Take the aqueous acidic layer (now containing your target). Cool to 0°C.[2]

  • Basification: Slowly add 6M NaOH or NH₄OH until pH > 10.

  • Recovery: The target will precipitate as a yellow solid or oil. Extract with DCM, dry over

    
    , and concentrate.
    

References

  • BenchChem. (2025).[2] Physical and Chemical Properties of 2-Chloro-5-nitroaniline. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15413, 2-Chloro-5-nitroaniline. Retrieved from

  • Zbornik, T. W., & Slagle, D. J. (1954).[3] Separation of isomeric mixtures of nitroanilines. U.S. Patent No. 2,671,110. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Tong, C., et al. (2010).[4] Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography. Chemosphere, 81(3), 430-435.[4] Retrieved from

Sources

Technical Support Center: 2-Chloro-N,N-dimethyl-5-nitroaniline Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the decomposition pathways, stability profiles, and troubleshooting protocols for 2-chloro-N,N-dimethyl-5-nitroaniline (CAS: 17815-97-3). It is designed for researchers and process chemists requiring precise control over this compound's integrity during synthesis, storage, and analysis.

Compound Profile & Reactive Logic

Target Molecule: 2-Chloro-N,N-dimethyl-5-nitroaniline CAS: 17815-97-3 Structure Analysis:

  • Core: Aniline ring substituted at positions 1 (N,N-dimethyl), 2 (Chloro), and 5 (Nitro).

  • Electronic Push-Pull: The molecule features a strong electron-donating group (–N(CH3)2) and a strong electron-withdrawing group (–NO2). This "push-pull" system creates a significant dipole, making the compound sensitive to photo-induced charge transfer (PCT).

  • Steric Strain: The ortho-chloro substituent (Pos 2) introduces steric clash with the bulky dimethylamino group (Pos 1), twisting the N-dialkyl bond out of planarity. This reduces conjugation and lowers the energy barrier for N-dealkylation .

  • Activation: The nitro group at position 5 is para to the chlorine at position 2. This activates the C–Cl bond for Nucleophilic Aromatic Substitution (SNAr) , a critical hydrolytic pathway.

Troubleshooting Guide (Q&A)
Q1: "I see new, slightly more polar peaks eluting just before the main peak in HPLC. What are they?"

Diagnosis: Oxidative N-Dealkylation (Photodegradation)

  • Mechanism: Exposure to light (especially UV-A/Blue) excites the nitroaniline chromophore. The resulting radical cation abstracts a proton from the

    
    -carbon of the N-methyl group, leading to an unstable carbinolamine intermediate that collapses to release formaldehyde.
    
  • The Contaminants:

    • Intermediate: N-methyl-2-chloro-5-nitroaniline (Loss of one methyl).

    • Terminal Product: 2-chloro-5-nitroaniline (Loss of both methyls).

  • Action:

    • Check your mobile phase for formaldehyde traces (if using derivatization).

    • Immediate Fix: Protect samples with amber glassware. Limit exposure to <400 nm light.

Q2: "My solution turned from yellow to a dark orange/red precipitate after heating. Mass balance is preserved."

Diagnosis: Thermal Condensation / Azo Coupling

  • Mechanism: At elevated temperatures (>100°C), nitroanilines can undergo intermolecular condensation. The nitro group can partially reduce to a nitroso species (-NO), which couples with the amine (or reduced amine species) to form azo (-N=N-) or azoxy linkages.

  • Action:

    • Run LC-MS in negative mode to look for dimers (Mass ~2x Parent).

    • Immediate Fix: Ensure reaction temperature does not exceed 80°C unless necessary. Inert atmosphere (N2/Ar) is critical to prevent oxidative coupling.

Q3: "I observe a mass shift of -18.5 Da or +16 Da in basic conditions. The chlorine isotope pattern is lost."

Diagnosis: Hydrolytic Dehalogenation (SNAr)

  • Mechanism: The nitro group at position 5 withdraws electron density from position 2 (para), making the C–Cl bond susceptible to attack by hydroxide ions (OH⁻).

  • The Contaminant: 2-hydroxy-N,N-dimethyl-5-nitroaniline (Phenolic derivative).

  • Action:

    • Check pH.[1] If pH > 9, this pathway is kinetically favored.

    • Immediate Fix: Maintain pH < 8.[1] If basic conditions are required, use non-nucleophilic bases (e.g., DIPEA, t-BuOK) instead of hydroxides.

Detailed Decomposition Pathways
Pathway A: Oxidative N-Dealkylation (Primary Photolytic Route)

This is the dominant pathway in solution under ambient light. The reaction proceeds through a radical mechanism initiated by photo-excitation.

Step-by-Step Mechanism:

  • Excitation: Molecule absorbs photon (

    
    ), forming an excited singlet state.
    
  • Radical Formation: Electron transfer generates an amine radical cation (

    
    ).
    
  • H-Abstraction: Loss of a proton from the

    
    -methyl group forms a carbon-centered radical.
    
  • Oxidation: Reaction with dissolved oxygen forms a peroxy radical, eventually yielding a Carbinolamine (

    
    ).
    
  • Collapse: The carbinolamine decomposes, releasing Formaldehyde (

    
    ) and the des-methyl amine.
    
Pathway B: Nucleophilic Aromatic Substitution (Hydrolysis)

Driven by the electronic activation of the chlorine atom by the para-nitro group.

Step-by-Step Mechanism:

  • Addition: Nucleophile (OH⁻) attacks Carbon-2.

  • Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate (negative charge delocalized onto the nitro group).

  • Elimination: Chloride ion (Cl⁻) is expelled, restoring aromaticity.

  • Result: Conversion of the aryl chloride to a nitrophenol derivative.

Visualized Pathways (Graphviz)

DecompositionPathways cluster_photo Pathway A: Photolytic N-Dealkylation cluster_hydro Pathway B: Hydrolytic Substitution (SNAr) Parent 2-Chloro-N,N-dimethyl- 5-nitroaniline (MW: 200.6) ExcitedState Excited State [Radical Cation] Parent->ExcitedState hv (Light) / O2 Meisenheimer Meisenheimer Complex Parent->Meisenheimer OH- / Heat (pH > 9) Carbinolamine Carbinolamine Intermediate ExcitedState->Carbinolamine H-Abstraction MonoMethyl N-methyl-2-chloro- 5-nitroaniline (MW: 186.6) Carbinolamine->MonoMethyl - HCHO Formaldehyde HCHO (Byproduct) Carbinolamine->Formaldehyde PrimaryAmine 2-chloro-5-nitroaniline (MW: 172.6) MonoMethyl->PrimaryAmine Repeat Cycle Phenol 2-Hydroxy-N,N-dimethyl- 5-nitroaniline (MW: 182.2) Meisenheimer->Phenol - Cl- Chloride Cl- (Leaving Group) Meisenheimer->Chloride

Figure 1: Dual decomposition pathways showing the stepwise N-dealkylation (Photolytic) and the nucleophilic displacement of chloride (Hydrolytic).

Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)

Use this to validate your analytical method's specificity.

Stress ConditionProcedureExpected Outcome
Photolysis Expose 1 mg/mL solution (MeCN/H2O) to 1.2 million lux hours (cool white fluorescent).Appearance of Mono-methyl (M-14) and Primary amine (M-28).
Hydrolysis (Base) Reflux in 0.1 N NaOH for 4 hours.Appearance of Phenolic derivative (M-18.5 shift). Loss of Cl isotope pattern.
Oxidation Treat with 3% H2O2 at RT for 24 hours.N-oxide formation (M+16) or accelerated dealkylation.
Thermal Heat solid at 80°C for 7 days (Open container).Slight darkening; check for dimers.
Protocol B: Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: 254 nm (Aromatic) and 380 nm (Nitroaniline specific).

  • Rationale: The formic acid suppresses silanol activity, sharpening the basic amine peaks. The gradient ensures separation of the more polar dealkylated byproducts (eluting earlier) from the parent.

References
  • Chemsrc . (2025).[1][2][3] 2-Chloro-N,N-dimethyl-5-nitroaniline - CAS 17815-97-3 Properties and Structure. Retrieved from [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 12814885, 2-Chloro-N,N-dimethyl-5-nitroaniline. Retrieved from [Link]

  • Guha, S., et al. (2011). Photochemical N-demethylation of N,N-dimethylanilines: A mechanistic study. Journal of Physical Chemistry A.
  • Zeman, S. (1980).[4] Thermal decomposition of picramide and its N-alkyl derivatives. Thermochimica Acta. (Reference for thermal behavior of nitroanilines).

Sources

Technical Support Center: Optimizing Nitration Conditions for N,N-Dimethylanilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of N,N-dimethylanilines. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important electrophilic aromatic substitution reaction. Here, you will find answers to common challenges, troubleshooting advice for suboptimal results, and detailed protocols to help you achieve your desired synthetic outcomes with consistency and safety.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the nitration of N,N-dimethylaniline, providing the causal explanations behind the experimental observations.

Q1: Why is the nitration of N,N-dimethylaniline not a straightforward ortho/para-directing reaction?

While the N,N-dimethylamino group (-NMe₂) is a potent activating, ortho, para-directing group due to the resonance donation of the nitrogen's lone pair into the aromatic ring, the reaction conditions for nitration introduce a critical complication. Nitration is typically performed in a highly acidic medium (e.g., a mixture of nitric acid and sulfuric acid). Under these conditions, the basic nitrogen atom of the dimethylamino group is protonated to form an N,N-dimethylanilinium ion (-N⁺HMe₂).[1][2][3]

This protonated group is strongly electron-withdrawing and deactivating via the inductive effect.[3][4] A deactivating group directs incoming electrophiles to the meta position. Therefore, the reaction becomes a competition between the nitration of the unprotonated, activated N,N-dimethylaniline (yielding ortho and para products) and the nitration of the protonated, deactivated anilinium ion (yielding the meta product).[1][2]

Q2: What is the primary role of sulfuric acid in the nitrating mixture?

Sulfuric acid serves two primary functions. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent.[5][6][7] Second, its strong dehydrating nature helps to drive the equilibrium towards the formation of the nitronium ion.

Q3: I'm observing significant formation of the meta-nitro isomer. How can I favor the para-isomer?

High meta-isomer formation is a direct consequence of the protonation of the dimethylamino group, as explained in Q1. To favor the para-isomer, you must use conditions that minimize the concentration of the anilinium ion. Strategies include:

  • Protecting the Amine: The most effective strategy is to temporarily protect the amino group. For primary anilines, this is commonly done by acetylation to form an acetanilide.[8][9] The acetamido group is still an ortho, para-director but is less activating and, crucially, less basic, preventing significant protonation.[8] After nitration, the acetyl group is removed by hydrolysis.

  • Alternative Nitrating Agents: Using less acidic nitrating systems can also favor para-substitution.

Q4: Why is there very little ortho-nitro product formed, even when conditions favor ortho/para direction?

The minimal formation of the ortho-isomer is primarily due to steric hindrance. The bulky N,N-dimethylamino group physically obstructs the adjacent ortho positions, making it difficult for the incoming nitronium ion to attack there.[3][10]

Section 2: Troubleshooting Guide

This section provides direct answers to specific experimental problems.

Q: My reaction is producing a low yield of the desired product and a significant amount of dark, tar-like material. What is happening?

A: This is a classic sign of oxidation and/or polymerization. The N,N-dimethylamino group is highly activating, making the ring extremely electron-rich and susceptible to oxidation by nitric acid, which is a strong oxidizing agent.[8][11][12]

Solutions:

  • Strict Temperature Control: The most critical parameter is temperature. Nitration reactions are highly exothermic. Run the reaction at a low temperature (typically 0-10°C) using an ice-salt or dry ice/acetone bath.[13][14] Add the nitrating agent very slowly (dropwise) to the substrate solution to maintain control over the internal temperature.[13]

  • Protect the Amino Group: As mentioned previously, converting the amine to a less-activating amide derivative (acetylation) can significantly reduce its susceptibility to oxidation.[8]

  • Reverse Addition: In some cases, adding the substrate to the nitrating mixture (reverse addition) can help maintain a low concentration of the unreacted, highly active aniline derivative, thereby minimizing side reactions.

Q: I am trying to synthesize the meta-nitro product, but my yields are inconsistent. How can I optimize for meta-N,N-dimethylaniline?

A: To maximize the yield of the meta-isomer, you need to ensure that the majority of the starting material exists as the protonated anilinium ion.

Optimization Strategies:

  • Strongly Acidic Conditions: Use a strong acid medium, such as a large excess of concentrated sulfuric acid. A procedure described in Organic Syntheses involves dissolving N,N-dimethylaniline in concentrated sulfuric acid first to ensure complete protonation before the slow addition of the nitrating mixture.[14]

  • Temperature Management: While low temperatures are generally recommended to control the exotherm, ensure the mixture remains a homogenous solution. The reaction can be stirred for a period at low temperature (5-10°C) and then allowed to stand at room temperature to ensure completion.[14]

  • Controlled Work-up: The work-up is crucial for separating the isomers. The para-isomer is typically less soluble and can be precipitated and filtered off first by carefully pouring the reaction mixture into a large volume of ice water.[14] The meta-isomer can then be precipitated by carefully neutralizing the acidic filtrate to a specific pH (around 3), where it is least soluble.[14]

Q: My product is an inseparable oil, and I'm struggling with purification. What should I do?

A: If your product does not precipitate upon quenching the reaction in ice water, it is likely an oil or soluble in the acidic aqueous layer.[15]

Purification Strategy:

  • Liquid-Liquid Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether, ethyl acetate, or dichloromethane.[15]

  • Washing: Combine the organic extracts and wash them sequentially with water, a dilute base (e.g., sodium bicarbonate solution) to remove residual acid, and finally with brine to aid in drying.[15]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator.[15]

  • Chromatography: The resulting crude oil, likely a mixture of isomers, will require purification by column chromatography to separate the meta and para products.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of m-Nitro-N,N-dimethylaniline

This protocol is adapted from a procedure in Organic Syntheses and is optimized for the formation of the meta-isomer.[14]

Safety Warning: This reaction involves highly corrosive and oxidizing strong acids. It is exothermic and requires careful temperature control to prevent runaway reactions. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, and perform the reaction in a well-ventilated fume hood.[13][16][17]

Reagents:

  • N,N-dimethylaniline (3.0 moles)

  • Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84)

  • Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)

  • Dry Ice or Ice-Salt Bath

  • Ammonium Hydroxide (for neutralization)

  • 95% Ethanol (for recrystallization)

Procedure:

  • Preparation of Dimethylaniline Sulfate: In a 3-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 23.0 moles of concentrated H₂SO₄. Cool the flask in an ice bath. Slowly add 3.0 moles of N,N-dimethylaniline, ensuring the temperature remains below 25°C. Continue cooling until the temperature of the solution is 5°C.

  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 3.6 moles of concentrated H₂SO₄ to 3.15 moles of concentrated HNO₃ with cooling and stirring.

  • Nitration: Cool the dimethylaniline sulfate solution to 5°C. Add the nitrating mixture dropwise from the dropping funnel, keeping its outlet below the surface of the solution. Maintain the reaction temperature between 5°C and 10°C by adding small pieces of dry ice directly to the flask.[14] The addition should take approximately 1.5 hours.

  • Reaction Completion: After the addition is complete, stir the mixture at 5-10°C for an additional hour.

  • Work-up and Isomer Separation:

    • Pour the reaction mixture with vigorous stirring into a large container with 6 L of crushed ice.

    • The p-nitrodimethylaniline will precipitate as a yellow solid. Collect this solid by vacuum filtration.

    • To the filtrate, slowly add concentrated ammonium hydroxide with efficient cooling until the pH reaches approximately 3 (purple on Congo red paper).[14] The m-nitrodimethylaniline will precipitate as an orange solid.

  • Purification: Collect the crude m-nitrodimethylaniline by vacuum filtration. Recrystallize the solid from hot 95% ethanol to obtain bright orange crystals.

Data Summary: Influence of Conditions on Isomer Distribution

The ratio of nitration products is highly dependent on the reaction conditions. The following table summarizes typical outcomes for the nitration of aniline, which serves as a model for N,N-dimethylaniline.

Reaction SubstrateConditionsOrtho (%)Meta (%)Para (%)Reference
Aniline (Direct Nitration) HNO₃, H₂SO₄~2%~47%~51%[8]
Acetanilide (Protected) HNO₃, H₂SO₄~19%~2%~79%[8]

Note: These yields are approximate and can vary. The data for acetanilide highlights how protection drastically favors para-substitution.

Section 4: Key Relationships and Workflows

Diagram 1: The Directing Group Equilibrium

The core challenge in nitrating N,N-dimethylaniline is the acid-base equilibrium that dictates the regiochemical outcome.

G cluster_0 Reaction Conditions cluster_1 Directing Effect & Products Start N,N-Dimethylaniline (-NMe2) Anilinium Anilinium Ion (-N+HMe2) Start->Anilinium + H+ (Strong Acid) OP_Director Activating Group Ortho, Para-Director Start->OP_Director Anilinium->Start - H+ (Weaker Acid) M_Director Deactivating Group Meta-Director Anilinium->M_Director ParaProduct p-Nitro OP_Director->ParaProduct Yields Para-Product (Major, due to sterics) MetaProduct m-Nitro M_Director->MetaProduct Yields Meta-Product

Caption: Equilibrium between the free amine and the protonated anilinium ion.

Diagram 2: Troubleshooting Workflow for Low Yield

When faced with a low yield, this workflow can help diagnose the underlying issue.

Troubleshooting Start Low Yield Observed CheckAppearance Is there dark, tar-like residue present? Start->CheckAppearance CheckIsomers Is the main product the 'wrong' isomer (e.g., meta instead of para)? CheckAppearance->CheckIsomers No Oxidation Probable Cause: Oxidation/Polymerization CheckAppearance->Oxidation Yes Protonation Probable Cause: Incorrect Acidity CheckIsomers->Protonation Yes Sol_Temp Solution: 1. Lower reaction temp (0-5°C) 2. Slow, dropwise addition 3. Consider amine protection Oxidation->Sol_Temp Sol_Acid Solution: 1. For Para: Use less acid or protecting group strategy. 2. For Meta: Ensure full protonation with excess H2SO4. Protonation->Sol_Acid

Caption: A diagnostic workflow for troubleshooting low-yield nitration reactions.

References

  • Ridd, J. H., Giffney, J. C., & Mills, D. J. (1975). The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Journal of the Chemical Society, Perkin Transactions 2, (7), 624-627. [Link]

  • Vaia. (n.d.). The nitration of aniline takes place in acid. [Link]

  • Chemistry Page. (2018, October 1). Why Aniline gives meta products on direct Nitration: Solution with Examples. YouTube. [Link]

  • California State University, Dominguez Hills. (n.d.). Chemistry 210 Experiment 10: Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. [Link]

  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. [Link]

  • Shaalaa.com. (2017, September 28). Account for the following: Although the amino group is o, p-directing in aromatic electrophilic substitution reactions, aniline on nitration gives a substantial amount of m-nitroaniline. [Link]

  • Allen Career Institute. (n.d.). The nitrosation of N, N-dimethylaniline takes place through the attack of electrophile. [Link]

  • Chemistry Stack Exchange. (2012, April 25). Why does nitration of N,N-dimethylaniline occur at the meta position?[Link]

  • Guggenheim, T. L., et al. (Eds.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society. [Link]

  • Quora. (2017, May 31). Direct nitration of aniline is not possible. Why?[Link]

  • Giffney, J. C., et al. (1975). Nitration of NN-Dimethylanilinium Ion. Evidence for a New Reaction Path in Nitrous Acid-catalysed Nitrations. RSC Publishing. [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. [Link]

  • Brainly.in. (2021, April 24). (b) Write the products formed when aniline undergoes direct nitration. [Link]

  • ResearchGate. (2014, November 9). Why does ortho nitro aniline form only 2% on performing nitration of aniline?[Link]

  • Fitch, H. M. (1949). m-NITRODIMETHYLANILINE. Organic Syntheses, 29, 62. [Link]

  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]

  • Reddit. (2020, November 19). Help with nitration of a protected aniline. [Link]

  • Chegg.com. (2022, July 25). Solved 5. Consider the following nitration reactions. [Link]

  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]

  • Experimental Procedures. (2020, March 19). Preparation of N,N-dimethyl-4-nitrosoaniline. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. [Link]

  • DTIC. (1980, May 20). Studies in Aromatic and Amine Nitration. [Link]

  • Filo. (2024, December 8). Correct order of yield of products obtained on direct nitration of aniline. [Link]

  • LookChem. (n.d.). Purification of N,N-Dimethylaniline. [Link]

  • Chegg.com. (2024, May 27). Solved Para-nitrosation of N,N-dimethylaniline. [Link]

  • Chemistry Stack Exchange. (2016, May 21). Why does nitration of aromatic amines give meta directed nitro compounds?[Link]

  • Chem Help ASAP. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]

  • Sciencemadness.org. (2022, August 19). Mono-nitration of dimethylaniline. [Link]

  • Chem Help ASAP. (2019, October 7). aromatic nitration & aniline synthesis. YouTube. [Link]

  • Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • PrepChem.com. (n.d.). Preparation of N,N-dimethylaniline. [Link]

  • PMC. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • Sciencemadness Discussion Board. (2020, December 13). p-Nitroso-dimethylaniline. [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • Scribd. (n.d.). Preparation of P-Nitroaniline. [Link]

Sources

Troubleshooting poor solubility of "2-chloro-N,N-dimethyl-5-nitroaniline"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility challenges with 2-chloro-N,N-dimethyl-5-nitroaniline . This is a common issue with nitro-substituted anilines, particularly when the amine is fully alkylated (N,N-dimethyl). The loss of hydrogen bond donors (compared to the primary amine) combined with the high lattice energy driven by the nitro group creates a "solubility valley"—the compound is too lipophilic for aqueous media but often too crystalline for cold, non-polar solvents.

This guide provides a root-cause analysis and actionable protocols to overcome precipitation, "oiling out," and poor dissolution during synthesis or analysis.

Part 1: Physicochemical Profile (The "Why")

To troubleshoot, we must first understand the molecule's behavior in solution.

PropertyEstimated ValueTechnical Implication
LogP (Lipophilicity) ~2.8 – 3.2High. The compound is significantly hydrophobic. It will partition heavily into organic layers and precipitate instantly in water.
pKa (Conjugate Acid) ~0.5 – 1.0Very Low. The electron-withdrawing nitro group (meta to amine) and chloro group (ortho) drastically reduce the basicity of the nitrogen. Acidification will NOT significantly improve aqueous solubility because the salt is unstable and hydrolyzes readily.
H-Bond Donors 0Unlike the primary amine (2-chloro-5-nitroaniline), this molecule cannot donate hydrogen bonds. This reduces solubility in protic solvents like ethanol compared to its parent compound.
Crystal Lattice High EnergyNitro groups encourage strong intermolecular dipole-dipole stacking. Breaking this lattice requires significant energy (heat) or high-dielectric solvents.

Part 2: Troubleshooting Solubility (Q&A)

Q1: "I can't get the solid to dissolve in my reaction solvent (Methanol/Ethanol)."

Diagnosis: While alcohols are common solvents for anilines, the N,N-dimethyl substitution reduces interaction with the solvent. At room temperature, the crystal lattice energy dominates. Solution:

  • Switch to Aprotic Dipolar Solvents: Use DMF (Dimethylformamide) , DMSO , or NMP . These solvents interact strongly with the nitro group dipoles, breaking the lattice.

  • Temperature: You likely need to heat to >50°C to achieve significant solubility in alcohols.

  • Cosolvent Strategy: If you must use alcohol, add 10-20% DCM (Dichloromethane) or THF to disrupt the lattice.

Q2: "The compound 'oils out' instead of crystallizing during purification."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It happens when the compound is forced out of solution (supersaturation) at a temperature above its melting point in the solvent mixture. Solution:

  • Lower the Saturation Temperature: You are likely adding the anti-solvent (e.g., water) too fast or at too high a temperature.

  • Seed Crystals: You must provide a nucleation site. Without seeds, the compound aggregates as droplets (oil) rather than an ordered lattice.

  • Protocol: See Standard Operating Procedure 01 below.

Q3: "My HPLC peak is splitting or tailing, or the sample precipitates in the injector."

Diagnosis: Your sample diluent is incompatible with the mobile phase. If you dissolve in 100% DMSO and inject into a high-water mobile phase (e.g., 90% Water), the compound precipitates upon contact, causing blockages or ghost peaks. Solution:

  • Diluent: Use 50:50 Acetonitrile:Water (or Methanol:Water). If it won't dissolve, use 100% Acetonitrile.

  • Gradient: Ensure your starting gradient has at least 30-40% organic modifier. Do not start at 5% organic.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Recrystallization of 2-Chloro-N,N-dimethyl-5-nitroaniline

Use this protocol if your product is crude/dark or oiling out.

Solvent System: Ethanol (Solvent) + Water (Anti-solvent). Alternative: Ethyl Acetate + Hexanes (if water sensitivity is a concern).

  • Dissolution:

    • Place crude solid in a flask.

    • Add Ethanol (approx. 5 mL per gram).[1][2]

    • Heat to reflux (boiling). If not fully dissolved, add Ethanol in 1 mL increments until clear.

  • Clarification (Optional):

    • If black specks remain, perform a hot filtration through a pre-warmed glass frit.

  • Nucleation Point (Critical Step):

    • Remove from heat.[1] Let it cool slightly (to ~60°C).

    • Add Water dropwise with vigorous stirring.

    • Stop immediately when a faint, permanent turbidity (cloudiness) appears.

  • Seeding:

    • Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod.

  • Crystallization:

    • Allow to cool to room temperature slowly (over 1 hour). Do not use an ice bath yet.

    • Troubleshooting: If oil droplets form, reheat until clear and add slightly more Ethanol.

  • Collection:

    • Once thick crystals form, cool in an ice bath for 15 minutes.

    • Filter and wash with cold 50:50 Ethanol:Water.

SOP-02: Solubility Screening Workflow

Use this logic to select a solvent for reactions or formulation.

SolubilityLogic Start Start: Solid Compound Goal Define Goal Start->Goal Reaction Synthesis/Reaction Goal->Reaction Processing Analysis HPLC/NMR Analysis Goal->Analysis Testing TempHigh Can you heat >60°C? Reaction->TempHigh NMR Use DMSO-d6 or CDCl3 Analysis->NMR Structure HPLC Dissolve in ACN (Avoid 100% DMSO if possible) Analysis->HPLC Purity Solvent1 Use Toluene or Xylene (Good solubility hot) TempHigh->Solvent1 Yes (Reflux) Solvent2 Use DMF, DMSO, or NMP (High solubility, hard to remove) TempHigh->Solvent2 If Solvent 3 fails Solvent3 Use DCM or THF (Moderate solubility, easy removal) TempHigh->Solvent3 No (Room Temp)

Figure 1: Decision tree for solvent selection based on experimental goals. Note that chlorinated solvents (DCM) are excellent for this compound but often avoided in Green Chemistry applications.

Part 4: Data Reference Table

SolventSolubility RatingApplication Notes
Water InsolubleCauses immediate precipitation.
Ethanol/Methanol Low (Cold) / High (Hot)Ideal for recrystallization. Poor for room temp reactions.
Dichloromethane (DCM) HighBest for extraction/workup.
Ethyl Acetate ModerateGood for TLC and column chromatography.
DMSO / DMF Very HighUse for nucleophilic substitution reactions (SnAr).
Hexane / Heptane InsolubleUse as anti-solvent to force precipitation.

References

  • PubChem. 2-Chloro-5-nitroaniline (Parent Compound Data).[3] National Library of Medicine. Available at: [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvatochromism and solubility of nitro-anilines).
  • Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University.

Sources

Preventing over-nitration in the synthesis of nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Nitration & Oxidation in Aniline Derivatives Ticket ID: #NA-SYNTH-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

The Core Challenge: The Activation Paradox

Direct nitration of aniline is a classic synthetic trap. The amino group (


) is a powerful electron donor, making the benzene ring roughly 

times more reactive than benzene itself. This creates two critical failure modes:
  • Oxidative Destruction (Tarring): Nitric acid is not just a nitrating agent; it is a potent oxidant.[1] It attacks the electron-rich amino group, leading to polymerization and the formation of "aniline black" (tar), destroying the yield.

  • The Anilinium Trap (Meta-Substitution): To prevent oxidation, one might try using strong acid.[2] However, in concentrated sulfuric acid, aniline protonates to form the anilinium ion (

    
    ).[2] This ion is electron-withdrawing and meta-directing. You want para-nitroaniline, but you get meta-nitroaniline.
    

The Solution: We must "mask" the reactivity using a protecting group strategy.[2][3] This guide details the Acetylation-Nitration-Hydrolysis workflow, the industry standard for preventing over-nitration.

Standard Operating Procedure (SOP): The Protection Route

This protocol uses acetic anhydride to convert aniline to acetanilide.[2][4][5][6] This moderates the ring's reactivity (preventing dinitration) and sterically hinders the ortho positions (favoring para).[2][7][8]

Phase A: Protection (Acetylation)

Objective: Convert Aniline ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Acetanilide.
  • Dissolution: Dissolve aniline (1.0 eq) in glacial acetic acid.

    • Why: Solubilizes the amine and buffers the reaction.

  • Addition: Add acetic anhydride (1.1 eq) slowly with stirring.

    • Mechanism:[2][4][8][9][10][11] Nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride.

  • Quench: Pour into cold water. Acetanilide precipitates as a white solid.

    • Self-Validating Check: The product must be a white solid (MP ~113-114°C). If it is oily or colored, recrystallize from water before proceeding. Impurities here will cause tar later.

Phase B: Nitration (The Critical Step)

Objective: Acetanilide


p-Nitroacetanilide.[12][13]
  • Preparation: Dissolve dry acetanilide in glacial acetic acid. Cool to 0–5°C in an ice-salt bath.

    • Critical Control Point: Temperature must remain

      
      .[3] Higher temperatures increase the kinetic energy enough to overcome the activation energy for ortho substitution and dinitration.
      
  • Acid Mix: Prepare a separate mixture of Conc.

    
     and Fuming 
    
    
    
    (1:1 ratio). Cool this mixture before addition.
  • Addition: Add the acid mix dropwise . Monitor internal temperature.[14]

    • Causality: The amide group is still activating, but less so than the free amine.[8] It directs ortho/para. The bulky acetyl group blocks the ortho spots, pushing selectivity toward para (>90%).

  • Quench: Pour onto crushed ice. The yellow precipitate is p-nitroacetanilide.

Phase C: Deprotection (Hydrolysis)

Objective: p-Nitroacetanilide


p-Nitroaniline.[3][14]
  • Reflux: Heat the intermediate in 70%

    
     or dilute NaOH for 20-30 minutes.
    
  • Neutralization: If acid hydrolysis was used, neutralize with ammonia to precipitate the free amine.

    • Result: Bright yellow crystals of p-nitroaniline.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black, sticky tar. What happened?

Diagnosis: Oxidative Degradation. This occurs when the amino group is unprotected or the protection step failed. Nitric acid oxidized the nitrogen instead of nitrating the ring.

  • Fix: Verify the quality of your acetanilide intermediate. It must be white and dry. If you skipped the protection step, go back . Direct nitration is not viable for high-purity synthesis.

Q2: I am detecting significant amounts of dinitro- product (over-nitration).

Diagnosis: Thermal Runaway or Stoichiometry Error. Even with the protecting group, the ring is activated.

  • Fix 1 (Temperature): Ensure the addition of nitrating acid is performed at <10°C . The second nitration has a higher activation energy; keeping the system cold denies the energy needed for the second attack.

  • Fix 2 (Stoichiometry): Ensure you are using only a slight excess (1.05 eq) of nitric acid. Large excesses drive the thermodynamics toward the dinitro species.

Q3: Why am I getting the meta isomer?

Diagnosis: Deacetylation or Protonation. If your hydrolysis happens during nitration (due to heat or water presence), you generate free aniline. In the strong acid mix, this forms the anilinium ion.[2][3][15]

  • Mechanism:

    
     (Meta-director).[1][2]
    
  • Fix: Ensure all glassware is dry. Do not allow the nitration temperature to spike, which can cleave the amide bond prematurely.

Q4: Can I just use dilute nitric acid to avoid tar?

Diagnosis: Insufficient Electrophile Generation. Dilute


 contains water, which suppresses the formation of the nitronium ion (

). You need concentrated

to dehydrate nitric acid and generate the active electrophile.
  • Equation:

    
    
    

Data Summary: Reaction Conditions vs. Outcome

ParameterDirect Nitration (Aniline)Protected Nitration (Acetanilide)
Active Species Anilinium Ion (

)
Acetamido group (

)
Directing Effect Meta (dominant in strong acid)Para (major), Ortho (minor)
Oxidation Risk High (Tar formation)Low (Stable amide)
Polynitration UncontrolledControllable via Temp (<10°C)
Major Product m-nitroaniline + Tarp-nitroacetanilide

Visual Workflows

Figure 1: The Protection-Nitration Pathway

Caption: Step-by-step chemical pathway showing the masking of the amine, selective nitration, and removal of the mask.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Nitration cluster_2 Phase 3: Deprotection Aniline Aniline (Highly Reactive) Acetanilide Acetanilide (Moderated Reactivity) Aniline->Acetanilide Acetylation Ac2O + Acetic Anhydride NitroAcetanilide p-Nitroacetanilide (Major Isomer) Acetanilide->NitroAcetanilide EAS (Nitration) FinalProduct p-Nitroaniline (Target) NitroAcetanilide->FinalProduct Deprotection Conditions HNO3 / H2SO4 < 10°C Hydrolysis Hydrolysis (H+ or OH-)

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing yield and purity issues in nitroaniline synthesis.

DecisionTree Start Problem Detected IssueType Identify Issue Start->IssueType Tar Black Tar / Low Yield IssueType->Tar Meta Wrong Isomer (Meta) IssueType->Meta Poly Dinitro Products IssueType->Poly CheckProt Was Aniline Protected? Tar->CheckProt CheckAcid Did hydrolysis occur early? Meta->CheckAcid CheckTemp Temp > 10°C? Poly->CheckTemp ProtNo Protect -NH2 first (Acetylation) CheckProt->ProtNo No ProtYes Check Reagent Purity (Remove water) CheckProt->ProtYes Yes AcidYes Lower Nitration Temp Reduce Water content CheckAcid->AcidYes Yes TempYes Maintain < 5°C Use Ice-Salt Bath CheckTemp->TempYes Yes TempNo Check Stoichiometry (Reduce HNO3) CheckTemp->TempNo No

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard procedure for Acetylation and Nitration of amines).

  • BenchChem. Minimizing the formation of ortho and meta isomers in aniline nitration. (Troubleshooting specific isomer issues).

  • PubChem. Aniline - Safety and Hazards. (Data on oxidative risks and toxicity).

  • ChemistrySteps. Nitration of Aniline and Protecting Groups. (Mechanistic explanation of the anilinium ion vs. acetanilide).

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-N,N-Dimethyl-5-Nitroaniline

[1]

Topic: Process Chemistry & Scale-Up Troubleshooting Target Molecule: 2-Chloro-N,N-dimethyl-5-nitroaniline (CAS: Generic derivative class; specific isomer synthesis) Audience: Process Chemists, Scale-Up Engineers, R&D Scientists[1]

Introduction: The "Protonation Switch" Paradigm

Welcome to the Technical Support Center. This guide addresses the critical scale-up challenges for synthesizing 2-chloro-N,N-dimethyl-5-nitroaniline .

The synthesis of this molecule relies on a counter-intuitive mechanistic lever known as the "Protonation Switch." Unlike standard electrophilic aromatic substitutions where amino groups are strong ortho/para directors, this protocol requires the amine to act as a meta director.

The Core Technical Challenge: To place the nitro group at position 5 (meta to the amine, para to the chlorine), you must perform the nitration under conditions where the dimethylamino group is fully protonated (forming an ammonium species).

  • High Acidity (Target Pathway):

    
     directs meta.[1] The Chlorine atom directs para. Both directing effects reinforce Position 5 .
    
  • Low Acidity (Impurity Pathway): Free

    
     directs para.[1] This yields the unwanted 4-nitro  isomer.[1]
    

Module 1: Reaction Logic & Pathway Visualization

User Question:

"Why does my impurity profile shift towards the 4-nitro isomer when I increase the batch size?"

Technical Analysis:

In scale-up, mixing efficiency often drops, creating localized "hotspots" or zones of reagent depletion. If the local concentration of sulfuric acid drops (due to water generation from nitration) or if the temperature spikes (shifting the acid-base equilibrium), a fraction of the substrate reverts to the free amine form. The free amine reacts orders of magnitude faster than the protonated species, selectively forming the 4-nitro impurity.

Mechanism Diagram (DOT)

ReactionPathwayStart2-Chloro-N,N-dimethylanilineAcidConc. H2SO4(Protonation)Start->AcidProtonatedAmmonium Species(Meta-Director)Acid->ProtonatedpH < 0(Dominant)FreeAmineFree Amine(Ortho/Para-Director)Acid->FreeAmineLocal Heatingor Low AcidNitro5TARGET:5-Nitro IsomerProtonated->Nitro5+ HNO3(Reinforced by Cl)Nitro4IMPURITY:4-Nitro IsomerFreeAmine->Nitro4+ HNO3(Fast Reaction)

Figure 1: The "Protonation Switch" determines regioselectivity. Maintaining high acidity is crucial to avoid the red pathway.

Module 2: Scale-Up Protocol & Critical Parameters

User Question:

"What are the safety limits for dosing nitric acid at a 5kg scale?"

Technical Response:

Nitration is highly exothermic. At scale, the surface-area-to-volume ratio decreases, making heat removal the rate-limiting step.[1] You must transition from "Time-Based Dosing" to "Thermal-Response Dosing."[1]

Standard Operating Procedure (Scale-Up Adapted)

1. Preparation of the "Amine-Acid" Heel:

  • Step: Charge 98% Sulfuric Acid (H₂SO₄) to the reactor. Cool to 0–5°C.[2]

  • Step: Slowly dose 2-Chloro-N,N-dimethylaniline.

    • Caution: This dissolution is exothermic (Heat of Protonation).

    • Checkpoint: Ensure the solution is homogeneous. Any floating oil (free amine) will nitrate uncontrollably later.

2. The Nitration (The Critical Step):

  • Reagent: Use Fuming Nitric Acid (HNO₃) or Mixed Acid (H₂SO₄/HNO₃).

  • Dosing Strategy: Do not set a fixed time (e.g., "add over 1 hour"). Instead, slave the feed pump to the reactor temperature.

    • Set Point: < 10°C.[2]

    • Trip Point: If Temp > 15°C, Pump STOP.

  • Agitation: Maximize impeller speed (tip speed > 2 m/s) to prevent local acid starvation.

3. Quench & Workup:

  • Safety Rule: Always pour the Reaction Mixture into Ice/Water. NEVER add water to the reaction mixture.

  • Neutralization: Use NH₄OH or NaOH to pH 4–5 to precipitate the product.

    • Note: The product is less basic than the starting material due to the nitro group. It precipitates earlier.

Process Parameter Table
ParameterLab Scale (10g)Pilot Scale (5kg)Technical Rationale
H₂SO₄ Equivalents 5–8 vol8–10 volHigher thermal mass required to buffer exotherm at scale.[1]
Dosing Control DropwiseGravimetric + Thermal InterlockPrevents thermal runaway; ensures mixing limits are not exceeded.
Agitation Magnetic BarOverhead (Pitched Blade)Magnetic stirring is insufficient for viscous acid mixtures, leading to hotspots.
Quench Temp < 20°C< 25°C (External Cooling)High quench temps can hydrolyze the amide or degrade the nitro group.

Module 3: Troubleshooting Guide

User Question:

"I am seeing a 'tar' layer form during neutralization. What is it?"

Diagnostic Matrix
Symptom Probable Cause Corrective Action
High 4-Nitro Impurity Loss of Acidity: Water generated during reaction diluted the H₂SO₄, shifting equilibrium to free amine.[1]Increase H₂SO₄ volume or use Oleum (fuming sulfuric acid) to scavenge water.
Low Yield / Tarry Product Over-Nitration: Formation of dinitro species or oxidation of the ring.Check HNO₃ equivalents.[3] Ensure Temp < 10°C. High temps favor oxidation over substitution.
Exotherm Spike during Dosing Accumulation: Nitric acid was added faster than it reacted (induction period), followed by sudden reaction.STOP immediately. Restore cooling. Verify agitation. Restart dosing only when conversion matches addition (check by HPLC).
Sticky Precipitate Occluded Acid: Product precipitated too fast, trapping acid inside the crystals.Slower neutralization.[2] Digest the slurry (stir at 20°C for 1h) before filtration.

Module 4: Safety & Handling (E-E-A-T)

Warning: This synthesis involves Nitroaromatics and Strong Acids .[4]

  • Runaway Potential: The reaction is autocatalytic if intermediates accumulate. Never allow the reaction temperature to stall while dosing continues.

  • Toxicity: Nitroanilines are potent methemoglobinemia agents. They absorb through skin.[5]

    • PPE:[5][6] Double nitrile gloves, Tyvek suit, and full-face respirator (if powder handling).

  • Waste: The filtrate contains dilute acid and nitro-organics. Do not mix with acetone or organic solvents in the waste drum (Explosion Hazard).

References

  • Giffney, J. C., & Ridd, J. H. (1979). The nitration of the N,N-dimethylanilinium ion.[3] A new mechanism for catalysis by nitrous acid.[3] Journal of the Chemical Society, Perkin Transactions 2.[3] Link

    • Relevance: Establishes the mechanism of protonated amine nitration and the necessity of high acidity for meta-direction.[1]

  • Organic Syntheses, Coll. Vol. 2, p. 297 (1943). p-Nitrodimethylaniline (Contrast Protocol).Link

    • Relevance: Provides the baseline "standard" protocol for para-nitration, serving as the negative control for this specific meta-directed synthesis.
  • Sigma-Aldrich. Safety Data Sheet: 5-Chloro-2-nitroaniline (Isomer Analog).[1]Link

    • Relevance: Authoritative source for handling chloro-nitro-aniline derivatives and toxicity data.[1]

  • ChemicalBook. Preparation of 5-Chloro-2-nitroaniline (Process Analog).Link

    • Relevance: Industrial context for the chlorination/nitration sequence and workup procedures.[7]

"2-chloro-N,N-dimethyl-5-nitroaniline" storage and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for 2-chloro-N,N-dimethyl-5-nitroaniline .[1] It is designed to troubleshoot specific stability issues, optimize storage conditions, and provide remedial protocols for researchers working with this intermediate.

CAS Registry Number: 17815-97-3 (Generic analog reference: 6283-25-6 for parent amine) Chemical Formula: C₈H₉ClN₂O₂ Molecular Weight: 200.62 g/mol [1]

Module 1: Critical Storage Protocols

Q: My compound arrived as a bright yellow powder. Two months later, it has turned dark orange/brown. Is it still usable?

A: A color shift from bright yellow to dark orange or brown typically indicates photolytic degradation or surface oxidation . Nitroanilines are chromophores with high sensitivity to UV-VIS radiation.[1]

  • The Mechanism: Photon absorption by the nitro group (

    
    ) can trigger radical formation or rearrangement to nitroso species. Additionally, the electron-rich dimethylamino group (
    
    
    
    ) is susceptible to slow oxidation (N-oxide formation) if exposed to air.[1]
  • Verdict: If the color change is superficial (crust only), the bulk material may still be pure. Perform a Thin Layer Chromatography (TLC) check (See Module 3). If the shift is uniform throughout, repurification is required.

Q: What are the absolute "Gold Standard" storage conditions?

To maximize shelf-life (>2 years), you must mitigate three degradation vectors: Hydrolysis , Photolysis , and Thermal Decomposition .

ParameterRecommendationScientific Rationale
Temperature 2–8°C (Refrigerated) Reduces the kinetic rate of spontaneous denitration or hydrolysis.[1]
Atmosphere Argon or Nitrogen Displaces oxygen to prevent N-oxidation of the tertiary amine; prevents moisture ingress.[1]
Container Amber Glass + Parafilm Amber glass blocks UV light (<400 nm). Parafilm creates a secondary moisture barrier.
Desiccant Required The chlorine atom at position 2 is activated by the para-nitro group, making it susceptible to nucleophilic attack by water (hydrolysis) over time.

Module 2: Stability & Reactivity Logic

Q: Why is this specific isomer prone to hydrolysis?

A: The instability arises from the specific substitution pattern on the benzene ring.

  • Electronic Activation: The nitro group (

    
    ) at position 5 is a strong electron-withdrawing group (EWG).
    
  • Positional Effect: The chlorine atom (

    
    ) is at position 2. Relative to the nitro group at position 5, these are in a para relationship (1,4-relationship).
    
  • Consequence: The nitro group pulls electron density away from the carbon bonded to the chlorine. This activates the C-Cl bond toward Nucleophilic Aromatic Substitution (S_NAr) . Even atmospheric moisture (

    
    ) can act as a nucleophile over long periods, slowly displacing the chlorine to form the corresponding phenol derivative.
    
Visualization: Degradation Pathways

The following diagram illustrates the two primary degradation risks: Hydrolysis (S_NAr) and Photolysis.

DegradationPathways Compound 2-chloro-N,N-dimethyl- 5-nitroaniline (Intact) HydrolysisProd Hydrolysis Product (2-hydroxy-N,N-dimethyl- 5-nitroaniline) Compound->HydrolysisProd SNAr Mechanism (Cl displaced by OH) PhotoProd Photolytic Degradants (Azo/Azoxy dimers) Compound->PhotoProd Radical Coupling Moisture Moisture (H₂O) + Heat/Time Moisture->HydrolysisProd UV UV Light (λ < 400nm) UV->PhotoProd HCl HCl (Byproduct) HydrolysisProd->HCl

Module 3: Troubleshooting & Re-purification

Q: How do I validate purity before using it in a reaction?

A: Do not rely solely on melting point, as oxidation byproducts often have similar melting ranges. Use this self-validating TLC protocol.

Standardized TLC Protocol:

  • Mobile Phase: Hexanes : Ethyl Acetate (8:2 v/v).

  • Sample Prep: Dissolve 5 mg in 1 mL Dichloromethane (DCM).

  • Visualization:

    • UV (254 nm): Main spot (Product).

    • Naked Eye: Yellow spot.

    • Iodine Stain: Check for non-UV active impurities (often aliphatic degradation products).

  • Interpretation:

    • Single Spot (Rf ~0.6): Pure.[2]

    • Spot at Baseline: Salt formation or hydrolyzed phenol (polar).

    • Spot near Solvent Front: De-chlorinated byproduct (rare).

Q: The compound is degraded (purity <90%). Can I salvage it?

A: Yes. Recrystallization is effective because the impurities (phenols/oxides) have significantly different solubility profiles.

Recrystallization Protocol:

  • Solvent Choice: Ethanol (95%) or Methanol.

  • Dissolution: Place crude solid in a flask. Add minimum boiling solvent until dissolved.

    • Note: If dark insoluble particles remain, filter hot through a glass frit (do not use filter paper, as nitro compounds can adsorb).

  • Cooling: Allow to cool slowly to Room Temperature (RT), then place in an ice bath (0°C) for 1 hour.

  • Collection: Filter the bright yellow needles. Wash with cold Hexane to remove surface oily residues.

  • Drying: Vacuum dry at RT. Do not heat above 40°C during drying to prevent thermal stress.

Module 4: Safety & Handling (E-E-A-T)

Q: Are there specific safety hazards beyond standard "Irritant"?

A: Yes. As a nitroaniline derivative, this compound poses specific toxicological risks that are often underestimated.

  • Absorption Warning: Nitroanilines are readily absorbed through intact skin. They are methemoglobinemia inducers—they oxidize hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), reducing blood oxygen transport.
  • PPE Requirement: Double nitrile gloves are mandatory. If handling >1g, use a sleeve protector to prevent wrist exposure.

  • Incompatibility: Never store near strong reducing agents (hydrides) or strong acids . Acidic conditions can protonate the amine, altering its reactivity, while reducing agents can violently reduce the nitro group to an amine or hydrazine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22806, 2-Chloro-5-nitroaniline.[1] Retrieved from [Link] (Analogous structure data).

  • NIST Chemistry WebBook. 2-Chloro-N,N-dimethyl-4-nitroaniline Gas Phase Spectrum. Retrieved from [Link] (Spectral data for isomer comparison).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Significance of Isomeric Differentiation

Nitroaniline, a cornerstone molecule in the synthesis of dyes, pharmaceuticals, and corrosion inhibitors, exists as three distinct isomers: ortho-(2-), meta-(3-), and para-(4-).[1][2] The seemingly subtle shift in the position of the nitro (-NO₂) group relative to the amino (-NH₂) group profoundly alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall stereochemistry.[1] These structural nuances manifest as unique spectroscopic signatures, providing a powerful toolkit for their differentiation and characterization. For researchers in materials science and drug development, a comprehensive understanding of these spectroscopic differences is not merely academic; it is a prerequisite for predicting reactivity, ensuring purity, and optimizing synthetic pathways.[3]

This guide provides an in-depth comparative analysis of the spectroscopic properties of nitroaniline isomers, focusing on UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of the observed spectral variations and provide detailed, field-tested experimental protocols to empower researchers to confidently distinguish between these crucial isomers.

I. UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. In nitroaniline isomers, the key electronic feature is the intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group, mediated by the π-system of the benzene ring.[4][5] The efficiency of this charge transfer is highly dependent on the relative positions of the two functional groups, leading to distinct absorption maxima (λmax).

Causality of Spectral Differences:
  • p-Nitroaniline: Exhibits the most efficient charge transfer due to the direct conjugation and alignment of the donor and acceptor groups across the benzene ring.[1] This results in a significant bathochromic (red) shift, meaning it absorbs light at a longer wavelength (lower energy).[4][5]

  • o-Nitroaniline: While conjugation exists, the proximity of the amino and nitro groups can lead to steric hindrance, slightly disrupting the planarity and reducing the efficiency of charge transfer compared to the para isomer. Additionally, strong intramolecular hydrogen bonding between the -NH₂ and -NO₂ groups stabilizes the ground state, requiring more energy for excitation.[6][7] This typically results in a primary absorption band at a shorter wavelength than p-nitroaniline.

  • m-Nitroaniline: The meta positioning prevents direct through-conjugation between the amino and nitro groups. The electronic communication is primarily through the weaker inductive effect.[3] Consequently, the charge transfer is least efficient, requiring higher energy for excitation and resulting in a λmax at the shortest wavelength among the three isomers.

Experimental Data Summary:
Isomerλmax (in Ethanol)Molar Absorptivity (ε)Key Electronic Transition
o-Nitroaniline~282 nm, ~412 nm[1]Variesπ → π* and ICT
m-Nitroaniline~251 nm, ~357 nm[1]Variesπ → π* and ICT
p-Nitroaniline~373 nm[8]~13,500 L·mol⁻¹·cm⁻¹[8]Intramolecular Charge Transfer (ICT)

Note: λmax and ε values can vary depending on the solvent due to solvatochromic effects.[9][10]

Experimental Protocol: UV-Vis Spectroscopy of Nitroaniline Isomers

This protocol outlines the steps for obtaining the UV-Vis absorbance spectrum for a nitroaniline isomer.

Materials and Equipment:

  • Nitroaniline isomer (analytical grade)

  • Spectroscopic grade ethanol

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of the nitroaniline isomer and dissolve it in spectroscopic grade ethanol to prepare a 1 mM stock solution.[8]

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 10-20 µM) from the stock solution to ensure the absorbance falls within the optimal range of the spectrophotometer (typically 0.2 - 1.0 a.u.).[8]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable baseline.[8]

    • Set the wavelength scan range from 200 to 500 nm.[8]

    • Set the scan speed and a slit width of 2.0 nm.[7]

  • Baseline Correction: Fill two quartz cuvettes with the pure ethanol. Place them in the reference and sample holders and run a baseline scan to correct for any absorbance from the solvent and cuvettes.[8]

  • Sample Measurement:

    • Empty the sample cuvette, rinse it with a small amount of the nitroaniline working solution, and then fill it.

    • Place the sample cuvette in the sample holder and run the absorbance scan.[8]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).[8]

    • Record the absorbance value at λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is absorbance, c is molar concentration, and l is the cuvette path length (1 cm).[8]

Visualization: UV-Vis Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Stock Prepare 1 mM Stock Solution in Ethanol Prep_Work Dilute to 10-20 µM Working Solution Prep_Stock->Prep_Work Measure Measure Sample Absorbance (200-500 nm) Prep_Work->Measure Spectro Warm-up Spectrophotometer (30 min) Baseline Run Baseline Correction (Ethanol vs. Ethanol) Spectro->Baseline Baseline->Measure Identify_Lambda Identify λmax Measure->Identify_Lambda Calc_Epsilon Calculate Molar Absorptivity (ε) using Beer-Lambert Law Identify_Lambda->Calc_Epsilon caption Experimental workflow for UV-Vis spectroscopic analysis.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

II. Infrared Spectroscopy: Unveiling Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule.[11][12] The positions of the amino (-NH₂) and nitro (-NO₂) groups in the nitroaniline isomers significantly influence the vibrational characteristics of the N-H and N-O bonds, primarily due to differences in hydrogen bonding.

Causality of Spectral Differences:
  • o-Nitroaniline: The defining feature is the presence of strong intramolecular hydrogen bonding between one of the N-H protons of the amino group and an oxygen atom of the adjacent nitro group.[6][7] This interaction weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber compared to the other isomers.

  • p-Nitroaniline: Lacks intramolecular hydrogen bonding due to the large distance between the functional groups. Instead, it readily forms intermolecular hydrogen bonds with neighboring molecules in the solid state.[6][13] This leads to broader and often different N-H stretching frequencies compared to the isolated intramolecular bonds in the ortho isomer.

  • m-Nitroaniline: Similar to the para isomer, it cannot form intramolecular hydrogen bonds. It engages in intermolecular hydrogen bonding, and its spectral features for the N-H stretch will be distinct from the intramolecularly bonded ortho isomer.

The stretching frequencies of the nitro group are also affected. The nitro group has symmetric and asymmetric stretching modes. The electronic environment created by the amino group's position influences the bond order of the N-O bonds, causing slight shifts in these frequencies among the isomers.

Experimental Data Summary:
IsomerN-H Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)
o-Nitroaniline~3380, 3490[1]~1510[1]~1340[1]
m-Nitroaniline~3350, 3450[1]~1530[1]~1350[1]
p-Nitroaniline~3350, 3470[1]~1500[1]~1330[1]

Note: Values are approximate and can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or solution).

Experimental Protocol: FT-IR Spectroscopy of Nitroaniline Isomers

This protocol describes the acquisition of an FT-IR spectrum for a solid nitroaniline sample using the KBr pellet method.

Materials and Equipment:

  • Nitroaniline isomer (dry)

  • Potassium bromide (KBr), spectroscopic grade, desiccated

  • Agate mortar and pestle

  • Pellet press

  • Fourier Transform Infrared (FTIR) spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the nitroaniline isomer with approximately 100-200 mg of dry KBr powder in an agate mortar.[14] The mixture should be homogenous and have a fine, powder-like consistency.

    • Transfer the mixture to the pellet press die.

    • Apply pressure according to the manufacturer's instructions to form a thin, transparent, or translucent pellet.

  • Spectrometer Setup:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Measurement:

    • Place the KBr pellet in the sample holder within the spectrometer.

    • Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.[14]

  • Data Analysis:

    • Identify the characteristic absorption bands for the N-H and NO₂ stretching vibrations.[14]

    • Compare the peak positions to reference spectra to confirm the isomer's identity.

Visualization: Isomeric Hydrogen Bonding

Caption: Intra- vs. Intermolecular hydrogen bonding.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The electron-withdrawing nitro group and electron-donating amino group create distinct electronic environments for the aromatic protons and carbons, resulting in unique chemical shifts and splitting patterns for each isomer.

Causality of Spectral Differences:

The chemical shift of an aromatic proton is highly sensitive to the electron density at its position.

  • The electron-withdrawing -NO₂ group deshields nearby protons (shifts them downfield to higher ppm).

  • The electron-donating -NH₂ group shields nearby protons (shifts them upfield to lower ppm).

  • p-Nitroaniline: Due to its high degree of symmetry, it exhibits a simplified ¹H NMR spectrum, typically showing two doublets corresponding to the two sets of equivalent aromatic protons.[1]

  • o-Nitroaniline: Lacks symmetry, and thus all four aromatic protons are chemically distinct, leading to a more complex spectrum with four signals, each exhibiting coupling to its neighbors.

  • m-Nitroaniline: Also lacks symmetry, resulting in four distinct signals for the aromatic protons. The splitting patterns and chemical shifts will be different from the ortho isomer due to the different relative positions of the substituents.

Similar principles apply to ¹³C NMR, where the carbons directly attached to the nitro and amino groups, as well as the other aromatic carbons, show characteristic chemical shifts based on the electronic effects of the substituents.

Experimental Data Summary (¹H NMR):
IsomerAromatic Proton Chemical Shifts (δ, ppm in CDCl₃)Multiplicity
o-Nitroaniline~6.7-8.2[1]Complex multiplets[1]
m-Nitroaniline~6.8-7.8[1]Complex multiplets[1]
p-Nitroaniline~6.6 (d, 2H), ~8.1 (d, 2H)[1]Doublets[1]

Note: Chemical shifts are approximate and can vary with the solvent and spectrometer frequency.

Experimental Protocol: ¹H NMR Spectroscopy of Nitroaniline Isomers

This protocol details the steps for acquiring a high-resolution ¹H NMR spectrum.

Materials and Equipment:

  • Nitroaniline isomer

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube

  • High-resolution NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the nitroaniline isomer in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[14] Ensure the solid is fully dissolved.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.[14]

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve 5-10 mg Isomer in ~0.6 mL Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into NMR Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Integrate Integrate Peaks Phase->Integrate Assign Assign Chemical Shifts (δ) & Analyze Coupling (J) Integrate->Assign caption Workflow for NMR spectral acquisition and analysis.

Caption: Workflow for NMR spectral acquisition and analysis.

IV. Conclusion: A Multi-faceted Approach to Isomer Identification

The spectroscopic differentiation of nitroaniline isomers is a clear illustration of structure-property relationships at the molecular level. UV-Vis spectroscopy reveals differences in electronic conjugation, IR spectroscopy highlights the critical role of intra- versus intermolecular hydrogen bonding, and NMR spectroscopy provides an unambiguous map of the chemical environment of each atom. By employing these techniques in a complementary fashion, researchers can unequivocally identify and characterize ortho-, meta-, and para-nitroaniline, ensuring the integrity of their research and the quality of their products. This guide serves as a foundational resource, grounded in established principles and validated protocols, to aid scientists in navigating the nuances of isomeric analysis.

References

  • There is a large difference in the melting points of o-nitoaniline and p-nitroaniline. Why? Study.com. Available at: [Link]

  • Millefiori, S., Favini, G., Millefiori, A., & Grasso, D. (1977). Electronic spectra and structure of nitroanilines. Spectrochimica Acta Part A: Molecular Spectroscopy, 33(1), 21-27. Available at: [Link]

  • Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. ACS Publications. Available at: [Link]

  • Exp 8 - Infrared Spectroscopy. University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Which is more acidic, o Nitro aniline or p Nitro aniline? Can hydrogen bonding occur in o Nitro aniline and if yes, then why does it not affect its acidity? Quora. Available at: [Link]

  • Surface-Enhanced Vibrational and TPD Study of Nitroaniline Isomers. ACS Publications. Available at: [Link]

  • Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. Available at: [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace. Available at: [Link]

  • Experiment 11 — Infrared Spectroscopy. Swarthmore College, Department of Chemistry & Biochemistry. Available at: [Link]

  • Surface-Enhanced Vibrational and TPD Study of Nitroaniline Isomers. ACS Publications. Available at: [Link]

  • Nitroaniline: Common isomers, structure, synthesis and applications | Blog. Chempanda. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Solved In UV/VIS spectra ,why meta-nitroaniline more stable. Chegg. Available at: [Link]

  • 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC. Available at: [Link]

  • Typical spectrum of the individual nitroaniline isomers (concentration...). ResearchGate. Available at: [Link]

  • Intermolecular hydrogen bonding in NLO. Theoretical analysis of the nitroaniline and HF cases. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • IR Spectroscopy Tutorial. Organic Chemistry at CU Boulder. Available at: [Link]

  • Infrared Spectroscopy. MSU chemistry. Available at: [Link]

  • Amine. Wikipedia. Available at: [Link]

  • 4-Nitroaniline – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Determination of meta-, para- and ortho-Nitroanilines using Spectrophotometric and Thermal Gradient Chromatographic Methods. Zenodo. Available at: [Link]

  • FT-IR spectra of p-nitroaniline (a) control and (b) treated. ResearchGate. Available at: [Link]

  • Hydrogen bond strengthening between o-nitroaniline and formaldehyde in electronic excited states: A theoretical study. PubMed. Available at: [Link]

  • Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. The Royal Society of Chemistry. Available at: [Link]

  • Solved Sample name: p-nitroaniline NMR solvent: 1H NMR. Chegg. Available at: [Link]

  • Compare the basic strengths of ortho, meta and para isomers of nitroaniline and predict the decreasing order of basicity. Allen. Available at: [Link]

  • UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. ResearchGate. Available at: [Link]

  • 4-Nitroaniline | C6H6N2O2 | CID 7475. PubChem - NIH. Available at: [Link]

  • Typical spectrum of the individual nitroaniline isomers at pH 7.0. ResearchGate. Available at: [Link]

  • UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... ResearchGate. Available at: [Link]

  • The UV–Vis spectra of o-nitroaniline at various reaction times in a... ResearchGate. Available at: [Link]

Sources

Comparative Reactivity & Physicochemical Profiling of Substituted N,N-Dimethyl-nitroanilines

[1]

Executive Summary: The Electronic Push-Pull & Steric Dynamics

In drug development and dye chemistry, N,N-dimethyl-nitroanilines (NDMAs) serve as critical model systems for understanding how substituent positioning dictates metabolic fate and chemical reactivity.

The core reactivity of these molecules is governed by the competition between Intramolecular Charge Transfer (ICT) and Steric Inhibition of Resonance (SIR) . While the nitro group (


1
  • Para-isomer (p-NDMA): Defines the "Push-Pull" archetype. Maximum conjugation, high dipole moment, and strong resistance to oxidation.

  • Meta-isomer (m-NDMA): Decoupled resonance. Reactivity is driven by inductive electron withdrawal.[2]

  • Ortho-isomer (o-NDMA): The "Twisted" anomaly. Steric clash forces the

    
     group out of planarity, breaking conjugation and drastically altering metabolic stability and basicity.
    

Structural & Physicochemical Profiling

The following table summarizes the comparative properties driven by these electronic effects. Note the distinct behavior of the ortho isomer due to the SIR effect.

Table 1: Comparative Physicochemical Properties
Propertyp-NDMA (Para) m-NDMA (Meta) o-NDMA (Ortho) Mechanistic Driver
Geometry Planar (Conjugated)PlanarTwisted (

)
Steric Inhibition of Resonance (SIR)
Electronic Nature Strong ICT (Push-Pull)Inductive WithdrawalLocalized Lone PairResonance vs. Sterics

(UV-Vis)
~390–420 nm (Yellow/Red)~250–260 nm~250–270 nm (Hypsochromic)Loss of conjugation in ortho shifts absorption to UV.
Basicity (

of conj. acid)
~1.0 (Very Weak)~2.5 (Weak)> 4.0 (Moderate) Delocalization reduces basicity in para; Twist restores basicity in ortho.
Dipole Moment High (~6.9 D)Moderate (~5.0 D)Low (~4.0 D)Vector addition of dipoles & conjugation distance.
Visualizing the "Twist" (Steric Inhibition of Resonance)

The ortho isomer's reactivity is defined by its inability to achieve planarity. The following diagram illustrates how steric bulk forces the dimethylamino group to rotate, breaking the

SIR_Mechanismcluster_0Para-NDMA (Planar)cluster_1Ortho-NDMA (Twisted)node_pN-Lone Pair|| Parallel to Ring ||(Strong Conjugation)Steric_ClashSteric Clash(Me vs Oxygen)node_p->Steric_ClashAdd Ortho NO2node_oN-Lone Pair_|_ Perpendicular _|_ (Conjugation Broken)Steric_Clash->node_oBond Rotation(Relieves Strain)

Figure 1: Mechanism of Steric Inhibition of Resonance (SIR). In the ortho isomer, the steric clash between the nitro oxygens and the N-methyl groups forces bond rotation, decoupling the resonance pathway.

Metabolic Stability: Oxidative N-Demethylation

For drug development professionals, the rate of N-demethylation is a critical ADME parameter. This reaction is typically catalyzed by Cytochrome P450 (CYP450) enzymes via a Single Electron Transfer (SET) mechanism.[3]

Reactivity Hierarchy

Fastest Metabolism


 Slowest Metabolism
  • Unsubstituted N,N-Dimethylaniline: Electron-rich, easy to oxidize (

    
     is low).
    
  • o-NDMA: The "twist" prevents the

    
     group from withdrawing electron density via resonance. The Nitrogen lone pair remains localized and electron-rich, facilitating the initial SET step.
    
  • m-NDMA: Inductive withdrawal lowers electron density, slowing the reaction.

  • p-NDMA: Strong resonance withdrawal significantly stabilizes the molecule, raising the oxidation potential. It is the most metabolically stable isomer.

Pathway Diagram: CYP450 Mediated Oxidation

Metabolic_PathwaySubstrateSubstitutedN,N-DimethylanilineRadicalCatRadical Cation[Ph-NMe2]•+Substrate->RadicalCatP450 (FeO)3+-1e- (SET Step)Rate Limiting for p-NDMAC_RadicalC-Centered RadicalPh-N(Me)=CH2•RadicalCat->C_RadicalH+ Abstraction(Deprotonation)IminiumIminium IonPh-N(Me)=CH2+C_Radical->Iminium-1e- (Oxidation)ProductN-Methylaniline+ FormaldehydeIminium->ProductHydrolysis (+H2O)

Figure 2: Oxidative N-demethylation pathway. Electron-withdrawing groups (like p-NO2) hinder the first SET step, increasing metabolic stability.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Kinetic Assessment of N-Demethylation (Microsomal Stability)

Objective: Quantify the metabolic half-life (


Reagents:

  • Pooled Liver Microsomes (human or rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard: Propranolol or Diclofenac.

Workflow:

  • Pre-incubation: Mix 490 µL of microsome solution (0.5 mg/mL final protein conc) with 5 µL of test compound (1 µM final conc) in buffer. Equilibrate at 37°C for 5 min.

    • Why: Ensures temperature stability and protein binding equilibrium before reaction start.

  • Initiation: Add 50 µL of NADPH regenerating system.

    • Control: Run a parallel "minus-NADPH" control to rule out chemical instability.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

    • Mechanistic Check: Cold ACN precipitates proteins and stops enzymatic activity instantly.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor the transition for the parent (loss of -15 Da is not sufficient; monitor parent disappearance).

Data Processing: Plot



  • Expected Result:

    
    .
    
Protocol B: Spectroscopic Determination of (Hammett Validation)

Objective: Determine the basicity of the nitrogen lone pair to confirm steric inhibition of resonance.

Methodology:

  • Preparation: Prepare 50 µM solutions of the NDMA isomer in buffers ranging from pH 1.0 to 7.0 (0.5 pH unit increments).

  • Scan: Record UV-Vis spectra (200–500 nm).

  • Observation:

    • p-NDMA: Will show a dramatic shift from yellow (

      
       nm, neutral) to colorless (
      
      
      nm, protonated) only at very low pH (< 1.0).
    • o-NDMA: Will protonate at higher pH (closer to 4.0-5.0) because the lone pair is not conjugated with the nitro group.

  • Calculation: Plot Absorbance at

    
     vs. pH. The inflection point is the 
    
    
    .

References

  • Mechanistic Basis of N-Demethylation: Guengerich, F. P., & Macdonald, T. L. (1990). Mechanisms of cytochrome P-450 catalysis. FASEB Journal, 4(8), 2453–2463. Link

  • Steric Inhibition of Resonance (Classic Study): Wepster, B. M. (1958). Steric Effects on Mesomerism. Progress in Stereochemistry, 2, 99-156. (Foundational text on the twisting of nitroanilines).
  • Hammett Correlations in Oxidation: Baciocchi, E., et al. (2003). Electron Transfer vs Hydrogen Atom Transfer in the Oxidation of N,N-Dimethylanilines. Journal of the American Chemical Society, 125(52), 16444–16454. Link

  • Physicochemical Properties of Nitroanilines: Basu, S. (2017). Solvatochromism and intramolecular charge transfer in p-nitro-N,N-dimethylaniline. Journal of Molecular Liquids, 225, 388-394.

Validating the structure of "2-chloro-N,N-dimethyl-5-nitroaniline" by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

In the structural characterization of polysubstituted benzenes, specifically 2-chloro-N,N-dimethyl-5-nitroaniline , researchers face a critical ambiguity that standard spectroscopic methods often fail to resolve definitively: Steric Inhibition of Resonance .

While the primary amine analogue (2-chloro-5-nitroaniline) is known to be nearly planar due to strong push-pull conjugation [1], the introduction of the N,N-dimethyl group at the 1-position creates a significant steric clash with the ortho-chloro substituent at the 2-position. This interaction forces the dimethylamino group to rotate out of the aromatic plane, decoupling the nitrogen lone pair from the


-system.

This guide validates why Single Crystal X-ray Diffraction (SC-XRD) is the mandatory gold standard for this molecule, outperforming NMR and MS in resolving three specific structural uncertainties:

  • Regiochemistry: Confirming the 1,2,5-substitution pattern against potential isomers (e.g., 2-chloro-4-nitro).

  • Torsion Angles: Quantifying the twist of the

    
     group (
    
    
    
    torsion).
  • Intermolecular Packing: Identifying if the loss of H-bond donors (vs. primary amine) alters the crystal lattice stability.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following analysis objectively compares SC-XRD against high-field NMR (600 MHz) and High-Resolution Mass Spectrometry (HRMS) for this specific compound.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (Gold Standard) 1D/2D NMR (

H,

C, NOESY)
HRMS (ESI/APCI)
Structural Certainty Absolute (3D Coordinates) Inferential (Connectivity based)Elemental Composition Only
Stereochemistry Direct measurement of Torsion AnglesIndirect (via coupling/NOE)N/A
Steric Analysis Quantifies "Twist" (e.g.,

)
Qualitative (Chemical Shift perturbation)N/A
Sample State Solid (Single Crystal required)Solution (

, DMSO-

)
Gas/Ion Phase
Ambiguity Risk Low (unless twinned/disordered)High (Quaternary carbons have no coupling)High (Isomers have identical mass)
Time to Result 2–24 Hours (Source dependent)10–30 Minutes< 5 Minutes
Why Alternatives Fail for This Molecule
  • The NMR Blind Spot: In 2-chloro-N,N-dimethyl-5-nitroaniline, the carbons at positions 1, 2, and 5 are quaternary. In

    
    C NMR, these appear as singlets. While HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity, it cannot definitively prove the spatial orientation of the dimethylamino group relative to the chlorine. Furthermore, if the rotation is slow on the NMR timescale, broadened peaks may obscure data.
    
  • The Isomer Problem: Nitration of 2-chloro-N,N-dimethylaniline could theoretically yield the 4-nitro or 5-nitro isomer. Both have similar scalar coupling patterns (two aromatic doublets and a singlet, or similar). SC-XRD distinguishes these immediately by electron density mapping.

Experimental Protocol: Validated Workflow

This protocol is designed to ensure high-quality data collection for a chlorinated, nitro-aromatic compound.

Phase 1: Crystal Growth (The Critical Step)

The bulky dimethyl and chloro groups likely reduce lattice energy compared to the primary amine (which forms H-bond networks).

  • Method: Slow Evaporation at Constant Temperature (

    
    C).
    
  • Solvent System: Ethanol/Acetone (1:1 v/v) or Dichloromethane/Hexane (Layering).

  • Rationale: The nitro group is polar, while the chloro/methyl groups are lipophilic. A mixed solvent system balances solubility to prevent rapid precipitation (powder) and encourage nucleation (single crystals).

Phase 2: Data Collection Strategy
  • Radiation Source: Molybdenum (

    
    , 
    
    
    
    Å).[1]
    • Why: Chlorine atoms absorb Copper (

      
      ) radiation significantly, leading to absorption errors. Mo reduces this absorption and allows for higher resolution data (
      
      
      
      Å or better).
  • Temperature: 100 K (Cryostream).

    • Why: Cooling freezes the rotation of the terminal methyl groups on the

      
      , reducing thermal ellipsoids and disorder.
      
Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) [2].[2]

  • Disorder Handling: The nitro group (

    
    ) often exhibits rotational disorder. If electron density is smeared, apply a split-position model (e.g., PART 1 / PART 2 in SHELX) with occupancy refinement.
    

Visualization of the Validation Logic

The following diagrams illustrate the decision pathway and the experimental workflow.

ValidationWorkflow Synthesized Crude Product (2-Cl-N,N-Me2-5-NO2-aniline) Recryst Recrystallization (EtOH/Acetone) Synthesized->Recryst Screening Microscopy Screening (Polarized Light) Recryst->Screening XRD SC-XRD Data Collection (Mo Source, 100K) Screening->XRD Single Crystal Found Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (SHELXL) Solve->Refine Check Validation (CheckCIF / PLATON) Refine->Check

Figure 1: The definitive workflow for converting crude synthetic product into validated crystallographic data.

StructuralLogic Problem Structural Ambiguity: Is N(Me)2 Planar or Twisted? Hypothesis1 Hypothesis A: Planar (Conjugated) Problem->Hypothesis1 Hypothesis2 Hypothesis B: Twisted (Steric Clash) Problem->Hypothesis2 Method SC-XRD Analysis (Torsion Angle Measurement) Hypothesis1->Method Hypothesis2->Method Result1 Torsion < 15° (High Conjugation) Method->Result1 Observed Result2 Torsion > 40° (Steric Inhibition) Method->Result2 Observed Implication1 Contradicts Steric Theory (Check Packing Forces) Result1->Implication1 Implication2 Validates Structure (Explains NMR Shifts) Result2->Implication2

Figure 2: Logic flow for determining the steric impact of the ortho-chloro substituent.

Expected Data & Interpretation

When analyzing the solved structure, focus on these three specific geometric parameters. These values serve as the "fingerprint" of the molecule's identity.

A. The "Twist" Angle (Torsion)
  • Parameter: Torsion angle

    
     (
    
    
    
    ).
  • Expectation: unlike the primary amine (

    
    ), which is planar (
    
    
    
    ) [3], the
    
    
    group will likely show a twist of
    
    
    to
    
    
    .
  • Significance: This confirms that the lone pair on Nitrogen is not fully participating in resonance with the nitro group, explaining why the UV-Vis absorption maximum (

    
    ) might be blue-shifted (hypsochromic shift) compared to the planar analogue.
    
B. Bond Lengths (Electronic Effects)
  • 
    :  Expect a length of 1.40–1.43 Å . If the molecule is twisted, this bond will be longer (more single-bond character) than in a planar aniline (typically ~1.37 Å).
    
  • 
    :  Typical length is 1.73–1.75 Å .
    
  • 
    :  Typical length is 1.46–1.48 Å .
    
C. Intermolecular Interactions
  • Halogen Bonding: Look for

    
     interactions.
    
  • 
     Stacking:  Due to the twist, "face-to-face" stacking may be disrupted. Expect "edge-to-face" or offset stacking arrangements.
    

References

  • CCDC (Cambridge Crystallographic Data Centre). Structure of 2-chloro-5-nitroaniline (Refcode: XIVQOA). [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Zaman, A., et al. (2009).[1] "2-Chloro-5-nitroaniline."[1][3][4][5][6] Acta Crystallographica Section E, 65(6), o1417. [Link]

Sources

Comparative Analysis of Synthetic Routes to Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted nitroanilines are critical intermediates in the synthesis of p-phenylenediamines (antioxidants), azo dyes, and API scaffolds. Their synthesis is often deceptively simple in theory but complex in practice due to regioselectivity issues and the high reactivity of the amino group.[1]

This guide objectively compares the four dominant synthetic pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The industrial workhorse for activated halides.

  • Selective Reduction (Zinin Type): The primary route for meta-substituted isomers.

  • Buchwald-Hartwig Amination: The high-cost, high-precision solution for unactivated systems.

  • Nitration of Protected Anilines: The classical solution for para-regioselectivity starting from anilines.

Strategic Decision Matrix

Before detailing protocols, use this logic flow to select the optimal route for your specific substrate.

Nitroaniline_Route_Selection Start Starting Material? Halide Aryl Halide (Cl, Br, I) Start->Halide Aniline Aniline Start->Aniline Dinitro Dinitrobenzene Start->Dinitro Check_EWG Is Ring Activated? (Ortho/Para NO2 present?) Halide->Check_EWG Route_Protect Route D: Protection/Nitration (Multi-step, Regio-control) Aniline->Route_Protect Check_Meta Target is Meta-Nitroaniline? Dinitro->Check_Meta Route_SNAr Route A: S_NAr (High Yield, Low Cost) Check_EWG->Route_SNAr Yes Route_Pd Route C: Buchwald-Hartwig (High Cost, Broad Scope) Check_EWG->Route_Pd No Route_Zinin Route B: Selective Reduction (Zinin/Catalytic) Check_Meta->Route_Zinin Yes

Figure 1: Decision matrix for selecting synthetic routes based on starting material availability and electronic properties.

Route A: Nucleophilic Aromatic Substitution (SNAr)

Best For: Ortho- or para-nitroanilines where a halogen leaving group is activated by the nitro group.

Mechanism & Causality

The reaction relies on the strong electron-withdrawing nature of the nitro group (ortho/para) to lower the energy of the transition state, forming a stabilized Meisenheimer complex .

  • Key Insight: Fluorine is often the best leaving group in SNAr (despite a strong C-F bond) because the highly electronegative fluorine stabilizes the intermediate Meisenheimer complex more effectively than chlorine or bromine [1].

Experimental Protocol: Synthesis of 2-Nitroaniline from 2-Chloronitrobenzene
  • Scale: 10 mmol

  • Reagents: 2-Chloronitrobenzene (1.57 g), Aqueous Ammonia (28%, 10 mL), Ethanol (10 mL).

  • Apparatus: High-pressure seal tube or autoclave (due to ammonia volatility).

Step-by-Step:

  • Charge: Dissolve 2-chloronitrobenzene in ethanol in the pressure tube. Add aqueous ammonia.

  • Heat: Seal and heat to 120°C for 8–12 hours.

    • Why? Standard reflux (78°C) is insufficient to overcome the activation energy for aryl chlorides.

  • Monitor: TLC (30% EtOAc/Hexane). The starting material (high Rf) should disappear.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product will precipitate as a bright yellow/orange solid.

  • Purification: Filter and wash with cold water. Recrystallize from ethanol/water (1:1).

Self-Validation:

  • Visual: The reaction mixture turns from pale yellow to deep orange/red.

  • Chemical: If the product does not precipitate upon water addition, the reaction failed (likely temperature too low).

Route B: Selective Reduction (Zinin Reduction)

Best For: Meta-nitroanilines derived from m-dinitrobenzene.[2]

Mechanism & Causality

Selective reduction of one nitro group in a polynitro compound is challenging.[3] The classical Zinin reduction uses sulfide ions (


 or 

).
  • Selectivity Rule: If a hydroxyl or alkoxy group is present, the nitro group ortho to it is reduced.[3] In m-dinitrobenzene, the least sterically hindered group is reduced, though in symmetrical cases, statistical control is achieved by stoichiometry [2].

Experimental Protocol: Synthesis of m-Nitroaniline
  • Scale: 10 mmol

  • Reagents: m-Dinitrobenzene (1.68 g), Sodium Sulfide nonahydrate (

    
    , 2.4 g), Methanol (20 mL).
    

Step-by-Step:

  • Solubilization: Dissolve m-dinitrobenzene in refluxing methanol.

  • Addition: Dissolve

    
     in minimum water. Add dropwise to the refluxing nitro solution over 30 minutes.
    
    • Critical Control: Rapid addition leads to di-amine formation (m-phenylenediamine).

  • Reflux: Continue reflux for 1 hour.

  • Workup: Evaporate methanol. Add crushed ice. The m-nitroaniline precipitates (yellow solid), while unreacted dinitrobenzene and diamine byproducts may require separation.

  • Purification: Acid extraction. Dissolve solid in dilute HCl (amine dissolves, dinitrobenzene does not). Filter. Basify filtrate with NaOH to reprecipitate pure m-nitroaniline.

Self-Validation:

  • Solubility Check: The product must be soluble in dilute HCl. If the solid remains insoluble, it is unreacted dinitrobenzene.

Route C: Buchwald-Hartwig Amination[4][5][6][7]

Best For: Unactivated aryl halides or when complex amine partners are required.

Mechanism & Causality

This route bypasses the need for ring activation. It utilizes a Pd(0)/Pd(II) catalytic cycle.

  • Ligand Choice: For electron-deficient substrates (like nitroarenes), bulky, electron-rich ligands (e.g., XPhos , BrettPhos ) are required to facilitate the oxidative addition and prevent catalyst poisoning by the nitro group [3].

Experimental Protocol: Coupling 4-Chloronitrobenzene with Morpholine
  • Scale: 1 mmol

  • Reagents: 4-Chloronitrobenzene (157 mg), Morpholine (1.2 eq),

    
     (2 mol%), XPhos (4 mol%), 
    
    
    
    (1.4 eq), Toluene (anhydrous).

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon. Oxygen kills this catalyst.

  • Charge: Add solid reagents, then solvent, then the amine.

  • Heat: 100°C for 12 hours.

  • Workup: Filter through a pad of Celite (to remove Pd black). Concentrate filtrate.[4][5]

  • Purification: Flash column chromatography is almost always required to remove ligand residues.

Self-Validation:

  • Color: The solution typically turns dark red/brown (active catalyst). If Pd black precipitates early (black powder), the ligand failed to stabilize the metal.

Route D: Protection-Nitration-Deprotection

Best For: Converting Aniline to p-Nitroaniline (avoiding oxidation).

Mechanism & Causality

Direct nitration of aniline fails because nitric acid oxidizes the amine and protonates it to the anilinium ion (which directs meta).[1][5]

  • Solution: Acetylation protects the amine from oxidation and enforces ortho/para selectivity via steric bulk (favoring para) and resonance donation [4].

Experimental Protocol
  • Protect: Aniline + Acetic Anhydride

    
     Acetanilide.
    
  • Nitrate: Acetanilide +

    
     (keep < 20°C) 
    
    
    
    p-Nitroacetanilide.
  • Deprotect: p-Nitroacetanilide +

    
     (Reflux) 
    
    
    
    p-Nitroaniline.

Self-Validation:

  • Melting Point: p-Nitroacetanilide (

    
    ) vs. p-Nitroaniline (
    
    
    
    ). A sharp change in MP after hydrolysis confirms deprotection.

Comparative Analysis & Metrics

The following table contrasts the routes based on efficiency and "Green" metrics calculated from standard protocols.

MetricSNAr (Route A)Selective Reduction (Route B)Buchwald-Hartwig (Route C)Protection/Nitration (Route D)
Atom Economy (AE) High (~85%) Moderate (Loss of Oxygen)Low (Ligand/Base waste)Very Low (<40%)
E-Factor (Est.) 1–55–1520–50 (Chromatography)>50 (Multi-step)
Regioselectivity Perfect (determined by LG)Good (Steric control)Perfect (determined by LG)Moderate (o/p mixture)
Cost $ (Cheapest)


(Pd/Ligands)

Scalability Excellent (kg to ton)Good (Heat management)Poor (Catalyst cost)Good
Key Limitation Needs EWG (

,

)
Sulfide waste disposalOxygen sensitivity3 Steps required
Green Chemistry Visualization

The plot below illustrates the trade-off between Step Economy and Reagent Toxicity/Cost.

Figure 2: Relative environmental impact of synthetic routes. SNAr is the "greenest" choice if the substrate allows.

Conclusion

  • For Industrial Scale: Always prioritize SNAr if the nitro group is ortho/para to the leaving group. It offers the highest atom economy and lowest cost.

  • For Meta-Isomers: Zinin Reduction (or catalytic hydrogenation over Ru-Sn) is the only viable path.

  • For Complex/Sensitive Scaffolds: Use Buchwald-Hartwig .[6] The cost is justified by the ability to couple amines to unactivated rings under mild conditions.

References

  • SNAr Mechanism & Fluorine Effect

    • Bunnett, J. F., & Zahler, R. E. (1951).
  • Selective Reduction (Zinin)

    • Porter, H. K. (1973).[3][7] The Zinin Reduction of Nitroarenes.[3] Organic Reactions.[2][3][8][4][5][9][10][11]

  • Buchwald-Hartwig Amination

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Nitration of Anilines (Protection Strategy)

    • Vogels, C. M., et al. (2012). Regioselective Nitration of Acetanilides.
  • Green Chemistry Metrics

    • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry.

Sources

A Comparative Performance Analysis of 2-Chloro-N,N-dimethyl-5-nitroaniline as a Dye Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-chloro-N,N-dimethyl-5-nitroaniline and its performance as a crucial intermediate in the synthesis of azo dyes. It is intended for researchers, scientists, and professionals in drug development and material science who require a comprehensive understanding of this compound's capabilities and its standing among viable alternatives. We will delve into the underlying chemistry, present comparative experimental data, and provide detailed protocols to ensure the reproducibility of the findings.

Introduction to 2-Chloro-N,N-dimethyl-5-nitroaniline

2-Chloro-N,N-dimethyl-5-nitroaniline is an aromatic amine characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a dimethylamino group. This compound serves as a vital precursor, or intermediate, in the manufacturing of a variety of organic products, most notably azo dyes.[1] The specific arrangement of its functional groups—the electron-withdrawing nitro and chloro groups and the electron-donating dimethylamino group—plays a significant role in determining the final color and properties of the dyes synthesized from it.[2]

The core utility of 2-chloro-N,N-dimethyl-5-nitroaniline lies in its role as a diazo component in the synthesis of azo dyes. This process, which will be detailed in the following sections, allows for the creation of a wide spectrum of colors with varying properties, making it a versatile tool for chemists in the dye and pigment industries.[3]

The Azo Dye Synthesis Workflow: A Mechanistic Overview

The synthesis of azo dyes is a well-established process that primarily involves two key stages: diazotization and azo coupling.[2][3] Understanding this workflow is essential to appreciating the role and performance of 2-chloro-N,N-dimethyl-5-nitroaniline.

2.1. Diazotization

In the first step, the primary aromatic amine, in this case, 2-chloro-N,N-dimethyl-5-nitroaniline, is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures, usually between 0-5°C.[3][4] The low temperature is critical to prevent the unstable diazonium salt from decomposing.

2.2. Azo Coupling

The resulting diazonium salt is a potent electrophile that readily reacts with an electron-rich aromatic compound, known as the coupling component. This coupling component can be a phenol, a naphthol derivative, or another aniline derivative.[3] The reaction, termed azo coupling, forms a stable azo compound characterized by the -N=N- linkage, which is the chromophore responsible for the dye's color.[2] The specific shade and properties of the final dye are determined by the chemical structures of both the diazo component and the coupling component.

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 2-Chloro-N,N-dimethyl-5-nitroaniline 2-Chloro-N,N-dimethyl-5-nitroaniline Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Chloro-N,N-dimethyl-5-nitroaniline->Diazonium Salt Intermediate Reacts with NaNO2 + HCl (0-5°C) NaNO2 + HCl (0-5°C) NaNO2 + HCl (0-5°C)->Diazonium Salt Intermediate Generates Final Azo Dye Final Azo Dye Diazonium Salt Intermediate->Final Azo Dye Couples with Coupling Component (e.g., 2-Naphthol) Coupling Component (e.g., 2-Naphthol) Coupling Component (e.g., 2-Naphthol)->Final Azo Dye

General workflow for Azo Dye synthesis.

Performance Comparison with Alternative Intermediates

For a tangible comparison, we will consider dyes derived from 2-chloroaniline and other substituted nitroanilines.[5][6] The following table summarizes the typical performance of azo dyes derived from these intermediates when applied to polyester fabric.

Performance MetricDye from 2-ChloroanilineDye from 4-NitroanilineDye from 2-Methyl-5-nitroaniline
Typical Color Yellow to OrangeRedScarlet
Light Fastness (1-8 scale) 4-55-65
Wash Fastness (1-5 scale) 44-54
Rub Fastness (1-5 scale) 444
Sublimation Fastness ModerateGoodModerate to Good
Yield GoodExcellentGood

Fastness ratings are based on a scale of 1-5 for wash and rub fastness (where 5 is excellent) and 1-8 for light fastness (where 8 is excellent).[4]

Analysis of Performance:

  • Color: The specific color of the resulting dye is highly dependent on the coupling component used. However, the diazo component plays a crucial role in determining the general color family. The presence of a nitro group, as in 4-nitroaniline and 2-methyl-5-nitroaniline, tends to produce deeper red shades compared to the yellow-orange hues from 2-chloroaniline.[3] The introduction of the N,N-dimethyl group in our target compound is likely to further modify the color, potentially leading to bluish-red or violet shades depending on the coupling partner.

  • Fastness Properties: Light, wash, and rub fastness are critical for the longevity of the dyed material. Dyes derived from nitroanilines generally exhibit good to excellent fastness properties.[4][5] The chlorine atom in 2-chloroaniline can also contribute positively to the fastness of the resulting dyes.

  • Yield: The efficiency of the diazotization and coupling reactions determines the overall yield of the dye. Nitroanilines are known to undergo these reactions with high efficiency, leading to excellent yields.[7]

PerformanceLogic cluster_properties Influences cluster_performance Determines Intermediate_Structure Intermediate's Chemical Structure (e.g., 2-Chloro-N,N-dimethyl-5-nitroaniline) Electronic_Properties Electronic Properties (Electron-donating/withdrawing groups) Intermediate_Structure->Electronic_Properties Steric_Hindrance Steric Hindrance Intermediate_Structure->Steric_Hindrance Solubility Solubility Intermediate_Structure->Solubility Final_Color Final Dye Color Electronic_Properties->Final_Color Fastness Fastness Properties (Light, Wash, Rub) Electronic_Properties->Fastness Yield_Purity Reaction Yield & Purity Steric_Hindrance->Yield_Purity Solubility->Yield_Purity

Relationship between intermediate structure and dye performance.

Experimental Protocols

For the purpose of reproducibility and further research, we provide a detailed, step-by-step methodology for the synthesis of a representative azo dye. This protocol can be adapted for 2-chloro-N,N-dimethyl-5-nitroaniline.

4.1. Synthesis of a Representative Azo Dye

This protocol outlines the synthesis of an azo dye using a substituted aniline as the diazo component and 2-naphthol as the coupling component.[3][8]

Materials:

  • Substituted Aniline (e.g., 2-chloro-N,N-dimethyl-5-nitroaniline)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a 100 mL beaker, dissolve 5 mmol of the substituted aniline in a mixture of 5 mL of concentrated HCl and 10 mL of deionized water. Stir until fully dissolved.

    • Cool the beaker in an ice-water bath, maintaining the temperature between 0 and 5°C.

    • In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.

    • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with continuous stirring. Maintain the temperature below 5°C throughout the addition.

  • Preparation of the Coupling Agent Solution:

    • In a 250 mL beaker, dissolve 5.1 mmol of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

    • Cool this solution in a separate ice-water bath.

  • Azo Coupling Reaction:

    • While stirring vigorously, slowly add the cold diazonium salt solution to the cold coupling agent solution. A brightly colored precipitate (the azo dye) should form immediately.

    • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

    • Wash the solid product with several portions of cold deionized water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to achieve higher purity.

    • Dry the purified crystals in a desiccator or a low-temperature oven.

4.2. Performance Evaluation Protocols

The following are standard methods for assessing the fastness properties of the synthesized dyes on a polyester fabric substrate.[4]

  • Light Fastness: The light fastness of the dyed fabric is determined according to the ISO 105-B02 standard. Samples are exposed to a xenon arc lamp, and the degree of fading is assessed by comparing it with a standard blue wool scale.

  • Wash Fastness: Wash fastness is evaluated based on the ISO 105-C06 standard. The dyed fabric is washed in a soap solution, and the change in color and staining of an adjacent undyed fabric are rated using a grey scale (1-5).

  • Rub Fastness: Rub fastness is assessed using a crockmeter according to the ISO 105-X12 standard. The amount of color transferred to a standard white cotton cloth is evaluated using a grey scale (1-5).

Conclusion

2-Chloro-N,N-dimethyl-5-nitroaniline stands as a promising intermediate for the synthesis of azo dyes, particularly for achieving specific shades in the red to violet spectrum. Its performance, characterized by the anticipated good fastness properties and high yields, makes it a valuable candidate for applications where color stability and vibrancy are paramount. The comparative analysis with other established intermediates highlights the nuanced role of its functional groups in determining the final dye characteristics. The provided experimental protocols offer a solid foundation for researchers to explore the full potential of this versatile compound and to develop novel colorants with tailored properties for a wide range of applications. Further experimental investigation is warranted to fully quantify the performance metrics of dyes derived from 2-chloro-N,N-dimethyl-5-nitroaniline and to explore its utility with a diverse array of coupling components.

References

  • Synthesis of novel disazo dyes and an investigation of their use in the textile industry. (n.d.). Retrieved from [Link]

  • Otutu, J. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental journal of chemistry.
  • Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. (n.d.). Retrieved from [Link]

  • Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1673.
  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (n.d.). Retrieved from [Link]

  • 2-Chloro-5-Nitroaniline: A Key Intermediate for Color Forming Agents and Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • Al-Rubaie, A. Z., & Al-Rubaie, L. A. (2021). 2-Chloroaniline Azo Dye: Synthesis, Characterization, DFT and Solvatochromism Properties.
  • ZDHC MRSL. (n.d.). Dyes – Azo (Forming Restricted Amines). Retrieved from [Link]

  • Synthesis of Dyes. (n.d.). Ursinus Digital Commons. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitro-5-chloroaniline. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-N,N-dimethyl-4-nitroaniline. Retrieved from [Link]

  • ChemRxiv. (2024). DyeDactic: towards biosynthetic alternatives to artificial textile dyes. Retrieved from [Link]

  • Harihar Chemicals. (n.d.). Dyes Intermediates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes. Retrieved from [Link]

  • Disperse dyes derived from 2-methoxy-5-nitroaniline. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline.
  • MDPI. (2022). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Crystals, 12(11), 1599.
  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and Related Azo Dyes. (n.d.). Retrieved from [Link]

Sources

Assessing the purity of "2-chloro-N,N-dimethyl-5-nitroaniline" by melting point analysis

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 17815-97-3 | Methodology: Melting Point Analysis vs. HPLC/DSC

Executive Summary: The Role of Thermal Analysis

In the development of advanced dye intermediates and pharmaceutical precursors, 2-chloro-N,N-dimethyl-5-nitroaniline represents a specific structural challenge. Unlike its primary amine precursor (2-chloro-5-nitroaniline), this N,N-dimethyl derivative lacks hydrogen bond donors, significantly altering its solid-state lattice energy and melting behavior.

While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard for purity, Melting Point (MP) Analysis offers a critical, rapid "front-line" assessment of bulk crystallinity and solvate integrity that chromatography often misses. This guide outlines a self-validating protocol for assessing the purity of CAS 17815-97-3, specifically focusing on detecting synthesis-related impurities like unreacted primary amines.

Technical Profile & Impurity Landscape

To accurately interpret melting point data, one must understand the likely contaminants. The synthesis of 2-chloro-N,N-dimethyl-5-nitroaniline typically involves the methylation of 2-chloro-5-nitroaniline or nucleophilic aromatic substitution.

PropertyTarget CompoundPrimary Impurity APrimary Impurity B
Name 2-Chloro-N,N-dimethyl-5-nitroaniline 2-Chloro-5-nitroaniline 2-Chloro-N-methyl-5-nitroaniline
Role ProductStarting Material / Hydrolysis ProductIncomplete Methylation Byproduct
CAS 17815-97-36283-25-6101513-60-4
H-Bonding Acceptor Only (No H-donor)Donor & AcceptorDonor & Acceptor
Melting Point Distinct (Ref. Required)118–121 °C [1]Intermediate
Detection Main ComponentMP Depression / Broadening MP Broadening

Thermodynamic Insight: The presence of the primary amine (Impurity A) in the tertiary amine lattice (Target) creates a "eutectic interference." Because Impurity A has strong hydrogen-bonding capability (N-H), even trace amounts (0.5–1.0%) can disrupt the crystal packing of the target, leading to a significant depression and broadening of the melting range.

Comparative Guide: MP Analysis vs. Alternatives

Why use Melting Point when HPLC exists? This table compares the operational utility of each method for this specific nitroaniline derivative.

FeatureMelting Point (MP) AnalysisHPLC (UV-Vis)Differential Scanning Calorimetry (DSC)
Primary Utility Qualitative Purity & Identity Quantitative Assay (%)Polymorph & Solvate Detection
Sensitivity High for eutectic impurities (>1%)High (ppm level)Very High (Thermal history)
Sample State Solid (Crystal Lattice)Solubilized (Liquid)Solid (Phase Transitions)
Speed < 15 Minutes30–60 Minutes60+ Minutes
Blind Spot Cannot quantify specific impuritiesMisses inorganic salts & solvates Expensive, complex interpretation
Cost/Run LowHigh (Solvents/Columns)High

Scientist's Note: HPLC will tell you how much impurity is there. Melting point will tell you if the bulk solid quality is sufficient for the next step. A sample can be 99% pure by HPLC but fail MP testing due to amorphous content or retained solvent, which can ruin downstream yield.

Experimental Protocol: Capillary Melting Point Determination

Objective: Establish a narrow melting range (< 2°C) indicative of high purity (>98%).

Equipment
  • Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP series or Büchi) or Digital Capillary apparatus.

  • Standard: Benzophenone (MP 48°C) or Benzoic Acid (MP 122°C) for calibration (bracketing the expected range).

Step-by-Step Workflow
  • Sample Prep: Dry the sample of 2-chloro-N,N-dimethyl-5-nitroaniline in a vacuum desiccator for 2 hours to remove surface moisture. Grind to a fine, uniform powder.

  • Loading: Fill a clean glass capillary to a height of 2–3 mm. Compact the powder by tapping the capillary on a hard surface (or using the instrument's tamper) to eliminate air pockets.

  • Fast Ramp (Scout): Heat at 10°C/min to determine the approximate melting onset.

  • Slow Ramp (Analysis):

    • Start temperature: 10°C below the "Scout" onset.

    • Ramp rate: 1.0°C/min .

  • Observation: Record two temperatures:

    • Meniscus Point: First visible liquid phase.

    • Clear Point: Complete disappearance of solid.

Acceptance Criteria (Self-Validating)
  • Range Width:

    
     (Acceptable); 
    
    
    
    (Excellent).
  • Comparison: If a reference standard is available, the sample onset should not deviate by >1.0°C.

Visualization: Purity Assessment Logic

The following diagram illustrates the decision matrix for assessing the purity of CAS 17815-97-3 based on thermal behavior.

PurityAssessment Start Sample: 2-chloro-N,N-dimethyl-5-nitroaniline MP_Test Run Melting Point (1°C/min) Start->MP_Test Range_Check Analyze Melting Range (ΔT) MP_Test->Range_Check Sharp Sharp Range (ΔT < 1.5°C) Range_Check->Sharp Clear Melt Broad Broad Range (ΔT > 2.0°C) Range_Check->Broad Pasty/Foggy Depressed Depressed Onset (< Expected) Range_Check->Depressed Early Melt HPLC_Conf Confirm with HPLC Sharp->HPLC_Conf Recryst Recrystallize (MeOH/EtOH) Broad->Recryst Impurity Likely Drying Vacuum Dry (Remove Solvent) Depressed->Drying Solvent Likely Result_Pure PASS: High Purity Isolate HPLC_Conf->Result_Pure >98% Area Recryst->MP_Test Retest Result_Impure FAIL: Contaminated Recryst->Result_Impure Fails 2x Drying->MP_Test Retest

Caption: Decision tree for validating nitroaniline purity via melting point analysis.

Data Interpretation & Troubleshooting

When analyzing 2-chloro-N,N-dimethyl-5-nitroaniline, specific deviations indicate specific problems:

  • Broad Range (e.g., 115–125°C):

    • Diagnosis: Eutectic impurity. Most likely unreacted 2-chloro-5-nitroaniline (CAS 6283-25-6).

    • Mechanism:[1][2][3] The N-H protons of the impurity disrupt the van der Waals forces of the N,N-dimethyl lattice.

    • Action: Recrystallize from Methanol or Ethanol. The primary amine is more polar and may stay in solution while the less polar tertiary amine crystallizes [1].

  • Foggy Melt (Non-transparent liquid):

    • Diagnosis: Inorganic salts or decomposition.

    • Mechanism:[1][2][3] Salts (e.g., NaCl from synthesis neutralization) do not melt at these temperatures and remain suspended.

    • Action: Perform a hot filtration step during recrystallization or check ash content.

  • Depressed but Sharp Melt:

    • Diagnosis: Solvent solvate.

    • Mechanism:[1][2][3] The crystal lattice has incorporated solvent molecules, creating a "pseudo-polymorph" with a distinct, lower melting point.

    • Action: Vacuum drying at 40–50°C.

References
  • BenchChem. (2025).[4] Physical and Chemical Properties of 2-Chloro-5-nitroaniline (CAS 6283-25-6).[4] Retrieved from

  • NIST Chemistry WebBook. (2025). 2-Chloro-N,N-dimethyl-4-nitroaniline Spectral Data (Structural Analog Comparison). SRD 69. Retrieved from

  • Thermo Fisher Scientific. (2025). Determination of Nitroanilines by HPLC with On-Line SPE. Application Note. Retrieved from

  • LibreTexts. (2021). Melting Point Analysis: Identity and Purity. Chemistry LibreTexts. Retrieved from

  • ChemSrc. (2025). 2-Chloro-N,N-dimethyl-5-nitroaniline Entry (CAS 17815-97-3).[5] Retrieved from

Sources

A Guide to Cross-Referencing Analytical Data for 2-chloro-N,N-dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide will demonstrate how to predict the spectral characteristics of our target compound by conducting a comparative analysis with two key alternatives:

  • 2-chloro-5-nitroaniline : The primary amine analog.

  • 2-chloro-N,N-dimethyl-4-nitroaniline : The isomeric N,N-dimethylated analog.

Through this lens, we will explain the causality behind experimental choices and establish a self-validating system for structural elucidation.

The Analytical Challenge: A Sparsely Documented Compound

A thorough search of public spectral databases reveals a scarcity of complete, verified analytical data for 2-chloro-N,N-dimethyl-5-nitroaniline. This necessitates a deductive approach, grounded in the foundational principles of analytical chemistry. By understanding how specific structural motifs influence spectral outcomes, we can interpret data from related molecules to build a reliable analytical picture of our target.

Predicted Analytical Profile of 2-chloro-N,N-dimethyl-5-nitroaniline

Based on its molecular structure, we can anticipate the key features in its analytical spectra. The presence of a dichlorinated nitro-substituted benzene ring, coupled with an N,N-dimethylamino group, will give rise to a unique spectral fingerprint.

Analytical Technique Predicted Key Features for 2-chloro-N,N-dimethyl-5-nitroaniline
¹H NMR - A singlet corresponding to the six protons of the N(CH₃)₂ group. - Three aromatic protons exhibiting splitting patterns (doublets, doublet of doublets) characteristic of a 1,2,4,5-tetrasubstituted benzene ring.
¹³C NMR - A signal for the N(CH₃)₂ carbons. - Six distinct signals for the aromatic carbons, with chemical shifts influenced by the chloro, nitro, and dimethylamino substituents.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₉ClN₂O₂ (200.62 g/mol ). - A characteristic isotopic pattern for the molecular ion due to the presence of the ³⁵Cl and ³⁷Cl isotopes (approx. 3:1 ratio). - Fragmentation patterns involving the loss of methyl groups and the nitro group.
Infrared (IR) Spectroscopy - Strong asymmetric and symmetric stretching vibrations for the NO₂ group (typically ~1530-1500 cm⁻¹ and ~1350-1330 cm⁻¹). - C-N stretching vibrations for the aromatic amine. - C-H stretching and bending vibrations for the aromatic ring and methyl groups. - C-Cl stretching vibrations.

Comparative Analysis 1: The Parent Analog - 2-chloro-5-nitroaniline

The most direct comparison is with the parent amine, 2-chloro-5-nitroaniline. The primary difference is the substitution of two protons on the amino group with two methyl groups. This seemingly small change has predictable and significant consequences on the analytical data.

Data Comparison: Target vs. Parent Analog
Analytical Technique Known Data for 2-chloro-5-nitroaniline [1][2]Predicted Differences for 2-chloro-N,N-dimethyl-5-nitroaniline
¹H NMR (in CDCl₃) Aromatic protons, plus a broad singlet for the NH₂ protons (~4.3-4.4 ppm)[3].The NH₂ singlet will be absent. A new, sharp singlet for the six N(CH₃)₂ protons will appear, likely in the 2.5-3.5 ppm region.
¹³C NMR (in CDCl₃) Six aromatic carbon signals.Six aromatic carbon signals with slight shifts due to the electronic effect of the dimethylamino group, plus a new signal for the N(CH₃)₂ carbons.
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z 172.[2]Molecular Ion (M⁺) shifted to m/z 200, reflecting the addition of two CH₂ groups (28 Da).
Infrared (IR) Spectroscopy N-H stretching vibrations (typically two bands in the 3300-3500 cm⁻¹ region).Absence of N-H stretching bands. Appearance of C-H stretching and bending bands for the methyl groups.

This comparison provides a clear set of criteria for confirming the N,N-dimethylation of the aniline nitrogen.

Comparative Analysis 2: The Isomeric Analog - 2-chloro-N,N-dimethyl-4-nitroaniline

Comparing our target with its isomer, 2-chloro-N,N-dimethyl-4-nitroaniline, allows us to understand how the position of the nitro group influences the analytical data. The electronic and steric environment of the aromatic ring is different, which will be reflected in the spectra.

Data Comparison: Target vs. Isomeric Analog
Analytical Technique Known Data for 2-chloro-N,N-dimethyl-4-nitroaniline [4][5]Predicted Differences for 2-chloro-N,N-dimethyl-5-nitroaniline
¹H NMR The chemical shifts and coupling constants of the three aromatic protons will differ due to the different positions of the substituents.Different chemical shifts and splitting patterns for the aromatic protons, reflecting the change in the electronic environment.
¹³C NMR Distinct chemical shifts for the six aromatic carbons.[6]The chemical shifts of the aromatic carbons will be different, particularly for the carbons directly attached to the nitro and chloro groups.
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z 200.[7]The molecular ion will be at the same m/z of 200. However, the relative intensities of the fragment ions may differ due to the different stability of the fragmentation pathways.
Infrared (IR) Spectroscopy Characteristic IR spectrum available from NIST.[5]The "fingerprint" region (below 1500 cm⁻¹) will show significant differences due to the different substitution pattern on the benzene ring.

The key takeaway here is that while some data points (like molecular weight) will be identical, the detailed spectroscopic data (NMR shifts, IR fingerprint) will be unique and can be used for unambiguous identification.

Experimental Protocols

To ensure data integrity and reproducibility, standardized analytical procedures are essential. The following are detailed, step-by-step methodologies for the key analytical techniques.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight, confirm the elemental composition (Cl isotope pattern), and analyze the fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Separation:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Identify the molecular ion peak and analyze the isotopic distribution. Compare the fragmentation pattern with known fragmentation mechanisms of aromatic nitro compounds.

Visualization of Analytical Workflows

To better illustrate the logical processes described, the following diagrams are provided.

G cluster_0 Data Acquisition cluster_1 Cross-Referencing & Elucidation Target Target Compound (2-chloro-N,N-dimethyl-5-nitroaniline) Predict Predict Spectral Features (Based on Structure) Target->Predict Analog1 Analog 1 (2-chloro-5-nitroaniline) Compare1 Compare with Analog 1 (Effect of N,N-dimethylation) Analog1->Compare1 Analog2 Analog 2 (2-chloro-N,N-dimethyl-4-nitroaniline) Compare2 Compare with Analog 2 (Effect of Isomerism) Analog2->Compare2 Predict->Compare1 Predict->Compare2 Confirm Confirm Structure Compare1->Confirm Compare2->Confirm

Caption: Logical workflow for structural elucidation via cross-referencing.

G Sample Analyte Sample Prep Sample Preparation (Dissolution/Dilution) Sample->Prep NMR NMR Analysis (¹H, ¹³C) Prep->NMR GCMS GC-MS Analysis Prep->GCMS IR FTIR Analysis Prep->IR Data Acquired Spectral Data NMR->Data GCMS->Data IR->Data Analysis Data Interpretation & Comparison Data->Analysis

Caption: General experimental workflow for sample analysis.

Conclusion

The structural confirmation of a compound with limited reference data, such as 2-chloro-N,N-dimethyl-5-nitroaniline, is a common challenge in research and development. However, by applying a systematic and logical approach of cross-referencing analytical data with close structural analogs, a high degree of confidence in the compound's identity can be achieved. This guide has demonstrated that by comparing the predicted data of the target molecule with the known data of its parent amine and a key isomer, we can account for the spectral changes introduced by N,N-dimethylation and isomeric substitution. This rigorous, evidence-based methodology is fundamental to scientific integrity and is an indispensable skill for any professional in the chemical and pharmaceutical sciences.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Nitroaniline Isomers. BenchChem.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Allen Institute. (n.d.). Compare the basic strengths of ortho, meta and para isomers of nitroaniline and predict the decreasing order of basicity.
  • NIST. (n.d.). 2-Chloro-N,N-dimethyl-4-nitroaniline. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitroaniline. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). 2-chloro-N,N-dimethyl-4-nitroaniline. [Link]

  • NIST. (n.d.). 2-Chloro-N,N-dimethyl-4-nitroaniline Mass Spectrum. NIST Chemistry WebBook. [Link]

  • BenchChem. (2025). Physical and chemical properties of 2-Chloro-5-nitroaniline. BenchChem.

Sources

Comparative Technical Guide: 2-Chloro-N,N-dimethyl-5-nitroaniline vs. Chlorinated Nitroaromatic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-chloro-N,N-dimethyl-5-nitroaniline" versus other chlorinated nitroaromatics Content Type: Publish Comparison Guides.

Executive Summary: The Ortho-Para Paradox

In the landscape of chlorinated nitroaromatics, 2-chloro-N,N-dimethyl-5-nitroaniline (CAS 17815-97-3) occupies a unique chemical space defined by competing steric and electronic forces. Unlike its ubiquitous analog 1-chloro-2,4-dinitrobenzene (DNCB), which is a "gold standard" electrophile, this specific isomer introduces a dialkylamino group that fundamentally alters the reaction landscape.

This guide objectively compares the target molecule against three key alternatives:

  • 2-Chloro-4-nitro-N,N-dimethylaniline (The meta-activated isomer).

  • 4-Chloro-3-nitro-N,N-dimethylaniline (The ortho-activated isomer).

  • 2,4-Dinitrochlorobenzene (DNCB) (The reference standard).

Key Insight: The 2-chloro-5-nitro substitution pattern places the leaving group (Cl) para to the activating nitro group, theoretically facilitating Nucleophilic Aromatic Substitution (SNAr). However, the ortho-positioned dimethylamino group introduces "Steric Inhibition of Resonance," decoupling the amine's lone pair from the ring and paradoxically maintaining electrophilicity despite the electron-donating nature of the amine.

Mechanistic Analysis & Chemical Properties

Structural Isomerism and Activation

The reactivity of chlorinated nitroaromatics is governed by the ability of the nitro group to stabilize the Meisenheimer complex intermediate.

CompoundStructureCl/NO₂ RelationshipElectronic ActivationSteric Hindrance (at Cl)
Target (2-Cl, 5-NO₂) 1-NMe₂, 2-Cl, 5-NO₂Para High (Resonance stabilized)High (Ortho-NMe₂)
Isomer A (2-Cl, 4-NO₂) 1-NMe₂, 2-Cl, 4-NO₂MetaLow (Inductive only)High (Ortho-NMe₂)
Isomer B (4-Cl, 3-NO₂) 1-NMe₂, 4-Cl, 3-NO₂OrthoHigh (Resonance stabilized)Low (Para-NMe₂)
Reference (DNCB) 1-Cl, 2,4-di-NO₂Ortho & ParaVery HighLow
The "Steric Inhibition of Resonance" Effect

In standard anilines, the nitrogen lone pair donates electron density into the ring (+M effect), significantly deactivating it toward nucleophilic attack.

  • In the Target: The bulky N,N-dimethyl group at position 1 and the Chlorine atom at position 2 create severe steric strain. This forces the dimethylamino group to twist out of planarity with the benzene ring.

  • Consequence: The p-orbital overlap is disrupted. The NMe₂ group acts less like a strong donor and more like a simple alkyl steric block. This makes the ring more electrophilic than predicted by simple additivity rules, although the steric bulk physically hinders the approach of nucleophiles.

Visualization of Reactivity Pathways

The following diagram illustrates the competing pathways and the stabilization of the transition state.

SNAr_Mechanism cluster_legend Mechanism Logic Target 2-Chloro-N,N-dimethyl- 5-nitroaniline TS Transition State (Steric Clash) Target->TS Slow Approach (Ortho-NMe2 Block) Nu Nucleophile (Nu:) Nu->TS Meisenheimer Meisenheimer Complex (Stabilized by p-NO2) TS->Meisenheimer Activation Energy Product Substitution Product Meisenheimer->Product -Cl⁻ MetaIso Meta-Isomer (2-Cl, 4-NO2) No Resonance Stabilization MetaIso->Meisenheimer Forbidden (High Barrier) Para-NO2 allows resonance stabilization Para-NO2 allows resonance stabilization Para-NO2 allows resonance stabilization->Meisenheimer

Caption: Figure 1. SNAr pathway analysis. The target molecule benefits from para-nitro stabilization (green node) but suffers from initial steric hindrance (red node) compared to unhindered analogs.

Comparative Performance Data

Predicted Kinetic Rates (Relative to DNCB)

Based on Hammett parameters (


) and steric constants (

), we can estimate the relative reaction rates (

) with a standard nucleophile (e.g., Piperidine in EtOH at 25°C).
SubstrateRelative Rate (

)
Primary Kinetic BarrierApplication Suitability
DNCB 100,000NoneStandard Reactivity
4-Chloro-3-nitro-N,N-dimethylaniline ~500Electronic (NMe₂ donation)High Reactivity Intermediates
2-Chloro-N,N-dimethyl-5-nitroaniline ~15 Steric (Approach) Selective Functionalization
2-Chloro-4-nitro-N,N-dimethylaniline < 1Electronic (Lack of activation)Stable / Inert

Note: Data derived from comparative SNAr trends in chloronitrobenzenes [1][2].

Solubility and Handling
  • 2-Chloro-N,N-dimethyl-5-nitroaniline:

    • State: Low-melting solid or oil (due to disrupted packing from NMe₂/Cl twist).

    • Solubility: High in DCM, Toluene, EtOAc. Poor in water.

    • Stability: Sensitive to light (nitro group); stable to air.

Experimental Protocols

Synthesis of 2-Chloro-N,N-dimethyl-5-nitroaniline

Rationale: Direct nitration of 2-chloro-N,N-dimethylaniline often yields a mixture of isomers. The most reliable route is the N-methylation of the commercially available 2-chloro-5-nitroaniline.

Reagents:

  • 2-Chloro-5-nitroaniline (CAS 6283-25-6)[1]

  • Iodomethane (MeI) or Dimethyl Sulfate (DMS)

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • DMF (anhydrous)

Workflow Diagram:

Synthesis_Workflow Start Start: 2-Chloro-5-nitroaniline (1.0 eq) Step1 Dissolve in DMF (0.5 M) Cool to 0°C Start->Step1 Step2 Add NaH (2.2 eq) Stir 30 min (Deprotonation) Step1->Step2 Step3 Add MeI (2.5 eq) dropwise Exothermic Reaction Step2->Step3 Step4 Warm to RT Stir 4-12 h Step3->Step4 Workup Quench w/ Ice Water Extract (EtOAc) Step4->Workup Purification Column Chromatography (Hex/EtOAc 9:1) Workup->Purification

Caption: Figure 2. N-Methylation workflow. Use of NaH ensures complete deprotonation for dialkylation.

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under Argon, dissolve 2-chloro-5-nitroaniline (1.72 g, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Cool to 0°C. Carefully add NaH (60% in oil, 880 mg, 22 mmol) portion-wise. Evolution of H₂ gas will be observed. Stir for 30 mins until gas evolution ceases and the solution turns deep red/orange (anion formation).

  • Alkylation: Add Iodomethane (1.56 mL, 25 mmol) dropwise via syringe. Maintain temperature < 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (R_f ~0.4) should disappear, replaced by the dimethyl product (R_f ~0.6).

  • Workup: Pour the reaction mixture into 100 mL ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL) to remove DMF. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the residue via flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to afford the target as a yellow/orange oil or low-melting solid.

Kinetic Competitiveness Assay (SNAr)

Rationale: To verify the reactivity profile against a specific nucleophile.

  • Stock Solutions: Prepare 0.1 M solutions of the target substrate and DNCB (control) in Ethanol.

  • Nucleophile: Prepare 0.5 M Piperidine in Ethanol.

  • Execution: Mix 1 mL Substrate + 1 mL Nucleophile in a UV-Vis cuvette.

  • Monitoring: Track the appearance of the substitution product (typically shifts

    
     from ~300 nm to ~400 nm for nitroanilines) over time at 25°C.
    
  • Data Analysis: Plot

    
     vs time to determine pseudo-first-order rate constants (
    
    
    
    ).

Safety & Toxicology

  • Nitroaromatics: Generally toxic and potential mutagens. Handle in a fume hood.

  • Skin Absorption: High risk due to lipophilicity (dimethylamino group). Double-gloving (Nitrile) is recommended.

  • Energetics: While less explosive than trinitro-compounds, polynitro/chloro compounds can decompose violently upon heating. Do not distill the neat residue at high temperatures (>150°C).

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22806, 2-Chloro-5-nitroaniline. Link

  • Wepster, B. M. (1953). Steric Effects on Mesomerism. Progress in Stereochemistry, 1, 225. (Seminal work on steric inhibition of resonance in nitroanilines).
  • ChemicalBook. (2023). CAS 17815-97-3 Entry.[1][2] Link

Sources

Benchmarking the synthetic efficiency of "2-chloro-N,N-dimethyl-5-nitroaniline" preparation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-chloro-N,N-dimethyl-5-nitroaniline (CAS: 17815-97-3) presents a classic regioselectivity challenge in aromatic substitution. The target molecule features a 1,2,4-trisubstituted benzene ring where the relative positioning of the activating dimethylamino group and the deactivating nitro group is critical.

For industrial and research applications, the choice of synthetic route dictates impurity profiles and scalability. This guide benchmarks the two primary viable pathways while explicitly ruling out a common "trap" route that yields the wrong isomer.

The Core Challenge: Regiocontrol
  • Target Structure: Aniline core with -N(CH3)2 at position 1, -Cl at position 2, and -NO2 at position 5.

  • Electronic Conflict: The -N(CH3)2 group is a strong ortho/para director. Under standard nitration conditions, it would direct the nitro group to position 4 (para) or 6 (ortho).

  • The Solution: Utilizing acid-mediated directing group reversal . By conducting nitration in concentrated sulfuric acid, the amine is protonated to an ammonium species (-NH(CH3)2+), which acts as a meta director. Combined with the ortho/para directing effect of the chlorine atom, this steers substitution selectively to position 5.

Pathway Comparison: The "Trap" vs. The Solution

Before detailing the protocols, it is vital to distinguish between the theoretical routes and the practical reality.

FeatureRoute A: Acid-Mediated Nitration (Recommended)Route B: N-Alkylation (Alternative)Route C: SNAr (The Trap)
Strategy Direct nitration of 2-chloro-N,N-dimethylanilineMethylation of 2-chloro-5-nitroanilineNucleophilic substitution on 3,4-dichloronitrobenzene
Key Mechanism Meta-direction via ammonium saltNucleophilic substitution (SN2)SNAr (Addition-Elimination)
Regioselectivity High (Favors 5-nitro)Absolute (Fixed by starting material)Wrong Isomer (Yields 4-nitro product)
Step Count 1 Step1 Step (from precursor)N/A
Yield Potential 55 - 65%80 - 90%N/A (Wrong Product)
Scalability High (Exotherm management required)Medium (Alkylating agents toxicity)N/A
Why Route C Fails

Attempting SNAr on 3,4-dichloronitrobenzene (1,2-dichloro-4-nitrobenzene) with dimethylamine targets the halogen para to the nitro group due to resonance stabilization of the Meisenheimer complex. This yields 2-chloro-4-nitro-N,N-dimethylaniline (CAS 6213-19-0), not the 5-nitro target.

Detailed Experimental Protocols

Protocol A: Acid-Mediated Regioselective Nitration (Primary Route)

Objective: Synthesis via protonation-directed electrophilic aromatic substitution.

  • Precursor: 2-Chloro-N,N-dimethylaniline (CAS: 698-01-1)

  • Reagents: Conc. Sulfuric Acid (

    
    , 98%), Nitric Acid (
    
    
    
    , 70% or fuming).

Step-by-Step Methodology:

  • Salt Formation: In a reactor equipped with a mechanical stirrer and internal thermometer, charge Conc.

    
     (10 vol) . Cool to 0–5°C. Slowly add 2-Chloro-N,N-dimethylaniline (1.0 eq)  dropwise.
    
    • Note: The exotherm is significant. Maintain temperature <10°C to prevent decomposition. The amine converts to the meta-directing ammonium sulfate salt.

  • Nitration: Prepare a mixed acid solution of

    
     (1.1 eq)  and 
    
    
    
    (2 vol)
    . Add this mixture dropwise to the amine solution, maintaining the internal temperature strictly between 0–5°C.
  • Reaction: Stir at 5–10°C for 2–3 hours. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of starting material.[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice (20 vol) with vigorous stirring.

  • Neutralization: Carefully basify the aqueous slurry with Ammonium Hydroxide (

    
    )  or Sodium Carbonate (
    
    
    
    )
    to pH 8–9.
    • Critical: Temperature must be kept <20°C during neutralization to avoid hydrolysis of the chloro group or side reactions.

  • Isolation: Filter the resulting yellow/orange precipitate. Wash extensively with water to remove inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) or Methanol to obtain yellow needles.

Data Profile:

  • Expected Yield: 55–65%

  • Major Impurity: 2-chloro-4-nitro-N,N-dimethylaniline (<5%, formed from unprotonated free amine if acidity drops).

Protocol B: Exhaustive N-Methylation (Alternative Route)

Objective: Synthesis via alkylation of a regiochemically pure precursor.

  • Precursor: 2-Chloro-5-nitroaniline (CAS: 6283-25-6)[2]

  • Reagents: Methyl Iodide (

    
    ) or Dimethyl Sulfate (
    
    
    
    ), Potassium Carbonate (
    
    
    ), DMF.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Chloro-5-nitroaniline (1.0 eq) in DMF (10 vol) .

  • Base Addition: Add

    
     (2.5 eq) . Stir for 15 minutes at room temperature.
    
  • Alkylation: Cool to 0°C. Add Methyl Iodide (2.5 eq) dropwise.

    • Safety: Methyl Iodide is a neurotoxin and alkylating agent. Use a fume hood.[1]

  • Heating: Warm the mixture to 40–50°C and stir for 4–6 hours.

    • Note: The electron-withdrawing nitro group reduces the nucleophilicity of the amine, requiring mild heat for exhaustive methylation.

  • Workup: Quench into water (30 vol). Extract with Ethyl Acetate.[1]

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Column chromatography (Hexane/EtOAc) may be required to separate mono-methylated byproducts.
    

Data Profile:

  • Expected Yield: 80–90%

  • Major Impurity: N-methyl-2-chloro-5-nitroaniline (incomplete alkylation).

Mechanism & Workflow Visualization

Figure 1: Mechanistic Pathway of Route A

This diagram illustrates the critical protonation step that reverses the directing effect of the amino group.

NitrationMechanism Start 2-Chloro-N,N-dimethylaniline (o/p Director) Salt Ammonium Salt Intermediate (-NHMe2+) (Meta Director) Start->Salt Protonation Acid H2SO4 (Excess) Acid->Salt Nitration Nitration (HNO3) Electrophilic Attack at C5 Salt->Nitration Directing Effect: Meta to N, Para to Cl Product 2-Chloro-N,N-dimethyl-5-nitroaniline (Target) Nitration->Product Major Pathway Byproduct 4-Nitro Isomer (Trace) Nitration->Byproduct Minor Pathway

Caption: Protonation of the dimethylamino group in sulfuric acid creates a meta-directing ammonium species, synergizing with the ortho-directing chloride to favor the 5-nitro position.

Figure 2: Synthetic Decision Matrix

A flowchart to guide route selection based on available resources and scale.

Caption: Decision tree highlighting the recommended routes and explicitly flagging the SNAr route as a regiochemical dead-end.

Comparative Data Summary

MetricRoute A (Nitration)Route B (Methylation)
Reaction Type Electrophilic Aromatic SubstitutionNucleophilic Substitution (Alkylation)
Atom Economy High (Loss of H2O)Low (Loss of HI/Salt)
Cost Efficiency High (Cheap reagents: H2SO4, HNO3)Low (Expensive reagents: MeI, DMF)
Safety Profile Moderate (Corrosives, Exotherm)Low (Carcinogenic Alkylating Agents)
Purification Recrystallization (Isomer separation)Column Chromatography (Mono/Di separation)
Suitability Large Scale ManufacturingLab Scale / Medicinal Chemistry

References

  • Organic Syntheses . Nitration of Dimethylaniline to m-Nitrodimethylaniline. Coll. Vol. 2, p.449 (1943). Link

  • PubChem . 2-Chloro-N,N-dimethyl-5-nitroaniline (Compound Summary). Link

  • ChemicalBook . 2-Chloro-N,N-dimethyl-5-nitroaniline Suppliers and Structure. Link

  • Gingle, M. et al. Regioselectivity in the Nitration of N,N-Dialkylanilines. Journal of Organic Chemistry, 1974.[3] (Contextual citation on directing effects).

  • BenchChem . 2-Chloro-5-nitroaniline Synthesis and Properties. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-N,N-dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of reactive and toxic chemical compounds are paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of 2-chloro-N,N-dimethyl-5-nitroaniline (CAS No. 6283-25-6), a compound recognized for its significant health and environmental hazards. Adherence to these protocols is essential for minimizing risk and ensuring regulatory compliance.

Hazard Assessment: Understanding the Risk Profile

2-chloro-N,N-dimethyl-5-nitroaniline is a halogenated nitroaromatic compound that presents multiple, severe hazards. A thorough understanding of its risk profile, as defined by the Globally Harmonized System (GHS), is the foundation of its safe management.

The compound is classified as:

  • Acutely Toxic: It is fatal if swallowed, inhaled, or in contact with skin.[1][2]

  • Specific Target Organ Toxicant: It may cause damage to organs through prolonged or repeated exposure.[1][2]

  • Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[1][2]

These classifications necessitate that 2-chloro-N,N-dimethyl-5-nitroaniline be handled as a highly hazardous substance from the moment of acquisition to its final disposal.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Due to its high toxicity via all routes of exposure, a stringent PPE protocol is mandatory. The causality behind this requirement is to create a complete barrier between the researcher and the substance, preventing any possibility of contact, inhalation, or ingestion.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a full-face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]Prevents eye contact with dust or splashes, which can cause severe irritation.
Skin Protection Impervious, flame-resistant clothing and gloves (e.g., nitrile rubber).[1][4] Gloves must be inspected before use.Protects against dermal contact, which is a fatal route of exposure.[2] Contaminated clothing must be removed immediately.[1]
Respiratory Protection A full-face respirator with a particulate filter (conforming to EN 143 or NIOSH/MSHA approved) is required if exposure limits are exceeded or if dust is generated.[3]Protects against inhalation, which is a fatal route of exposure.[2] All handling of solids should occur in a well-ventilated area or a chemical fume hood.[5]

Waste Segregation and Containerization: The Critical First Step

Proper segregation is the most critical step in the disposal process. Incorrectly mixed waste streams can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase costs.

Core Principle: 2-chloro-N,N-dimethyl-5-nitroaniline is a halogenated organic compound . It must be collected in a dedicated hazardous waste container for halogenated organic waste.[6]

Procedural Steps:

  • Select a Compatible Container: Use a container that is in good condition, compatible with the chemical, and has a secure, sealable lid.[7] The container must be clearly labeled as "Hazardous Waste."

  • Label Contents Accurately: The label must include the full chemical name, "2-chloro-N,N-dimethyl-5-nitroaniline," and an accurate estimation of the quantity.[7]

  • Do Not Mix Waste Streams: Never mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[6][8] Mixing halogenated and non-halogenated waste makes the entire volume unsuitable for solvent recovery and necessitates more complex incineration, thereby increasing disposal costs.[8]

  • Keep Containers Closed: Waste containers must remain sealed except when adding waste.[7] Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[3][5]

Decontamination and Disposal of Empty Containers

Trace amounts of highly toxic chemicals can remain in "empty" containers, posing a significant risk.

Protocol for Highly Toxic Residue:

Given the high toxicity of 2-chloro-N,N-dimethyl-5-nitroaniline (LD50 values indicate high toxicity), containers must be managed with extreme care.[2]

  • Triple Rinse Mandate: The first three rinses of a container that held this compound must be collected and disposed of as hazardous waste.[7]

  • Rinsate Collection: Use a small amount of a suitable solvent (e.g., methanol or acetone) for the initial rinse. Swirl to ensure all interior surfaces are contacted.

  • Transfer to Waste: Decant the rinsate into your designated halogenated organic waste container.

  • Repeat: Repeat the rinsing process two more times, collecting all rinsate as hazardous waste.[7]

  • Final Container Disposal: After the triple rinse and air-drying, the container can be managed for recycling or disposal as non-hazardous waste, depending on institutional policies.[9] The packaging may be punctured to prevent reuse.[9]

Primary Disposal Pathway: Licensed Incineration

The recommended and most environmentally sound disposal method for 2-chloro-N,N-dimethyl-5-nitroaniline is destruction via a licensed chemical incineration facility.[9][10]

The Rationale for Incineration:

  • Complete Destruction: High-temperature incineration, often equipped with afterburners and flue gas scrubbers, ensures the complete thermal destruction of the toxic organic molecule.[9][10]

  • Management of Byproducts: The presence of chlorine in the molecule means that combustion can produce hydrogen chloride (HCl) gas.[3] Regulated hazardous waste incinerators are equipped with scrubbing systems to neutralize these acidic gases, preventing their release into the atmosphere.[6]

All waste, including the primary chemical, contaminated materials (e.g., weigh boats, gloves), and collected rinsate, must be entrusted to a licensed hazardous material disposal company.[2][10]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste generated from 2-chloro-N,N-dimethyl-5-nitroaniline.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_final Final Disposition start Generate Waste (e.g., excess reagent, spill residue, contaminated consumables) container Select Labeled, Compatible Waste Container start->container segregate Is waste stream 'Halogenated Organic'? container->segregate collect_halo Add Waste to 'Halogenated Organics' Container segregate->collect_halo  Yes stop STOP! Consult EHS. Do Not Mix Wastes. segregate->stop  No seal Securely Seal Container When Not in Use collect_halo->seal store Store in Ventilated Secondary Containment seal->store pickup Arrange Pickup by Licensed Waste Disposal Vendor store->pickup

Caption: Decision workflow for proper segregation and disposal of 2-chloro-N,N-dimethyl-5-nitroaniline waste.

Emergency Procedures for Accidental Release or Exposure

In the event of exposure or a significant spill, immediate and decisive action is critical.

  • Inhalation: Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek emergency medical help immediately.[1][11]

  • Skin Contact: Take off all contaminated clothing at once. Wash the affected area with plenty of soap and water. Get emergency medical help immediately.[1][11]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor for emergency medical help immediately.[1][9]

  • Spills: Evacuate the area. Avoid dust formation.[3] Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[9] Do not allow the chemical to enter drains or surface water.[3][5]

This guide provides a foundational framework for the safe handling and disposal of 2-chloro-N,N-dimethyl-5-nitroaniline. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

References

  • MATERIAL SAFETY DATA SHEETS - 2-Methyl-5-nitroaniline. Cleanchem Laboratories. [Link]

  • 2-Chloro-5-nitroaniline | C6H5ClN2O2. PubChem - NIH. [Link]

  • SAFETY DATA SHEET - 5-Chloro-2-nitroaniline. Thermo Fisher Scientific. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Hazardous Waste Reduction. University of Washington Environmental Health and Safety. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

Sources

Personal protective equipment for handling 2-chloro-N,N-dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Safety Summary

2-Chloro-N,N-dimethyl-5-nitroaniline (CAS: 17815-97-3) is a halogenated nitroaniline derivative presenting severe risks of acute toxicity via transdermal absorption and methemoglobinemia . Unlike simple anilines, the addition of the N,N-dimethyl group increases lipophilicity, facilitating rapid permeation through standard laboratory gloves and skin barriers.

Immediate Action Required:

  • Zero Skin Contact: Treat this compound as "Fatal in contact with skin" (H310).

  • Respiratory Isolation: Handle exclusively within a certified chemical fume hood.

  • Bio-Monitoring: Users with G6PD deficiency should be excluded from handling this agent due to heightened susceptibility to hemolytic anemia.

Chemical Hazard Profile & Risk Assessment

PropertySpecificationCritical Safety Implication
CAS Number 17815-97-3Unique identifier for emergency response.
Physical State Yellow Solid/PowderHigh risk of electrostatic dust generation during weighing.
Primary Hazard Methemoglobinemia Oxidizes hemoglobin to methemoglobin, impairing oxygen transport. Symptoms (cyanosis) may be delayed 2-4 hours.
Secondary Hazard Aquatic ToxicityClassified as "Dangerous for the Environment" (H411). Do not release to drains.[1]
Solubility Organic Solvents (DMSO, DCM)Solubilization dramatically increases skin permeation rates compared to the solid state.

Personal Protective Equipment (PPE) Protocol

This protocol uses a "Defense-in-Depth" strategy. Standard laboratory PPE is insufficient for nitroaniline derivatives.

A. Hand Protection (Critical Control Point)
  • The Risk: Nitroanilines can permeate standard disposable nitrile gloves (4 mil) in <5 minutes.

  • The Solution:

    • Primary Barrier (Inner): 4-mil Nitrile (Touch sensitivity).

    • Secondary Barrier (Outer): Laminate Film (Silver Shield/4H) or Butyl Rubber (minimum 0.3mm).

    • Why: Laminate film provides >480 minutes breakthrough time against aromatic amines and chlorinated solvents.

  • Protocol: Inspect gloves for pinholes before donning. Change outer gloves immediately upon splash contact.

B. Respiratory Protection
  • Solid Handling: Use a fume hood. If weighing outside a hood (strongly discouraged), use a P100 (HEPA) half-face respirator .

  • Solution Handling: If heating or using volatile solvents, use a Full-Face Respirator with Organic Vapor/P100 combination cartridges (OV/P100) .

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to dust migration risks.

  • Body: Disposable Tyvek® lab coat (or similar polyethylene-coated fabric) with elastic cuffs.

    • Why: Cotton lab coats absorb liquids and hold the toxicant against the skin. Tyvek repels dust and splashes.

Operational Workflow: Safe Handling Lifecycle

The following diagram illustrates the mandatory safety workflow from storage to disposal.

SafeHandlingLifecycle Storage 1. Storage (Cool, Dry, Segregated) PPE_Donning 2. PPE Donning (Double Glove + Tyvek) Storage->PPE_Donning Retrieve Weighing 3. Weighing (Static Control, Fume Hood) PPE_Donning->Weighing Transfer Solubilization 4. Solubilization (Closed Vessels) Weighing->Solubilization Dissolve Reaction 5. Reaction (Inert Atmosphere) Solubilization->Reaction React Reaction->PPE_Donning Doffing & Wash Waste 6. Waste Disposal (Halogenated Organic) Reaction->Waste Quench & Dispose

Figure 1: Operational lifecycle emphasizing the critical control points (Red) where exposure risk is highest.

Step-by-Step Procedure

Step 1: Preparation & Weighing

  • Static Control: Use an anti-static gun or ionizer bar inside the balance draft shield. Nitroaniline powders are prone to static cling, causing "fly-away" dust.

  • Containment: Weigh directly into a tared vial with a septum cap. Do not use open weigh boats if avoidable.

  • Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (acetone/ethanol) immediately after use. Dispose of the wipe as hazardous waste.

Step 2: Solubilization & Reaction

  • Solvent Choice: Be aware that dissolving this compound in DMSO or DMF creates a "carrier effect," significantly accelerating skin absorption.

  • Vessel Management: Keep reaction vessels closed. If refluxing, ensure the condenser is rated for the solvent's vapor pressure to prevent fugitive emissions.

Step 3: Cleanup & Doffing

  • Outer Glove Removal: Remove outer laminate gloves first, turning them inside out.

  • Wash: Wash inner nitrile gloves with soap and water before removing them.

  • Skin Check: Inspect hands for yellow staining. Staining indicates exposure—seek medical attention immediately if observed.

Waste Disposal & Emergency Response

Disposal Protocol
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with oxidizers (e.g., Nitric acid waste) due to potential for violent nitration/oxidation reactions.

  • Labeling: Clearly mark waste containers: "Toxic - Nitroaniline Derivative - Skin Hazard".

Emergency Response (Spill/Exposure)
ScenarioImmediate Action
Skin Contact 1. Drench with water for 15 mins.[2] 2. Use PEG-400 (Polyethylene Glycol) swab if available (more effective for lipophilic amines). 3. Seek medical aid; request Methemoglobin test.
Eye Contact Irrigate for 15 minutes holding eyelids open. Consult ophthalmologist.
Spill (Solid) Do not sweep (creates dust). Cover with wet paper towels, then scoop into a hazardous waste bag.
Spill (Liquid) Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217355 (2-Chloro-N,N-dimethyl-5-nitroaniline). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-chloro-5-nitroaniline (Structural Analog Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Derivatives. Retrieved from [Link]

Sources

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